EP4-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H24N2O4 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-[1-[[1-(1-benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C27H24N2O4/c30-23(28-27(9-10-27)26-14-25(15-26,16-26)24(31)32)20-6-3-5-17-8-11-29(22(17)20)13-19-12-18-4-1-2-7-21(18)33-19/h1-8,11-12H,9-10,13-16H2,(H,28,30)(H,31,32) |
InChI Key |
VXNXZITXYGATRA-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
EP4 Receptor Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The E-type prostanoid receptor 4 (EP4) is a G-protein coupled receptor (GPCR) that plays a critical role in a myriad of physiological and pathological processes, including inflammation, pain, cancer, and immune responses. As a key mediator of prostaglandin (B15479496) E2 (PGE2) signaling, the EP4 receptor activates a complex network of downstream signaling cascades. While traditionally associated with the canonical Gs-cAMP-PKA pathway, emerging evidence reveals a more intricate signaling profile involving non-canonical pathways such as those mediated by Gi, β-arrestin, PI3K/AKT, and MAPK/ERK. This technical guide provides an in-depth exploration of the core downstream signaling pathways of the EP4 receptor, supported by quantitative data from studies on selective EP4 antagonists, detailed experimental protocols for key assays, and comprehensive visual diagrams to elucidate these complex signaling networks.
Introduction to EP4 Receptor Signaling
The EP4 receptor is a versatile signaling hub that, upon activation by its endogenous ligand PGE2, can engage multiple intracellular signaling pathways to elicit a wide range of cellular responses.[1] This signaling diversity is a key factor in the pleiotropic effects of PGE2 and underscores the therapeutic potential of targeting the EP4 receptor. The primary signaling mechanisms can be broadly categorized into canonical (cAMP-dependent) and non-canonical (cAMP-independent) pathways.
Canonical Gs-cAMP-PKA Signaling Pathway
The most well-characterized downstream signaling cascade of the EP4 receptor is the Gs-protein coupled pathway.[1] Upon ligand binding, the EP4 receptor undergoes a conformational change that facilitates the activation of the heterotrimeric Gs protein. The activated Gsα subunit then stimulates adenylyl cyclase (AC) to catalyze the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream substrates, including the cAMP response element-binding protein (CREB), leading to changes in gene expression.[2][3]
Non-Canonical Signaling Pathways
Beyond the classical Gs-cAMP-PKA axis, the EP4 receptor can also signal through several non-canonical pathways, contributing to its diverse biological functions. These alternative signaling routes often involve different G-protein subtypes and scaffold proteins like β-arrestin.
Gi-Coupled Signaling
There is evidence to suggest that the EP4 receptor can also couple to inhibitory G-proteins (Gi). Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, thereby counteracting the effects of Gs signaling and leading to a decrease in intracellular cAMP levels. This dual coupling to both Gs and Gi provides a mechanism for fine-tuning the cellular response to PGE2.[4]
PI3K/AKT Signaling Pathway
The EP4 receptor can activate the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which is crucial for cell survival, proliferation, and migration.[2][5][6] This activation can occur through both Gs-dependent and β-arrestin-mediated mechanisms. The activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn recruits and activates AKT.
MAPK/ERK Signaling Pathway
Activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another important non-canonical signaling event downstream of the EP4 receptor.[5][7] This pathway is a key regulator of cell proliferation, differentiation, and survival. EP4-mediated ERK activation can be initiated through Gs, Gi, and β-arrestin-dependent mechanisms, often involving the transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[8]
β-Arrestin-Mediated Signaling
β-arrestins are versatile scaffold proteins that play a dual role in GPCR signaling.[8] Initially identified for their role in receptor desensitization and internalization, β-arrestins are now recognized as key mediators of G-protein-independent signaling. Upon phosphorylation of the EP4 receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to the activation of various signaling molecules, including Src, which can then trigger downstream pathways like the MAPK/ERK and PI3K/AKT cascades.[8]
Quantitative Data on EP4 Antagonists
While specific quantitative data for a compound designated "EP4-IN-1" is not publicly available, the following tables summarize the in vitro potency of several well-characterized selective EP4 receptor antagonists against their target and other prostanoid receptors. This data provides a valuable reference for understanding the inhibitory potential of selective EP4 antagonism on downstream signaling.
Table 1: In Vitro Potency of Selective EP4 Antagonists
| Compound | IC50 (nM) at human EP4 | Ki (nM) at human EP4 | Reference |
| E7046 | 13.5 | - | [9] |
| Grapiprant (CJ-023,423) | 35 | 24 | [10] |
| ONO-AE3-208 | - | 1.3 | [11] |
| L001 | 7.29 | - | [12] |
| ER-819762 | 59 | - | [13] |
Table 2: Selectivity Profile of ONO-AE3-208
| Receptor | Ki (nM) |
| EP4 | 1.3 |
| EP3 | 30 |
| FP | 790 |
| TP | 2400 |
| EP1, EP2, DP, IP | >10,000 |
| Data from R&D Systems |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate EP4 downstream signaling pathways.
cAMP Measurement Assay (cAMP-Glo™ Assay)
Objective: To quantify changes in intracellular cAMP levels in response to EP4 receptor activation or inhibition.
Principle: This assay is a homogeneous, bioluminescent, high-throughput assay. The assay is based on the principle that cAMP stimulates protein kinase A (PKA) holoenzyme, leading to a decrease in available ATP and a subsequent decrease in light output in a coupled luciferase reaction.
Protocol:
-
Cell Preparation:
-
Plate cells expressing the EP4 receptor in a white-walled 96-well plate and culture overnight.
-
On the day of the assay, aspirate the culture medium and replace it with an induction buffer.
-
-
Compound Treatment:
-
Add the EP4 agonist (e.g., PGE2) or antagonist (e.g., this compound) at various concentrations to the wells.
-
Incubate for the desired time at room temperature.
-
-
Cell Lysis:
-
Add cAMP-Glo™ Lysis Buffer to each well and incubate with shaking for 15 minutes at room temperature.
-
-
cAMP Detection:
-
Prepare the cAMP Detection Solution containing Protein Kinase A.
-
Add the detection solution to each well, mix, and incubate for 20 minutes at room temperature.
-
-
Luminescence Measurement:
-
Add Kinase-Glo® Reagent to each well, mix, and incubate for 10 minutes at room temperature.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in the experimental samples based on the standard curve.
-
Western Blot for Phosphorylated Proteins (p-PKA, p-CREB, p-ERK, p-AKT)
Objective: To detect and quantify the phosphorylation status of key downstream signaling proteins.
Principle: This technique uses specific antibodies to detect the phosphorylated forms of target proteins separated by SDS-PAGE and transferred to a membrane.
Protocol:
-
Cell Lysis:
-
Treat cells with the EP4 agonist or antagonist for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates in Laemmli buffer and separate them on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-PKA, anti-p-CREB, anti-p-ERK, or anti-p-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels for each sample.
-
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the EP4 receptor upon agonist stimulation.
Principle: This assay often utilizes enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) to detect the proximity of β-arrestin to the receptor.
Protocol (EFC-based):
-
Cell Line:
-
Use a cell line stably co-expressing the EP4 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to the larger enzyme acceptor (EA) fragment.
-
-
Cell Plating:
-
Plate the cells in a white-walled 96-well plate and culture overnight.
-
-
Compound Addition:
-
Add the EP4 agonist at various concentrations to the wells.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at 37°C.
-
-
Detection:
-
Add the detection reagent containing the chemiluminescent substrate.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Measurement:
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Plot the signal as a function of agonist concentration to determine the EC50 for β-arrestin recruitment.
-
Conclusion
The EP4 receptor orchestrates a complex and multifaceted signaling network that extends far beyond its initial characterization as a Gs-coupled receptor. The canonical Gs-cAMP-PKA pathway is complemented by a host of non-canonical signaling cascades involving Gi, PI3K/AKT, MAPK/ERK, and β-arrestin. This signaling diversity provides the molecular basis for the wide-ranging physiological and pathological roles of the EP4 receptor. A thorough understanding of these downstream pathways, facilitated by the quantitative data and detailed experimental protocols presented in this guide, is paramount for the successful development of novel therapeutics targeting this important receptor. Further research into the specific effects of inhibitors like "this compound" will be crucial for advancing our knowledge and therapeutic strategies in areas such as inflammation, oncology, and beyond.
References
- 1. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 2. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential regulation of phosphorylation of the cAMP response element-binding protein after activation of EP2 and EP4 prostanoid receptors by prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP2 and EP4 receptors differentially mediate MAPK pathways underlying anabolic actions of prostaglandin E2 on bone formation in rat calvaria cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PGE2/EP4 Signaling in Cancer: A Technical Guide for Researchers
Introduction
Prostaglandin (B15479496) E2 (PGE2), a principal product of the cyclooxygenase-2 (COX-2) enzyme, has long been implicated in the pathogenesis of cancer. Its multifaceted roles in promoting tumorigenesis are primarily mediated through a family of four G-protein-coupled receptors: EP1, EP2, EP3, and EP4. Among these, the EP4 receptor has emerged as a critical and promising therapeutic target. Frequently overexpressed in a wide array of malignancies—including breast, prostate, colon, lung, and ovarian cancers—the activation of EP4 by PGE2 triggers a cascade of signaling events that drive key hallmarks of cancer.[1] This technical guide provides an in-depth exploration of the PGE2/EP4 signaling axis in cancer, detailing its molecular mechanisms, its impact on the tumor microenvironment, methodologies for its study, and the current landscape of therapeutic intervention.
The PGE2 Biosynthesis Pathway
The production of PGE2 is initiated by the release of arachidonic acid from the cell membrane by phospholipases. The enzyme cyclooxygenase-2 (COX-2), which is often upregulated in cancer, then catalyzes the conversion of arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2).[1][2] Finally, specific prostaglandin E synthases (PGES), such as microsomal prostaglandin E synthase-1 (mPGES-1), convert PGH2 into PGE2.[3]
The PGE2/EP4 Signaling Cascade
The EP4 receptor is coupled to the Gαs stimulatory G-protein. Upon binding of PGE2, Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5][6] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates various downstream effectors, including the transcription factor CREB.[4][7]
Beyond the canonical Gαs/cAMP/PKA pathway, EP4 signaling can also diverge to activate other critical pro-oncogenic pathways. Notably, EP4 can transactivate the Epidermal Growth Factor Receptor (EGFR) and can also signal through the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways, which are central to cell survival, proliferation, and migration.[1][5][8]
Role of PGE2/EP4 Signaling in the Hallmarks of Cancer
The PGE2/EP4 axis is a master regulator of multiple processes that are fundamental to cancer initiation and progression. It exerts its influence not only on the cancer cells themselves but also on various components of the tumor microenvironment (TME).
Proliferation, Survival, and Apoptosis Resistance
PGE2/EP4 signaling directly promotes the growth of malignant cells.[1] Activation of the cAMP/PKA/PI3K-Akt signaling pathway is a key mechanism driving this pro-proliferative response in prostate, colon, and renal cell carcinomas.[1] In non-small cell lung cancer, PGE2 stimulates proliferation via an EP4-mediated activation of integrin-linked kinase (ILK) and the subsequent PI3K/Akt/mTOR pathway.[9] Furthermore, EP4 signaling can protect cancer cells from apoptosis, contributing to resistance against chemotherapeutic agents.[1][10] This protective effect is often linked to the activation of the PI3K/Akt survival pathway.[5][10]
Angiogenesis and Lymphangiogenesis
The formation of new blood vessels (angiogenesis) and lymphatic vessels (lymphangiogenesis) is essential for tumor growth and metastasis. PGE2/EP4 signaling is a potent inducer of both processes.[1][11] It can act directly on endothelial and lymphatic endothelial cells (LECs) to promote their proliferation, migration, and tube formation.[11][12][13] This is often mediated by the upregulation of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[4][6] For instance, EP4 activation in host LECs can trigger the upregulation of VEGF-C, VEGF-D, and their receptor VEGFR3, culminating in enhanced lymphangiogenesis.[11]
Invasion and Metastasis
The dissemination of cancer cells to distant organs is the primary cause of cancer-related mortality. The PGE2/EP4 pathway is a critical driver of metastasis.[1] It enhances the migratory and invasive properties of cancer cells through the activation of pro-migratory pathways involving ERK and c-Src.[5][14] In oral squamous carcinoma, EP4 regulates cell migration through Orai1 Ca2+ signaling.[1] Pharmacological or genetic inhibition of EP4 has been shown to significantly reduce the ability of breast, lung, and colon cancer cells to metastasize in preclinical models.[10]
Immune Evasion
Perhaps one of the most critical roles of PGE2/EP4 signaling is its ability to orchestrate an immunosuppressive tumor microenvironment, allowing cancer cells to evade immune destruction.[15]
-
Inhibition of Cytotoxic Lymphocytes: PGE2 acts directly on EP4 receptors expressed on Natural Killer (NK) cells and CD8+ cytotoxic T cells, suppressing their anti-tumor functions, including cytokine production (e.g., IFN-γ) and target cell killing.[1][4][16][17] This immunosuppressive effect is a key mechanism by which EP4 antagonism inhibits metastasis.[10]
-
Promotion of Suppressive Immune Cells: The pathway promotes the expansion and function of immunosuppressive cells, including Myeloid-Derived Suppressor Cells (MDSCs) and regulatory T cells (Tregs).[1] PGE2, acting on EP2 and EP4 receptors on myeloid cells, induces MDSCs which in turn inhibit the development of cytotoxic T cells.[1]
-
Dendritic Cell (DC) Dysfunction: PGE2 impairs the antigen-presenting function of dendritic cells, a crucial step for initiating an anti-tumor T cell response.[4][18] It can inhibit DC differentiation and maturation and skew their cytokine production towards a more tolerogenic profile.[4]
Cancer Stem Cells (CSCs)
The PGE2/EP4 axis has been shown to drive the properties of cancer stem cells, a subpopulation of tumor cells responsible for therapy resistance and disease relapse.[1] Targeting EP4 can reduce the expression of CSC markers and inhibit tumorsphere formation, suggesting a role for this pathway in maintaining the CSC niche.[5][19]
Therapeutic Targeting of EP4
The central role of PGE2/EP4 signaling in cancer makes it an attractive therapeutic target. While COX-2 inhibitors (NSAIDs) can block PGE2 production, their long-term use is associated with cardiovascular and gastrointestinal side effects due to the broad inhibition of prostaglandins.[20] Targeting the downstream EP4 receptor offers a more specific approach with a potentially better safety profile.[5]
Preclinical and Clinical Evidence
Numerous preclinical studies have demonstrated the anti-tumor efficacy of selective EP4 antagonists. These agents have been shown to inhibit primary tumor growth, reduce metastasis, and reverse tumor-mediated immunosuppression in various cancer models.[1][17] Several EP4 antagonists have now progressed to early-phase clinical trials, showing manageable tolerability and signs of immunomodulatory activity.[1][21]
Table 1: Selected EP4 Antagonists in Development
| Compound Name | Developer/Origin | Status/Key Findings | Citations |
| RQ-15986 (CJ-042794) | RaQualia Pharma | Preclinical; inhibits breast cancer metastasis and restores NK cell function. | [1][17][22] |
| E7046 | Eisai | Phase I trial completed; demonstrated manageable tolerability and immunomodulatory effects in patients with advanced solid tumors. | [21][23] |
| Vorbipiprant (CR6086) | Rottapharm | Phase Ib/IIa trial in combination with an anti-PD-1 antibody for metastatic colorectal cancer showed a disease control rate of 50%. | [24] |
| TPST-1495 | Tempest Therapeutics | Currently in clinical trials for various solid tumors, including triple-negative breast cancer and colorectal cancer. | [21] |
| ONO-AE3-208 | Ono Pharmaceutical | Widely used preclinical tool; blocks cell migration and reverses resistance to apoptosis. | [1] |
| AH23848 | Glaxo | Preclinical tool; reduces metastasis and inhibits PGE2-induced cAMP elevation. | [4][10][25] |
Combination Therapies
There is a strong rationale for combining EP4 antagonists with other cancer therapies, particularly immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies. PGE2/EP4 signaling contributes to an immune-suppressed or "cold" tumor microenvironment that is often resistant to ICI therapy.[19] By blocking this pathway, EP4 antagonists can potentially "re-inflame" the TME, increasing the infiltration and activity of effector T cells and thereby sensitizing tumors to the effects of ICIs.[22]
Experimental Protocols and Methodologies
Investigating the PGE2/EP4 axis requires a combination of biochemical, molecular, and functional assays.
Quantification of PGE2 and EP4 Expression
-
PGE2 Measurement: PGE2 levels in cell culture supernatants, plasma, or tumor tissue homogenates are typically quantified using competitive Enzyme-Linked Immunosorbent Assays (ELISA) or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.
-
EP4 mRNA Expression: The expression of the PTGER4 gene (encoding EP4) can be measured by reverse transcription-quantitative PCR (RT-qPCR).
-
EP4 Protein Expression: Western blotting is used to determine EP4 protein levels in cell lysates. Immunohistochemistry (IHC) is employed to visualize EP4 expression and localization within tumor tissues.[7][26]
Assessment of Downstream Signaling
-
cAMP Measurement: Intracellular cAMP levels following stimulation with PGE2 or an EP4 agonist can be quantified using commercially available ELISA or fluorescence-based assay kits.
-
Protein Phosphorylation: The activation of downstream kinases like PKA, Akt, and ERK is assessed by Western blotting using phospho-specific antibodies that recognize the activated forms of these proteins.
Functional Assays
-
Cell Proliferation: Assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay are used to measure the effect of PGE2, EP4 agonists, or antagonists on cancer cell viability and proliferation.[27]
-
Cell Migration and Invasion: The Transwell migration assay (Boyden chamber) is a standard method to assess cell migration. For invasion, the Transwell inserts are coated with a layer of Matrigel®, which cells must degrade to migrate through.[25][27]
-
Angiogenesis (Tube Formation Assay): To assess angiogenesis in vitro, endothelial cells (e.g., HUVECs) are cultured on a layer of Matrigel®. In response to pro-angiogenic stimuli like PGE2, the cells will form capillary-like structures (tubes). The extent of tube formation can be quantified by measuring total tube length or the number of branch points.[13]
-
Immune Cell Function Assays: The cytotoxic activity of NK cells or CD8+ T cells can be measured by co-culturing them with target cancer cells and quantifying cancer cell lysis via chromium-51 (B80572) release assays or flow cytometry-based methods. Cytokine production (e.g., IFN-γ) by immune cells can be measured by ELISA or intracellular flow cytometry.
Summary of Quantitative Data
The following table summarizes key quantitative findings from preclinical studies investigating EP4 antagonists.
Table 2: Selected Quantitative Preclinical Data for EP4 Antagonism
| Cancer Model | EP4 Antagonist | Key Finding | Effect Size | Citation |
| Murine Breast Cancer | AH23848 | Inhibition of spontaneous metastasis from mammary gland | Significant reduction in lung metastases | [10] |
| Murine Breast Cancer | RQ-15986 | Inhibition of lung colonization | Significant reduction in lung tumor nodules | [17] |
| Human Colorectal Cancer (HT-29) | ONO-AE3-208 | Reversal of anchorage-independent growth | Significant inhibition of colony formation | [1] |
| Human Prostate Cancer (PC-3) | L161982 | Inhibition of cell invasion | Significant reduction in invasive cells | [1] |
| Human Oral Squamous Carcinoma | ONO-AE3-208 | Inhibition of cell migration | Significant reduction in cell migration | [1] |
Conclusion
The PGE2/EP4 signaling axis is a profoundly important pathway in oncology, influencing nearly every aspect of tumor biology from cell proliferation and survival to metastasis and immune evasion. Its central role in creating an immunosuppressive tumor microenvironment makes it a particularly compelling target in the era of immunotherapy. The development of selective EP4 antagonists offers a promising therapeutic strategy, both as a monotherapy and, perhaps more powerfully, in combination with immune checkpoint inhibitors and other anti-cancer agents. Continued research into the intricate downstream mechanisms of EP4 signaling and the clinical evaluation of novel antagonists will be crucial in translating the potent anti-tumor effects observed preclinically into meaningful benefits for patients with cancer.
References
- 1. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Multifaceted roles of PGE2 in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Prostaglandin E2 receptor EP4 as the common target on cancer cells and macrophages to abolish angiogenesis, lymphangiogenesis, metastasis, and stem-like cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antagonism of the prostaglandin E receptor EP4 inhibits metastasis and enhances NK function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PGE2 promotes angiogenesis through EP4 and PKA Cγ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PGE2 promotes angiogenesis through EP4 and PKA Cγ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Prostaglandin E2 in the Tumor Microenvironment, a Convoluted Affair Mediated by EP Receptors 2 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 17. tandfonline.com [tandfonline.com]
- 18. ichor.bio [ichor.bio]
- 19. researchgate.net [researchgate.net]
- 20. Prostaglandin E2/EP Signaling in the Tumor Microenvironment of Colorectal Cancer [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action [frontiersin.org]
- 23. jitc.bmj.com [jitc.bmj.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. aacrjournals.org [aacrjournals.org]
- 26. researchgate.net [researchgate.net]
- 27. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Characterization of EP4 Inhibitors
The prostaglandin (B15479496) E2 (PGE2) receptor EP4 is a promising therapeutic target for a multitude of pathologies, including cancer, inflammatory diseases, and pain.[1][2][3][4] Its role in modulating immune responses and promoting cell proliferation has spurred significant interest in the development of selective EP4 inhibitors.[1][3][5] This guide provides a comprehensive overview of the discovery and characterization of these inhibitors, with a focus on experimental protocols and data interpretation.
The EP4 Receptor and Its Signaling Pathways
The EP4 receptor is a G protein-coupled receptor (GPCR) that is activated by its endogenous ligand, prostaglandin E2.[6][7][8] Its activation triggers a cascade of intracellular signaling events that are implicated in diverse physiological and pathophysiological processes such as vasodilation, bone remodeling, gastrointestinal homeostasis, and carcinogenesis.[6][7]
The signaling pathways initiated by the EP4 receptor are complex and can be broadly categorized into canonical (Gs-mediated) and non-canonical pathways.[6][7][9]
-
Canonical Gs Pathway: The EP4 receptor primarily couples to the Gs alpha subunit (Gαs), which in turn activates adenylyl cyclase.[10] This leads to an increase in intracellular cyclic AMP (cAMP) levels, which then activates protein kinase A (PKA).[6][7][11] PKA can then phosphorylate various downstream targets, including the transcription factor cAMP-responsive element-binding protein (CREB).[11]
-
Non-Canonical Pathways: Emerging evidence suggests that the EP4 receptor can also couple to other signaling pathways:
-
Gi Pathway: The EP4 receptor has been shown to couple to the Gi alpha subunit (Gαi), which can lead to the activation of the PI3K/ERK pathway.[6][7][11]
-
β-arrestin Pathway: Upon phosphorylation by G protein-coupled receptor kinases (GRKs), the EP4 receptor can recruit β-arrestin. This interaction can lead to receptor internalization and the activation of c-Src, which in turn can transactivate the epidermal growth factor receptor (EGFR) and further stimulate the PI3K/ERK/Akt signaling cascade.[11]
-
In Vitro Characterization of EP4 Inhibitors
The in vitro characterization of EP4 inhibitors is a critical step in the drug discovery process. It involves a series of assays designed to determine the compound's affinity, potency, and selectivity for the EP4 receptor.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the EP4 receptor by competing with a radiolabeled ligand.
Detailed Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably overexpressing the human EP4 receptor.
-
Harvest the cells and homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in the binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation (typically 10-20 µg of protein per well).
-
Add a fixed concentration of a radiolabeled EP4 ligand (e.g., [3H]-PGE2).
-
Add varying concentrations of the unlabeled test compound (the EP4 inhibitor).
-
For determining non-specific binding, add a high concentration of an unlabeled known EP4 ligand to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the potency of an EP4 inhibitor in blocking the Gs-mediated signaling pathway by quantifying the inhibition of PGE2-induced cAMP production.
Detailed Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably overexpressing the human EP4 receptor in a 96-well plate.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with varying concentrations of the test compound (EP4 inhibitor) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of PGE2 (typically the EC80 concentration to ensure a robust signal).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the potency of the inhibitor.
-
β-arrestin Recruitment Assay
This assay is used to assess whether an EP4 inhibitor exhibits biased signaling by measuring its effect on the recruitment of β-arrestin to the activated EP4 receptor.
Detailed Protocol:
-
Cell Line and Reagents:
-
Use a cell line engineered to express the EP4 receptor fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment. Upon receptor activation and β-arrestin recruitment, the two fragments come into proximity, forming an active enzyme that can be detected.
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate.
-
Add varying concentrations of the test compound.
-
Add a fixed concentration of PGE2.
-
Incubate for a specified time to allow for β-arrestin recruitment.
-
-
Detection:
-
Add the substrate for the reconstituted enzyme and measure the resulting signal (e.g., chemiluminescence) using a plate reader.
-
-
Data Analysis:
-
Analyze the data similarly to the cAMP assay to determine the IC50 of the inhibitor for the β-arrestin pathway. Comparing the potency of an inhibitor in the cAMP and β-arrestin assays can reveal any signaling bias.
-
In Vivo Characterization of EP4 Inhibitors
Following successful in vitro characterization, promising EP4 inhibitors are advanced to in vivo studies to evaluate their pharmacokinetic properties and therapeutic efficacy in relevant animal models.
References
- 1. Prostaglandin E2 Receptor 4 (EP4): A Promising Therapeutic Target for the Treatment of Cancer and Inflammatory Diseases | Bentham Science [benthamscience.com]
- 2. Prostaglandin EP4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 Receptor 4 (EP4): A Promising Therapeutic Target...: Ingenta Connect [ingentaconnect.com]
- 4. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 5. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ca01.primo.exlibrisgroup.com [ca01.primo.exlibrisgroup.com]
- 7. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are EP4 agonists and how do they work? [synapse.patsnap.com]
- 9. [PDF] The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
EP4-IN-1: A Technical Guide to Solubility and Stability for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of EP4-IN-1, a potent and selective antagonist of the Prostaglandin E2 receptor 4 (EP4). Understanding these fundamental physicochemical properties is critical for the design and execution of in vitro and in vivo studies, as well as for the development of potential therapeutic applications. This document summarizes available quantitative data, outlines detailed experimental protocols for characterization, and provides visual representations of key biological and experimental pathways.
Data Presentation: Solubility and Stability of this compound
The following tables summarize the currently available quantitative data on the solubility and stability of this compound. It is important to note that comprehensive, publicly available data on aqueous solubility across a pH range and under forced degradation conditions are limited. The provided information is primarily sourced from commercial suppliers.
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 88 | 199.77 | Fresh DMSO is recommended as moisture can reduce solubility.[1] |
| Ethanol | 22 | 49.95 | - |
| Water | Insoluble | - | - |
Table 2: Stability and Storage of this compound
| Form | Storage Condition | Duration | Notes |
| Powder | -20°C | 3 years | - |
| In Solvent (e.g., DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (e.g., DMSO) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and validating solubility and stability data. The following sections describe standard methodologies for determining these properties for a small molecule inhibitor like this compound.
Protocol for Determining Thermodynamic (Equilibrium) Solubility
This protocol is designed to measure the equilibrium solubility of a compound in an aqueous buffer, which is a critical parameter for predicting its behavior in biological systems.
-
Materials:
-
This compound (solid powder)
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
Additional buffers for pH profiling (e.g., citrate (B86180) buffer for acidic pH, carbonate-bicarbonate buffer for basic pH)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Analytical balance
-
Vortex mixer
-
Thermostatted shaker/incubator
-
Filtration device (e.g., 0.22 µm syringe filters)
-
Autosampler vials
-
-
Procedure:
-
Accurately weigh a small amount of this compound (e.g., 1-5 mg) in excess of its expected solubility into a glass vial.
-
Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.
-
Tightly cap the vial and vortex vigorously for 1-2 minutes to ensure initial dispersion.
-
Place the vial in a thermostatted shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated, stability-indicating HPLC-UV method to determine the concentration of dissolved this compound.
-
Prepare a standard curve of this compound in the same solvent to quantify the concentration in the sample.
-
Repeat the experiment at different pH values to determine the pH-solubility profile.
-
Protocol for Stability-Indicating HPLC Method and Forced Degradation Studies
A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. Forced degradation studies are performed to generate these degradation products and to demonstrate the specificity of the analytical method.
-
Development of a Stability-Indicating HPLC Method:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm) is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve separation of the parent compound from its degradation products.
-
Detection: The UV detection wavelength should be selected based on the UV spectrum of this compound to ensure optimal sensitivity.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
-
Forced Degradation (Stress Testing) Protocol:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature or heat gently for a defined period. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature for a defined period.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 60-80°C) for a defined period.
-
Photostability: Expose a solution of this compound and solid this compound to a light source according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter). A control sample should be protected from light.
-
Sample Analysis: Analyze the stressed samples at various time points using the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the method can effectively separate the degradants from the parent peak.
-
Mandatory Visualizations
The following diagrams were created using Graphviz (DOT language) to illustrate key pathways and workflows as specified.
Caption: EP4 Receptor Signaling Pathways.
Caption: Thermodynamic Solubility Experimental Workflow.
Caption: Forced Degradation and Stability Study Workflow.
References
Preclinical Studies on EP4 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of Prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4) antagonists. It covers the core mechanism of action, details key experimental protocols, summarizes quantitative data from various studies, and illustrates critical pathways and workflows. The EP4 receptor is a key mediator in pathways associated with cancer, inflammation, and pain, making its antagonism a promising therapeutic strategy.[1][2]
Introduction to EP4 and its Role in Disease
Prostaglandin E2 (PGE2) is a lipid mediator with a wide range of biological functions, which it exerts by binding to four G-protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4.[3] Among these, the EP4 receptor has emerged as a versatile and promising therapeutic target.[4] It is commonly upregulated in various cancers, where it stimulates cell proliferation, migration, invasion, and metastasis.[5] In the tumor microenvironment (TME), PGE2 signaling through EP4 suppresses anti-tumor immunity by inhibiting the function of natural killer (NK) cells, dendritic cells (DCs), and CD8+ T cells, while promoting immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and M2-like macrophages.[6]
Beyond oncology, the EP4 receptor is a key player in inflammatory diseases such as rheumatoid arthritis and osteoarthritis by mediating pro-inflammatory responses.[1][7][8] Therefore, selective EP4 antagonists represent a novel class of drugs with the potential to treat cancer and inflammatory conditions, possibly with a better safety profile than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][8][9]
Mechanism of Action and Signaling Pathways
EP4 antagonists function by selectively binding to the EP4 receptor, thereby blocking the binding of its endogenous ligand, PGE2.[1] This obstruction prevents the activation of downstream intracellular signaling cascades. The EP4 receptor primarily couples to the Gαs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4][9] However, evidence also indicates that the EP4 receptor can couple to other pathways, including Gαi and β-arrestin, which can activate the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway.[9][10][11] By inhibiting these pathways, EP4 antagonists can exert anti-inflammatory, analgesic, and anti-tumor effects.[1]
// Graph attributes graph [bgcolor="transparent", size="10,5!", ratio=fill, dpi=72]; node [width=1.5, height=0.7]; } EP4 Receptor Signaling Pathways.
Preclinical In Vitro Characterization
The initial preclinical assessment of EP4 antagonists involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action.
Key Assays and Quantitative Data
The potency and selectivity of novel EP4 antagonists are benchmarked against known compounds. The data below is compiled from various preclinical studies.
Table 1: In Vitro Potency and Selectivity of Select EP4 Antagonists
| Compound | Assay Type | Cell Line / System | Readout | Value | Citation |
|---|---|---|---|---|---|
| Compound 2 | cAMP Inhibition | HEK293/EP4 | IC50 | 0.8 nM | [12] |
| CJ-023,423 | cAMP Inhibition | HEK293/EP4 | IC50 | 1.3 nM | [12] |
| Compound 2 | [3H]-PGE2 Binding | HEK293/EP4 Membranes | Ki | 1.1 nM | [12] |
| CJ-023,423 | [3H]-PGE2 Binding | HEK293/EP4 Membranes | Ki | 2.1 nM | [12] |
| Compound 36 | Cytotoxicity vs. MCF-7 | Breast Cancer Cells | IC50 | 46.73 µM | [13] |
| Compound 36 | Cytotoxicity vs. 4T1 | Breast Cancer Cells | IC50 | 79.47 µM | [13] |
| Compound 36 | Cytotoxicity vs. CT-26 | Colon Cancer Cells | IC50 | 41.39 µM | [13] |
| E7046 | EP4 Inhibition | N/A | Ki | <10 nM (approx.) |[14] |
Preclinical In Vivo Efficacy
Following in vitro characterization, promising candidates are advanced to in vivo models to assess their therapeutic efficacy in relevant disease contexts, primarily inflammatory arthritis and cancer.
Models of Inflammatory Disease
Animal models of arthritis are crucial for evaluating the anti-inflammatory and analgesic properties of EP4 antagonists. The rat adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA) models are commonly used.[7][8]
Table 2: In Vivo Efficacy of EP4 Antagonists in Arthritis Models
| Compound | Animal Model | Dosing | Key Finding | Citation |
|---|---|---|---|---|
| CJ-023,423 | Rat Adjuvant-Induced Arthritis (AIA) | 3, 10, 30 mg/kg, p.o. | Significant inhibition of paw swelling, comparable to rofecoxib. | [7] |
| ER-819762 | Mouse Collagen-Induced Arthritis (CIA) | Not specified, p.o. | Suppressed disease development and inflammatory pain. | [10] |
| Compound 3 | Rat Collagen-Induced Arthritis (CIA) | 3, 10, 30 mg/kg | Dose-dependent reduction in total histopathological scores. |[8] |
Models for Oncology and Immuno-Oncology
In oncology, the efficacy of EP4 antagonists is tested in syngeneic tumor models, which have a competent immune system, allowing for the evaluation of immunomodulatory effects.[6][15]
Table 3: In Vivo Efficacy of EP4 Antagonists in Cancer Models
| Compound | Animal Model | Dosing | Key Finding | Citation |
|---|---|---|---|---|
| E7046 | CT26 Colon Cancer (Mouse) | Not specified | Inhibited tumor growth; dependent on CD8+ T cells. | [6][14] |
| RQ-15986 | Metastatic Breast Cancer (Mouse) | Oral administration | Inhibited spontaneous metastasis and improved survival. | [15] |
| AH23848 | Metastatic Breast Cancer (Mouse) | Not specified | Reduced lung colonization; effect lost in NK-cell deficient mice. | [16] |
| KF-0210 | EMT6 Breast Cancer (Mouse) | 30 mg/kg + anti-PD-1 | Significant reduction in tumor volume and increased survival. |[17] |
Pharmacokinetics
Understanding the pharmacokinetic (PK) profile is essential for translating preclinical efficacy to clinical dosing regimens.
Table 4: Preclinical Pharmacokinetic Parameters of Select EP4 Antagonists
| Compound | Species | Route | T1/2 (h) | Clearance (mL/min/kg) | Bioavailability | Citation |
|---|---|---|---|---|---|---|
| Compound 36 | Rat | IV | 2.01 | 4.95 | N/A | [13] |
| E7046 | Human | Oral | 12 | N/A | N/A | [14] |
| KF-0210 | Rat, Mouse, Dog | N/A | N/A | Good PK profile reported | Superior plasma exposure vs. other EP4 antagonists | [17] |
| Compound 6 | Dog | N/A | N/A | N/A | Highly bioavailable |[18] |
Detailed Experimental Protocols
This section provides standardized protocols for key assays used in the preclinical evaluation of EP4 antagonists, based on methodologies described in the cited literature.
Radioligand Binding Assay Protocol[14]
-
Preparation : Use membrane preparations from HEK293 cells stably expressing the human EP4 receptor.
-
Reaction Mixture : In a 96-well plate, combine the cell membranes, a constant concentration of radiolabeled [3H]-PGE2 (e.g., 0.3 nM), and varying concentrations of the test antagonist.
-
Incubation : Incubate the mixture for 90 minutes at room temperature to allow binding to reach equilibrium.
-
Separation : Rapidly filter the reaction mixture through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification : Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Analysis : Calculate the percent inhibition of [3H]-PGE2 binding at each antagonist concentration. Determine the Ki value using non-linear regression analysis (Cheng-Prusoff equation).
cAMP Functional Assay Protocol[14][20]
-
Cell Plating : Plate HEK293 cells stably expressing the human EP4 receptor in a 96-well plate and allow them to adhere.
-
Pre-treatment : Pre-treat the cells with various concentrations of the EP4 antagonist for a defined period (e.g., 30 minutes) at 37°C.
-
Stimulation : Add PGE2 at a concentration that elicits a submaximal response (EC80) to all wells (except negative controls) to stimulate cAMP production.
-
Incubation : Incubate for 20-30 minutes at room temperature.
-
Lysis and Detection : Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based biosensor).
-
Analysis : Plot the inhibition of PGE2-stimulated cAMP production against the antagonist concentration to determine the IC50 value using a sigmoidal dose-response curve fit.
In Vivo Rat Adjuvant-Induced Arthritis (AIA) Protocol[9][10]
-
Animals : Use male Lewis rats, approximately 8 weeks of age.
-
Disease Induction : Induce arthritis by a single intradermal injection of Freund's Complete Adjuvant at the base of the tail.
-
Treatment : Begin oral administration of the test EP4 antagonist or vehicle control at a set time point after induction (e.g., day 11) and continue daily for a specified duration (e.g., 4-17 days).
-
Efficacy Readouts :
-
Paw Swelling : Measure the width or volume of the hind paws at regular intervals using a caliper or plethysmometer.
-
Arthritic Score : Visually score the severity of arthritis in each paw based on erythema and swelling.
-
Biomarkers : At the end of the study, collect blood to measure inflammatory markers (e.g., TNFα).
-
Histopathology : Collect joints for histological analysis to assess synovial inflammation and bone destruction.
-
-
Analysis : Compare the treatment groups to the vehicle control group to determine the statistical significance of the anti-arthritic effects.
Conclusion
Preclinical studies consistently demonstrate that selective EP4 antagonists hold significant therapeutic potential. By blocking the PGE2-EP4 signaling axis, these agents can potently inhibit inflammation and pain in arthritis models and exert anti-tumor effects by reversing immunosuppression within the tumor microenvironment.[6][7] The efficacy demonstrated in various syngeneic cancer models, particularly in combination with immune checkpoint inhibitors, highlights a promising strategy for cancer immunotherapy.[6][17] The continued development of potent, selective, and orally bioavailable EP4 antagonists is supported by a robust body of preclinical evidence, paving the way for further clinical investigation in both oncology and inflammatory diseases.[2][13]
References
- 1. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 2. Prostaglandin E2 Receptor 4 (EP4): A Promising Therapeutic Target...: Ingenta Connect [ingentaconnect.com]
- 3. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]
- 4. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the selective EP4 antagonist, CJ-023,423 on chronic inflammation and bone destruction in rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antagonism of the prostaglandin E receptor EP4 inhibits metastasis and enhances NK function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical profile of EP4 antagonist KF-0210 reported | BioWorld [bioworld.com]
- 18. Discovery and characterization of a potent and selective EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The EP4 Receptor: A Pivotal Therapeutic Target in Immunity, Oncology, and Tissue Regeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
The Prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4) is a G-protein coupled receptor that has emerged as a highly versatile and promising therapeutic target for a multitude of pathologies. Its intricate involvement in inflammation, cancer progression, immune modulation, and bone metabolism has made it a focal point for the development of novel agonists and antagonists. This guide provides a detailed overview of the EP4 receptor, its signaling mechanisms, therapeutic rationale, and the methodologies employed to investigate its function and pharmacology.
The EP4 Receptor and Its Signaling Cascades
Prostaglandin E2, a principal product of the cyclooxygenase (COX) pathway, exerts its diverse biological effects by binding to four distinct receptor subtypes: EP1, EP2, EP3, and EP4.[1] The EP4 receptor is distinguished by its complex signaling capabilities, which go beyond the canonical Gαs-cAMP pathway to include Gαi and β-arrestin-mediated events.[2][3] This signaling diversity underpins the receptor's multifaceted role in both health and disease.
Canonical Gαs-cAMP Pathway
Upon agonist binding, the EP4 receptor primarily couples to the stimulatory G-protein (Gαs), activating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[4] This rise in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor cAMP-responsive element-binding protein (CREB).[5] This pathway is central to many of the EP4 receptor's functions, including immune modulation and vasodilation.
Non-Canonical Signaling: Gαi and β-Arrestin Pathways
Emerging evidence reveals that the EP4 receptor can also couple to the inhibitory G-protein (Gαi) and engage β-arrestin-dependent signaling.[2][3] Gαi coupling can lead to the activation of the Phosphatidylinositol 3-kinase (PI3K)-Akt signaling cascade.[6] Furthermore, ligand binding can induce phosphorylation of the receptor's C-terminus by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. The EP4-β-arrestin complex can act as a scaffold, initiating distinct signaling events, including the activation of c-Src and the transactivation of the Epidermal Growth Factor Receptor (EGFR), which further stimulates the PI3K/Akt and ERK pathways.[7] This biased signaling, where different ligands can preferentially activate one pathway over another, adds a layer of complexity and offers opportunities for developing pathway-specific therapeutics.[3]
Therapeutic Rationale: Targeting EP4 in Disease
The widespread expression and diverse signaling of the EP4 receptor position it as a critical node in numerous pathophysiological processes.[2]
-
Inflammation and Autoimmunity: The role of EP4 in inflammation is complex. While it can mediate anti-inflammatory effects, it also contributes to pro-inflammatory responses, particularly in Th1 and Th17-driven diseases like rheumatoid arthritis.[8] EP4 antagonists have shown efficacy in preclinical arthritis models by suppressing both Th1 differentiation and Th17 expansion.[8]
-
Oncology and Immuno-Oncology: In the tumor microenvironment, PGE2 produced by cancer cells acts on EP4 receptors expressed on various immune cells to create an immunosuppressive shield.[9][10] This signaling inhibits the function of natural killer (NK) cells and cytotoxic T lymphocytes while promoting myeloid-derived suppressor cells (MDSCs) and M2-like macrophages.[9][11] Consequently, EP4 antagonists are being actively investigated, often in combination with immune checkpoint inhibitors, to reverse this immune suppression and enhance anti-tumor immunity.[12][13] Clinical trials are underway for various cancers, including colorectal cancer.[13][14]
-
Bone Metabolism: The EP4 receptor is a key regulator of bone remodeling.[] Activation of EP4 on osteoblasts stimulates bone formation, making selective EP4 agonists promising therapeutic agents for osteoporosis and for accelerating fracture healing.[][16] Preclinical studies have demonstrated that EP4 agonists can increase bone mass and strength and prevent bone loss in models of ovariectomy-induced osteoporosis.[16][17]
Quantitative Pharmacology of EP4 Ligands
The development of selective EP4 modulators has been crucial for dissecting its function and advancing therapeutic programs. The following tables summarize the binding affinities and functional potencies of key EP4 antagonists and agonists.
Table 1: Binding Affinity (Ki) and Functional Potency (IC50) of Selective EP4 Antagonists
| Compound | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |
| ONO-AE3-208 | Human | Radioligand Binding | 1.3 | - | [14] |
| Grapiprant (CJ-023,423) | Dog | Radioligand Binding | 24 | 35 | [18][19] |
| Human | Radioligand Binding | 13 | - | [20][21] | |
| Palupiprant (E7046/ER-819762) | Human | Radioligand Binding | 23.14 | 13.5 | [12] |
| Mouse | cAMP Functional | - | 70 | [22] | |
| Compound 36 | Human | Radioligand Binding | 65.9 | 4.3 | [2] |
| GW627368 | Human | Radioligand Binding | ~100 (pKi=7.0) | - | [23] |
| CJ-42794 | Human | cAMP Functional | - | 10 | [23] |
Table 2: Binding Affinity (Ki) and Functional Potency (EC50) of Selective EP4 Agonists
| Compound | Species | Assay Type | Ki (nM) | EC50 (nM) | Reference(s) |
| PGE2 (Endogenous Ligand) | Human | Radioligand Binding | 0.75 | 1.3 - 1.9 | [11][24][25] |
| CAY10598 | Human | Radioligand Binding | 1.2 | 0.018 | [5][26][27][28] |
Key Experimental Protocols
Characterizing the interaction of novel compounds with the EP4 receptor requires a suite of robust in vitro and in vivo assays. The workflow typically involves primary binding assays to determine affinity, followed by secondary functional assays to assess potency and signaling bias, and finally, in vivo models to evaluate efficacy.
Radioligand Binding Assay (Affinity Determination)
This assay directly measures the affinity of a test compound for the EP4 receptor by competing with a radiolabeled ligand (e.g., [³H]-PGE2).[11]
-
Objective: To determine the dissociation constant (Kd) of the radioligand and the inhibition constant (Ki) of unlabeled test compounds.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human EP4 receptor.[11]
-
Radioligand: [³H]-PGE2.[11]
-
Assay Buffer: e.g., 2-[N-Morpholino]ethanesulphonic acid (MES) buffer, pH 6.0.[11]
-
Unlabeled test compounds and non-specific binding control (high concentration of unlabeled PGE2).
-
Glass fiber filters (e.g., GF/C) and a cell harvester for filtration.[11]
-
Scintillation fluid and a liquid scintillation counter.[11]
-
-
Protocol Outline:
-
Membrane Preparation: Resuspend the EP4-expressing cell membranes in ice-cold assay buffer. Determine protein concentration via a standard method (e.g., BCA assay).[1]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-PGE2 (typically near its Kd value, ~1 nM), and varying concentrations of the unlabeled test compound.[1][18]
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[1]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing several times with ice-cold wash buffer to separate bound from free radioligand.[1]
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.[11]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 value using non-linear regression and convert it to a Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay (Functional Potency)
This cell-based functional assay measures a compound's ability to either stimulate (agonist) or inhibit (antagonist) the production of cAMP via the Gαs pathway.
-
Objective: To determine the EC50 (agonists) or IC50 (antagonists) of test compounds.
-
Materials:
-
HEK293 or CHO cells stably expressing the human EP4 receptor.[2]
-
Cell culture medium and assay buffer (e.g., HBSS with HEPES).
-
Test compounds (agonists or antagonists).
-
A known EP4 agonist (e.g., PGE2) for antagonist mode.
-
cAMP detection kit, commonly based on Homogeneous Time-Resolved Fluorescence (HTRF).[6][10][17]
-
-
Protocol Outline (HTRF-based Antagonist Assay):
-
Cell Plating: Seed EP4-expressing cells into a 384-well white plate and incubate overnight.[6]
-
Compound Addition: Add serial dilutions of the test antagonist compound to the cells and incubate for a short period (e.g., 30 minutes) at room temperature.[17]
-
Agonist Stimulation: Add a fixed concentration of PGE2 (typically at its EC80) to all wells (except negative controls) to stimulate cAMP production. Incubate for 30-60 minutes.[13][17]
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 conjugate and a Europium cryptate-labeled anti-cAMP antibody) as per the kit manufacturer's instructions.[17]
-
Incubation: Incubate for 60 minutes at room temperature to allow for the competitive immunoassay to reach equilibrium.[17]
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).[6]
-
Data Analysis: Calculate the HTRF ratio and plot it against the log concentration of the antagonist to determine the IC50 value.
-
β-Arrestin Recruitment Assay (Signaling Bias)
This assay measures the recruitment of β-arrestin to the activated EP4 receptor, providing a readout for G-protein-independent signaling. The Tango GPCR Assay is a common platform for this.[29][30][31]
-
Objective: To quantify ligand-induced β-arrestin recruitment and assess signaling bias.
-
Principle (Tango Assay): The EP4 receptor is fused to a transcription factor, and β-arrestin is fused to a protease. Upon ligand-induced recruitment, the protease cleaves the transcription factor from the receptor, allowing it to translocate to the nucleus and drive the expression of a reporter gene (e.g., β-lactamase).[30]
-
Protocol Outline:
-
Cell Culture: Use a cell line stably expressing the Tango EP4 receptor construct and the arrestin-protease fusion protein.
-
Compound Treatment: Add test ligands to the cells and incubate for several hours (e.g., 6-16 hours) to allow for reporter gene expression.
-
Substrate Addition: Add a fluorescent β-lactamase substrate to the cells.
-
Detection: Measure the fluorescence, where the signal is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Plot the signal against the log concentration of the ligand to determine the EC50 for β-arrestin recruitment. Compare this to the EC50 from the cAMP assay to calculate a bias factor.
-
In Vivo Model: Mouse Collagen-Induced Arthritis (CIA)
The CIA model is a widely used preclinical model of rheumatoid arthritis to test the efficacy of anti-inflammatory agents, including EP4 antagonists.[7][32]
-
Objective: To evaluate the therapeutic efficacy of an EP4 antagonist in reducing joint inflammation and damage.
-
Materials:
-
Protocol Outline:
-
Induction (Day 0): Emulsify Type II Collagen in CFA and administer via intradermal injection at the base of the tail of 8-10 week old male DBA/1J mice.[32]
-
Booster (Day 21): Administer a booster injection of Type II Collagen emulsified in IFA.[33]
-
Disease Monitoring: Beginning around day 21, monitor mice regularly for signs of arthritis. Score each paw based on a scale (e.g., 0-4) for erythema and swelling. The sum provides a total clinical arthritis score.[35]
-
Treatment: Once arthritis is established, randomize mice into treatment groups and begin daily oral administration of the EP4 antagonist or vehicle.[35]
-
Endpoint Analysis: Continue treatment for a defined period (e.g., 14-21 days). At the end of the study, collect paws and joints for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion. Serum can be collected to measure anti-collagen antibodies and inflammatory cytokines.[35]
-
Future Directions
The therapeutic landscape for EP4-targeted drugs is rapidly evolving. For antagonists, the focus remains on immuno-oncology, particularly in identifying patient populations most likely to respond to combination therapies with checkpoint inhibitors. For agonists, advancing bone-anabolic agents into clinical use for osteoporosis and fracture repair is a key priority. Furthermore, the growing understanding of biased signaling may lead to the development of next-generation modulators that selectively engage either G-protein or β-arrestin pathways, offering the potential for enhanced efficacy with an improved safety profile. Continued research into the intricate signaling and diverse biology of the EP4 receptor will undoubtedly unlock new therapeutic opportunities for a wide range of human diseases.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. CAY10598, EP4 agonist (ab144407) | Abcam [abcam.co.jp]
- 6. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 7. rupress.org [rupress.org]
- 8. resources.revvity.com [resources.revvity.com]
- 9. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 16. Pharmacology of grapiprant, a novel EP4 antagonist: receptor binding, efficacy in a rodent postoperative pain model, and a dose estimation for controlling pain in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]
- 21. link.springer.com [link.springer.com]
- 22. axonmedchem.com [axonmedchem.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 26. researchgate.net [researchgate.net]
- 27. caymanchem.com [caymanchem.com]
- 28. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 29. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Tango GPCR Assay System | Thermo Fisher Scientific - JP [thermofisher.com]
- 31. Utilization of the Tango beta-arrestin recruitment technology for cell-based EDG receptor assay development and interrogation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. chondrex.com [chondrex.com]
- 33. resources.amsbio.com [resources.amsbio.com]
- 34. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for EP4-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a critical lipid signaling molecule involved in a myriad of physiological and pathological processes, including inflammation, pain, cancer, and immune responses.[1] Its effects are mediated through four G protein-coupled receptor subtypes, EP1 through EP4. The EP4 receptor, in particular, has garnered significant attention as a therapeutic target due to its widespread distribution and crucial role in disease progression, especially in oncology and immunology.[2][3] EP4-IN-1 is a potent and selective antagonist of the EP4 receptor, designed for in vitro studies to elucidate the role of the PGE2/EP4 signaling axis in various cellular contexts.
These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments. We detail the underlying signaling pathways, provide structured protocols for key assays, and present quantitative data to facilitate experimental design and data interpretation.
Mechanism of Action and Signaling Pathways
The EP4 receptor primarily couples to the Gαs stimulatory G protein. Upon binding of its endogenous ligand, PGE2, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][4] Elevated intracellular cAMP levels activate protein kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), modulating gene expression and cellular function.[5][6]
However, the signaling cascade of the EP4 receptor is more complex, with evidence suggesting coupling to alternative pathways that can be cell-type and context-dependent. These non-canonical pathways include:
-
Gαi Coupling: In some instances, the EP4 receptor can couple to the inhibitory Gαi protein, which antagonizes adenylyl cyclase activity, thereby reducing cAMP production.[2][5]
-
PI3K/Akt Pathway: The EP4 receptor can also signal through the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, proliferation, and migration.[5][7] This can occur through Gαi activation.[5]
-
β-Arrestin Recruitment: Like many GPCRs, the EP4 receptor can recruit β-arrestin, leading to receptor desensitization, internalization, and activation of distinct signaling pathways, such as the ERK/MAPK cascade.
This compound acts as a competitive antagonist at the EP4 receptor, blocking the binding of PGE2 and thereby inhibiting the initiation of these downstream signaling events.
Caption: EP4 Receptor Signaling Pathways.
Data Presentation
The following table summarizes the in vitro activity of various selective EP4 antagonists, providing a reference for determining the appropriate concentration range for this compound in your experiments. The actual effective concentration will be cell-type and assay-dependent and should be determined empirically.
| Compound Name | Assay Type | Cell Line/System | IC50 / Ki Value | Reference(s) |
| MF-766 | Functional Antagonist Assay | Not Specified | 1.4 nM (IC50) | [8] |
| Binding Affinity | Not Specified | 0.23 nM (Ki) | [8] | |
| E7046 (Palupiprant) | cAMP Reporter Assay | Not Specified | 13.5 nM (IC50) | [9][10] |
| Binding Affinity | Not Specified | 23.14 nM (Ki) | [10] | |
| RQ-15986 | cAMP Assay | Murine Mammary Tumor Cells | ~1-3 µM (Effective Conc.) | [4] |
| AH23848 | cAMP Assay | Murine Mammary Tumor Cells | ~0.5-3 µM (Effective Conc.) | [4] |
| EP4 receptor antagonist 1 | Calcium Flux Assay (hEP4) | CHO-Gα16 cells | 6.1 nM (IC50) | [11] |
| cAMP Assay | HEK293-EP4 cells | 18.7 nM (IC50) | [11] | |
| CRE Reporter Assay | HEK293 cells | 5.2 nM (IC50) | [11] | |
| β-arrestin Recruitment Assay | HEK293-EP4 cells | 0.4 nM (IC50) | [11] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) are measures of antagonist potency. Lower values indicate higher potency.
Experimental Protocols
General Guidelines for Using this compound
-
Reconstitution: this compound is typically provided as a solid. Reconstitute it in an appropriate solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM).[12] Store the stock solution at -20°C or -80°C as recommended by the supplier.
-
Working Dilutions: Prepare fresh working dilutions of this compound in cell culture medium just before use. To avoid solvent effects, the final concentration of DMSO in the culture medium should be kept low, typically ≤ 0.1%.
-
Controls: Always include appropriate controls in your experiments:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells cultured in medium alone.
-
Positive Control (for antagonism): Cells treated with a known EP4 agonist (e.g., PGE2) to stimulate the pathway.
-
This compound Alone: Cells treated with this compound without an agonist to assess any potential off-target or agonist-independent effects.
-
Caption: General Experimental Workflow.
Protocol 1: cAMP Measurement Assay
This assay quantifies the ability of this compound to inhibit PGE2-induced cAMP production, directly measuring its antagonism of the Gαs pathway.
Materials:
-
Cells expressing the EP4 receptor
-
This compound
-
PGE2 (or another EP4 agonist)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White or clear 96-well or 384-well plates suitable for the assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Pre-treatment: a. Carefully remove the culture medium. b. Wash the cells once with serum-free medium or a suitable assay buffer (e.g., HBSS). c. Add medium/buffer containing a PDE inhibitor (e.g., 100-500 µM IBMX) and varying concentrations of this compound (and vehicle control). d. Incubate for 15-30 minutes at 37°C.[13]
-
Stimulation: a. Add PGE2 to the wells at a final concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition. A dose-response curve for PGE2 should be determined beforehand. b. Include wells with no PGE2 stimulation as a baseline control.
-
Incubation: Incubate for the time recommended by the cAMP assay kit manufacturer, typically 15-60 minutes at 37°C.
-
Cell Lysis and Detection: a. Lyse the cells according to the cAMP assay kit protocol. b. Follow the manufacturer's instructions for adding detection reagents and measuring the signal (e.g., fluorescence, luminescence, or absorbance).
-
Data Analysis: a. Generate a standard curve if required by the kit. b. Calculate the concentration of cAMP in each well. c. Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell proliferation and viability, which can be influenced by EP4 signaling in many cancer cell types.
Materials:
-
Cells of interest
-
This compound
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[14] Incubate for 24 hours to allow for cell attachment.
-
Treatment: a. Remove the medium and replace it with fresh medium containing various concentrations of this compound or vehicle control. b. If investigating the effect on agonist-induced proliferation, add the agonist (e.g., PGE2) with or without this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: a. Add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).[14][15] b. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: a. Carefully remove the medium from the wells. b. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16] c. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[2]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14]
-
Data Analysis: a. Subtract the background absorbance from a blank well (medium and MTT only). b. Express the results as a percentage of the vehicle-treated control to determine the effect of this compound on cell viability.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is used to examine the effect of this compound on the phosphorylation or expression levels of key proteins in the EP4 signaling cascade (e.g., p-CREB, p-Akt, p-ERK).
Materials:
-
Cells of interest
-
This compound and PGE2
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CREB, anti-CREB, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Pre-treat cells with this compound or vehicle for a specified time (e.g., 1 hour). c. Stimulate with PGE2 for a short duration (e.g., 5-30 minutes) to observe acute signaling events.
-
Cell Lysis: a. Place the plate on ice and wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. d. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE and Transfer: a. Normalize protein amounts, mix with Laemmli sample buffer, and boil for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
-
Detection: a. Incubate the membrane with a chemiluminescent substrate. b. Capture the signal using an imaging system or X-ray film.
-
Data Analysis: a. Perform densitometry analysis on the bands of interest. b. Normalize the signal of phosphorylated proteins to their total protein counterparts and then to the loading control. c. Compare the treatment groups to the controls to determine the effect of this compound.
Protocol 4: Cell Migration Assay (Transwell Assay)
This assay measures the ability of this compound to inhibit cell migration towards a chemoattractant, a process often regulated by EP4 signaling in cancer cells.
Materials:
-
Cells of interest
-
This compound
-
Chemoattractant (e.g., serum, specific growth factors, or PGE2)
-
Transwell inserts (typically with 8.0 µm pore size for cancer cells) and companion plates (24-well)
-
Serum-free medium
-
Cotton swabs
-
Fixation solution (e.g., 70% ethanol (B145695) or 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Cell Preparation: a. Culture cells to sub-confluency. b. Starve the cells in serum-free medium for 12-24 hours before the assay. c. Detach the cells (e.g., with trypsin-EDTA), wash, and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
Assay Setup: a. Add medium containing the chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate (e.g., 600 µL). b. In the cell suspension, add the desired concentrations of this compound or vehicle control. c. Add the cell suspension to the upper chamber of the Transwell insert (e.g., 100-200 µL).
-
Incubation: Incubate the plate at 37°C, 5% CO2 for a duration sufficient for cell migration (e.g., 6-24 hours, depending on the cell type).
-
Fixation and Staining: a. Carefully remove the Transwell inserts from the plate. b. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane. c. Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixation solution for 10-15 minutes. d. Stain the cells by immersing the insert in a staining solution (e.g., 0.1% Crystal Violet) for 15-20 minutes.
-
Imaging and Quantification: a. Gently wash the insert in water to remove excess stain and allow it to air dry. b. Image the migrated cells on the underside of the membrane using a microscope. c. Count the cells in several random fields of view for each insert.
-
Data Analysis: a. Calculate the average number of migrated cells per field for each condition. b. Compare the number of migrated cells in the this compound treated groups to the vehicle control to determine the inhibitory effect.
Troubleshooting
-
Inconsistent Results: Ensure consistent cell passage number, seeding density, and reagent preparation. Check for mycoplasma contamination.
-
Low Signal in cAMP Assay: Confirm that the cells express sufficient levels of the EP4 receptor. Optimize the concentration of the EP4 agonist and the stimulation time. Ensure the PDE inhibitor is active.
-
High Background in Western Blot: Optimize blocking conditions (time, agent) and antibody concentrations. Ensure adequate washing steps.
-
No Inhibition of Migration: Confirm that cell migration is dependent on EP4 signaling in your cell line. Titrate the concentration of this compound over a wider range. Optimize the chemoattractant concentration and incubation time.
These detailed notes and protocols provide a robust framework for investigating the role of the EP4 receptor in your cell culture models using this compound. Empirical optimization of concentrations and incubation times will be necessary for each specific cell line and experimental setup.
References
- 1. Cell migration assay or Transwell assay [protocols.io]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. corning.com [corning.com]
- 4. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. tandfonline.com [tandfonline.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for Studying the Tumor Microenvironment with EP4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that plays a critical role in tumor progression, metastasis, and response to therapy. A key immunosuppressive pathway within the TME is mediated by prostaglandin (B15479496) E2 (PGE2) and its receptor, E-type prostanoid receptor 4 (EP4).[1][2] Elevated levels of PGE2 in the TME, produced by both cancer cells and infiltrating immune cells, signal through EP4 to create an immune-suppressive landscape, thereby facilitating tumor immune evasion.[1][3]
EP4 inhibitors are a class of small molecules that selectively block the PGE2-EP4 signaling axis. By doing so, they can reprogram the TME from an immunosuppressive to an immune-active state, enhancing anti-tumor immunity and potentially improving the efficacy of other cancer therapies, such as immune checkpoint inhibitors (ICIs).[1][2] These application notes provide a comprehensive overview of the use of EP4 inhibitors to study and modulate the TME, including detailed experimental protocols and a summary of key preclinical and clinical findings.
The Role of EP4 in the Tumor Microenvironment
The EP4 receptor is a G-protein coupled receptor expressed on various cell types within the TME, including cancer cells, myeloid-derived suppressor cells (MDSCs), tumor-associated macrophages (TAMs), dendritic cells (DCs), and T cells.[4][5] Activation of EP4 by PGE2 initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and the activation of protein kinase A (PKA), as well as the stimulation of the PI3K/Akt and ERK pathways.[6][7][8] This signaling has several pro-tumoral effects:
-
Suppression of Anti-Tumor Immunity: EP4 signaling promotes the differentiation and function of immunosuppressive cells like MDSCs and M2-like TAMs, while inhibiting the maturation and antigen-presenting capacity of DCs.[8][9][10] It also directly suppresses the activity of cytotoxic CD8+ T cells and natural killer (NK) cells.[5][11]
-
Promotion of Angiogenesis and Metastasis: EP4 activation can stimulate the production of pro-angiogenic factors and enhance cancer cell migration and invasion.[5][12]
-
Induction of Cancer Stem-Like Cells: The PGE2-EP4 pathway has been implicated in the maintenance and expansion of cancer stem-like cells, which contribute to therapy resistance and tumor recurrence.[12]
Data Presentation: Efficacy of EP4 Inhibitors in Preclinical and Clinical Studies
The following tables summarize the quantitative data from various studies investigating the effects of specific EP4 inhibitors on the tumor microenvironment and anti-tumor immunity.
Table 1: Preclinical Efficacy of EP4 Inhibitors in Syngeneic Mouse Models
| EP4 Inhibitor | Cancer Model | Treatment | Key Findings | Reference(s) |
| MF-766 | CT26 colon carcinoma | Monotherapy and in combination with anti-PD-1 | - Combination therapy resulted in a 58% complete response rate. - Increased infiltration of CD8+ T cells and NK cells. - Reduced granulocytic MDSCs in the TME. | [1][13] |
| E7046 | CT26 colon carcinoma | Monotherapy and in combination with anti-CTLA-4 or anti-PD-1 | - Monotherapy reduced tumor growth. - Combination with ICIs showed superior anti-tumor activity. - Increased intratumoral CD8+ T cell frequency. | [4][10][14] |
| RQ-15986 | C3L5 breast cancer | Monotherapy | - Significantly reduced mean tumor diameter. - Inhibited tumorsphere formation in vitro. - Reduced levels of VEGF-A, -C, and -D in tumors. | [10][12] |
| ASP7657 | CT26 colon carcinoma | Monotherapy and in combination with radiotherapy | - Monotherapy inhibited tumor growth. - Combination with radiotherapy significantly enhanced anti-tumor efficacy. | [15] |
| Compound 36 | CT-26 colon cancer | Monotherapy and in combination with capecitabine (B1668275) | - Monotherapy at 150 mg/kg resulted in 51.78% tumor growth inhibition (TGI). - Combination with capecitabine (300 mg/kg) resulted in up to 94.26% TGI. | [16] |
Table 2: Clinical Efficacy of EP4 Inhibitors
| EP4 Inhibitor | Cancer Type | Phase | Treatment | Key Findings | Reference(s) |
| E7046 | Advanced solid tumors | Phase I | Monotherapy (125-750 mg once daily) | - Stable disease observed in 23% of patients. - Increased serum levels of CXCL10 and CCL5. - Enhanced accumulation of cytotoxic T cells in tumor tissue. | [3][17][18] |
| Vorbipiprant | Metastatic colorectal cancer (pMMR/MSS) | Phase Ib/IIa | In combination with balstilimab (anti-PD-1) | - Disease control rate (DCR) of 50%. - Overall response rate (ORR) of 11%. - Median overall survival (OS) of 14.2 months. | [3][4][19] |
| Vorbipiprant | Non-colorectal gastrointestinal cancers | Phase I/II | In combination with balstilimab (anti-PD-1) | - Gastric Cancer (PD-L1 CPS ≥5): 3 partial responses (PR), 1 stable disease (SD) out of 9 patients. - Gastric Cancer (PD-L1 CPS < 5): 4 SD out of 9 patients. - Other GI Cancers: 1 PR (pancreatic cancer), 1 SD (biliary tract cancer) out of 9 patients. | [6][8][12][20] |
Signaling Pathways and Experimental Workflows
PGE2-EP4 Signaling Pathway
The following diagram illustrates the major signaling pathways activated by the binding of PGE2 to the EP4 receptor.
Caption: Simplified diagram of the PGE2-EP4 signaling pathway.
Experimental Workflow for Preclinical Evaluation of EP4 Inhibitors
The following workflow outlines a typical preclinical study to evaluate the efficacy of an EP4 inhibitor in a syngeneic mouse tumor model.
Caption: General experimental workflow for in vivo efficacy studies.
Experimental Protocols
Protocol 1: Isolation of Tumor-Infiltrating Lymphocytes (TILs) and Flow Cytometry Analysis
This protocol describes the isolation of TILs from fresh tumor tissue and their subsequent analysis by multi-color flow cytometry.
Materials and Reagents:
-
Fresh tumor tissue
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV
-
DNase I
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Live/Dead stain (e.g., Zombie Aqua™)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80)
-
Intracellular staining buffer (for FoxP3)
-
Flow cytometer
Procedure:
-
Tumor Dissociation: a. Mince the fresh tumor tissue into small pieces (1-2 mm³) in a petri dish containing RPMI-1640 medium. b. Transfer the minced tissue to a conical tube and add digestion buffer (RPMI-1640 with Collagenase IV and DNase I). c. Incubate at 37°C for 30-60 minutes with gentle agitation. d. Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue. e. Wash the cells with RPMI-1640 and centrifuge.
-
RBC Lysis: a. Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature. b. Add excess RPMI-1640 to stop the lysis and centrifuge.
-
Staining for Flow Cytometry: a. Resuspend the cells in FACS buffer and count them. b. Aliquot 1-2 x 10⁶ cells per tube. c. Stain with a Live/Dead stain according to the manufacturer's protocol. d. Wash the cells with FACS buffer. e. Block Fc receptors with Fc block for 10 minutes. f. Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes on ice in the dark. g. Wash the cells twice with FACS buffer. h. For intracellular staining (e.g., FoxP3), fix and permeabilize the cells using an intracellular staining buffer set according to the manufacturer's protocol. i. Incubate with the intracellular antibody for 30 minutes. j. Wash the cells and resuspend in FACS buffer.
-
Data Acquisition and Analysis: a. Acquire the samples on a flow cytometer. b. Analyze the data using appropriate software (e.g., FlowJo). Use a gating strategy to identify different immune cell populations (e.g., CD45+ leukocytes, CD3+ T cells, CD4+ and CD8+ T cell subsets, FoxP3+ regulatory T cells, CD11b+Gr-1+ MDSCs).[7][21]
Protocol 2: Immunohistochemistry (IHC) for Immune Cell Infiltration
This protocol describes the detection of immune cells in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials and Reagents:
-
FFPE tumor sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibodies (e.g., anti-CD8, anti-FoxP3)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Deparaffinize the slides in xylene. b. Rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: a. Perform heat-induced epitope retrieval in antigen retrieval buffer.
-
Staining: a. Quench endogenous peroxidase activity with 3% hydrogen peroxide. b. Block non-specific binding with blocking buffer. c. Incubate with the primary antibody overnight at 4°C.[14][22][23][24] d. Wash with PBS. e. Incubate with the HRP-conjugated secondary antibody. f. Wash with PBS. g. Develop the signal with DAB substrate. h. Counterstain with hematoxylin.
-
Dehydration and Mounting: a. Dehydrate the slides through a graded series of ethanol to xylene. b. Mount with a coverslip using mounting medium.
-
Analysis: a. Image the slides using a microscope. b. Quantify the number of positive cells per unit area or as a percentage of total cells.
Protocol 3: In Vitro Myeloid-Derived Suppressor Cell (MDSC) Suppression Assay
This assay measures the ability of an EP4 inhibitor to reverse the T-cell suppressive function of MDSCs.[2][16][25][26]
Materials and Reagents:
-
MDSCs (isolated from tumor-bearing mice or generated in vitro)
-
T cells (from a healthy donor or syngeneic mouse)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Anti-CD3/CD28 antibodies or beads
-
EP4 inhibitor
-
Complete culture medium
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
T-cell Labeling: a. Label T cells with CFSE according to the manufacturer's protocol.
-
Co-culture Setup: a. Plate the CFSE-labeled T cells in a 96-well plate. b. Add MDSCs at different T cell:MDSC ratios (e.g., 1:1, 2:1, 4:1). c. Add the EP4 inhibitor at various concentrations to the designated wells. Include a vehicle control. d. Stimulate the T cells with anti-CD3/CD28 antibodies or beads.
-
Incubation: a. Incubate the co-culture for 3-4 days at 37°C.
-
Analysis: a. Harvest the cells and stain for T-cell markers (e.g., CD3, CD8). b. Analyze T-cell proliferation by flow cytometry, measuring the dilution of the CFSE signal. c. Calculate the percentage of suppression for each condition compared to the T cells cultured without MDSCs.
Conclusion
EP4 inhibitors represent a promising therapeutic strategy for overcoming immunosuppression in the tumor microenvironment. The application notes and protocols provided here offer a framework for researchers to investigate the multifaceted effects of EP4 blockade on anti-tumor immunity. By employing these methodologies, scientists can further elucidate the mechanisms of action of EP4 inhibitors and contribute to the development of novel and effective cancer immunotherapies.
References
- 1. Figure 1 from The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 2. How to measure the immunosuppressive activity of MDSC: assays, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorbipiprant combined with PD-1 blockade for refractory microsatellite stable metastatic colorectal cancer phase I/II trial results published in Clinical Cancer Research - Rottapharm Biotech [rottapharmbiotech.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. In Vitro Generation of Murine Myeloid-Derived Suppressor Cells, Analysis of Markers, Developmental Commitment, and Function | Springer Nature Experiments [experiments.springernature.com]
- 6. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. Phase I/II study of vorbipiprant combined with anti-PD-1 immunotherapy results in metastatic gastrointestinal non-colorectal cancers presented at ASCO 2025 - Rottapharm Biotech [rottapharmbiotech.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological properties of ASP7657, a novel, potent, and selective prostaglandin EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. First-in-human phase I study of immunomodulatory E7046, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]
- 19. The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite-Stable Metastatic Colorectal Cancer: A Phase Ib/IIa Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. New in vivo shuttle session: syngeneic mouse tumor models for novel drug assessment and MoA deciphering - Explicyte Immuno-Oncology [explicyte.com]
- 22. Immunohistochemical expression of tumor-infiltrating lymphocytes CD8 and FOXP3 in invasive ductal carcinoma of breast - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunohistochemical Analysis of Foxp3+, CD4+, CD8+ Cell Infiltrates and PD-L1 in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. In Vitro Technologies :: MDSCs: Myeloid-derived Suppressor Cells [lifescience.invitro.com.au]
Application Notes and Protocols: EP4 Receptor Antagonist 1 for Enhancing CD8+ T Cell Infiltration in the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) is a complex ecosystem that plays a critical role in cancer progression and the efficacy of immunotherapies. A key mechanism of immune evasion by tumors is the production of prostaglandin (B15479496) E2 (PGE2), which exerts potent immunosuppressive effects.[1][2][3] PGE2 signals through four G protein-coupled receptors, EP1-4.[1] The EP4 receptor subtype is highly implicated in promoting tumor growth, invasion, and metastasis, while also suppressing innate and adaptive antitumor immune responses.[4][5][6]
This document provides detailed application notes and protocols for studying the effects of EP4 receptor antagonists on CD8+ T cell infiltration into the TME. Antagonism of the EP4 receptor has emerged as a promising therapeutic strategy to reverse PGE2-mediated immunosuppression and enhance the efficacy of cancer immunotherapies, including immune checkpoint inhibitors.[7][8] By blocking the EP4 receptor, these antagonists can remodel the TME from an immunologically "cold" to a "hot" state, characterized by increased infiltration and activation of cytotoxic CD8+ T cells.[8][9]
Mechanism of Action: How EP4 Antagonism Promotes CD8+ T Cell Infiltration
The primary mechanism by which EP4 receptor antagonists enhance CD8+ T cell infiltration is by disrupting the immunosuppressive cascade initiated by tumor-derived PGE2. This involves several key steps:
-
Restoration of Natural Killer (NK) Cell Function: PGE2 suppresses the cytotoxic activity of NK cells, which are crucial for the initial anti-tumor immune response and for recruiting conventional dendritic cells (cDCs) to the TME.[1][2][7] EP4 antagonists protect NK cells from this suppression.[1][2]
-
Enhanced Dendritic Cell (DC) Recruitment and Maturation: By restoring NK cell function, EP4 antagonists promote the infiltration of cDCs into the tumor.[4] These cDCs are essential for capturing tumor antigens and priming naive T cells.
-
Increased Chemokine Production: Once in the TME, activated cDCs produce the chemokines CXCL9 and CXCL10.[10][11] These chemokines are potent attractants for CXCR3-expressing CD8+ T cells, facilitating their migration into the tumor.
-
Modulation of Immunosuppressive Myeloid Cells: EP4 signaling promotes the differentiation and function of immunosuppressive myeloid-derived suppressor cells (MDSCs) and M2-like tumor-associated macrophages (TAMs).[3][9][12] EP4 antagonists can inhibit the differentiation and immunosuppressive functions of these cells, further reducing the barriers to an effective anti-tumor T cell response.[8][9]
-
Direct Effects on T Cells: Some studies suggest that EP4 antagonists can directly enhance the proliferation and cytotoxic functions of CD8+ T cells, overcoming PGE2-induced T cell exhaustion.[8][13]
Signaling Pathway and Experimental Workflow Diagrams
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies evaluating the effects of EP4 receptor antagonists on immune cell populations in the tumor microenvironment.
Table 1: Effect of EP4 Antagonists on CD8+ T Cell Infiltration in Mouse Tumor Models
| EP4 Antagonist | Cancer Model | Treatment Dose & Schedule | Fold Change in CD8+ T Cells (vs. Control) | Reference |
| E7046 | CT26 Colon Carcinoma | 150 mg/kg, daily oral gavage | Increased ratio of CD8+ T cells to Tregs | [9] |
| YY001 | RM-1 Prostate Cancer | 150 mg/kg, daily oral gavage | Significant increase in CD8+ T cell accumulation | [8] |
| AAT-008 | CT26WT Colon Cancer | 3-30 mg/kg/day | Stimulated CD8+ T cell infiltration | [4] |
| RQ-15986 | 66.1 Mammary Carcinoma | Oral administration | Not explicitly quantified for CD8+, but protected NK cells | [1][2] |
Table 2: Effect of EP4 Antagonists on Other Immune Cell Populations
| EP4 Antagonist | Cancer Model | Effect on MDSCs | Effect on Tregs | Effect on NK Cells | Reference | | :--- | :--- | :--- | :--- | :--- | | E7046 | CT26 Colon Carcinoma | Decreased frequency | Increased ratio of CD8+ T cells to Tregs | Not specified |[9] | | YY001 | RM-1 Prostate Cancer | Inhibited differentiation and function | Not specified | Not specified |[8] | | AAT-008 | CT26WT Colon Cancer | Not specified | Reduced Tregs | Not specified |[4] | | RQ-15986 | 66.1 Mammary Carcinoma | Not specified | Not specified | Protected from immunosuppression |[1][2] |
Experimental Protocols
In Vivo Murine Tumor Model
This protocol describes a general framework for evaluating the efficacy of an EP4 receptor antagonist in a syngeneic mouse tumor model.
1. Cell Culture and Tumor Implantation:
- Culture murine cancer cell lines (e.g., CT26 colon carcinoma, RM-1 prostate cancer) in appropriate media.
- Harvest cells and resuspend in sterile PBS or Matrigel.
- Subcutaneously inject 1 x 10^6 cells into the flank of 6-8 week old immunocompetent mice (e.g., BALB/c for CT26, C57BL/6 for RM-1).[8]
2. Treatment Administration:
- Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
- Randomize mice into treatment groups (n=5-10 per group):
- Vehicle control (e.g., 0.5% carboxymethylcellulose in sterile water)
- EP4 antagonist (e.g., 150 mg/kg daily by oral gavage)[8]
- Immune checkpoint inhibitor (e.g., anti-PD-1 antibody, 200 µg per dose, intraperitoneally twice a week)[8]
- Combination of EP4 antagonist and checkpoint inhibitor.
- Monitor tumor growth by caliper measurements every 2-3 days.
3. Tumor Harvest and Processing:
- At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize mice and excise tumors.
- For flow cytometry, mechanically dissociate tumors and digest with a cocktail of collagenase and DNase to obtain a single-cell suspension.
- For immunohistochemistry, fix tumors in 10% neutral buffered formalin and embed in paraffin.
- For gene expression analysis, snap-freeze a portion of the tumor in liquid nitrogen.
Flow Cytometry Analysis of Tumor-Infiltrating Leukocytes
This protocol outlines the steps for staining and analyzing immune cell populations from dissociated tumors.
1. Single-Cell Suspension Preparation:
- Prepare a single-cell suspension from harvested tumors as described in the In Vivo Murine Tumor Model protocol.
- Filter the cell suspension through a 70 µm cell strainer to remove debris.
- Lyse red blood cells using an ACK lysis buffer.
- Wash cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
2. Cell Staining:
- Count cells and resuspend at 1 x 10^7 cells/mL in FACS buffer.
- Block Fc receptors with anti-CD16/32 antibody for 10-15 minutes on ice.
- Add a cocktail of fluorescently conjugated antibodies for surface markers (e.g., CD45, CD3, CD8, CD4, FoxP3, CD11b, Gr-1, F4/80, CD206). A suggested panel is provided in Table 3. Incubate for 30 minutes on ice in the dark.
- Wash cells twice with FACS buffer.
- For intracellular staining (e.g., FoxP3, Granzyme B, IFN-γ), fix and permeabilize cells using a commercial kit according to the manufacturer's instructions (e.g., BD Cytofix/Cytoperm).[8]
- Add antibodies for intracellular targets and incubate for 30-60 minutes at room temperature or 4°C.
- Wash cells twice with permeabilization buffer.
- Resuspend cells in FACS buffer for analysis.
3. Data Acquisition and Analysis:
- Acquire data on a flow cytometer (e.g., BD LSRFortessa).
- Analyze data using software such as FlowJo.
- Gate on live, single cells, then on CD45+ leukocytes. Subsequently, identify specific immune cell populations based on their marker expression (see Table 3).
Table 3: Example Flow Cytometry Panel for Immune Cell Profiling
| Target | Fluorochrome | Cell Population |
| CD45 | PerCP-Cy5.5 | All leukocytes |
| CD3 | APC | T cells |
| CD8a | FITC | Cytotoxic T cells |
| CD4 | PE-Cy7 | Helper T cells |
| FoxP3 | PE | Regulatory T cells (intracellular) |
| CD11b | APC-Cy7 | Myeloid cells |
| Gr-1 | Pacific Blue | MDSCs |
| F4/80 | BV605 | Macrophages |
| CD206 | BV711 | M2 Macrophages |
| Granzyme B | Alexa Fluor 647 | Activated cytotoxic T cells (intracellular) |
Immunohistochemistry for CD8+ T Cell Infiltration
This protocol provides a method for visualizing and quantifying CD8+ T cells in paraffin-embedded tumor sections.
1. Deparaffinization and Rehydration:
- Deparaffinize 5 µm thick tumor sections in xylene (2 x 10 minutes).
- Rehydrate through a graded series of ethanol (B145695) (100%, 90%, 70%; 5 minutes each) and then in distilled water.
2. Antigen Retrieval:
- Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes.
- Allow slides to cool to room temperature.
3. Staining:
- Wash slides in PBS.
- Quench endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes.
- Wash slides in PBS.
- Block non-specific binding with a blocking serum (e.g., 10% normal goat serum) for 30-60 minutes.
- Incubate with a primary antibody against CD8 (e.g., rabbit anti-mouse CD8) overnight at 4°C.
- Wash slides in PBS.
- Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes.
- Wash slides in PBS.
- Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
- Wash slides in PBS.
- Develop the signal with a DAB substrate chromogen system until a brown precipitate is visible.
- Wash slides in distilled water.
4. Counterstaining and Mounting:
- Counterstain with hematoxylin.
- Dehydrate through a graded series of ethanol and clear in xylene.
- Mount with a permanent mounting medium.
5. Image Analysis:
- Acquire images of stained sections using a light microscope.
- Quantify CD8+ T cell infiltration by counting the number of positive cells in multiple high-power fields within the tumor core and at the invasive margin.
Conclusion
The use of EP4 receptor antagonists represents a promising strategy to overcome immune suppression in the tumor microenvironment and enhance the efficacy of cancer immunotherapies. The protocols and data presented here provide a framework for researchers to investigate the immunomodulatory effects of these agents, with a particular focus on their ability to promote the infiltration and function of cytotoxic CD8+ T cells. Further research in this area is warranted to optimize dosing and combination strategies for clinical translation.
References
- 1. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism of the prostaglandin E receptor EP4 inhibits metastasis and enhances NK function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 receptor EP4 as the common target on cancer cells and macrophages to abolish angiogenesis, lymphangiogenesis, metastasis, and stem-like cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonism of the prostaglandin E receptor EP4 inhibits metastasis and enhances NK function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Inhibition of insulin-like growth factors increases production of CXCL9/10 by macrophages and fibroblasts and facilitates CD8+ cytotoxic T cell recruitment to pancreatic tumours [frontiersin.org]
- 11. CXCL9/10-engineered dendritic cells promote T cell activation and enhance immune checkpoint blockade for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Overexpression of EP4 Attenuates the Killing Ability of CD8+ T Cells against Prostate Cancer Cells through the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing EP4 Downstream Effects via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction to EP4 Receptor Signaling
The Prostaglandin (B15479496) E2 receptor 4 (EP4) is a G-protein coupled receptor (GPCR) that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, pain, cancer, and immune responses.[1] As a member of the prostanoid receptor family, EP4 is activated by its endogenous ligand, prostaglandin E2 (PGE2). Understanding the downstream signaling cascades initiated by EP4 activation is paramount for developing targeted therapeutics.
Upon agonist binding, the EP4 receptor primarily couples to the Gsα subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB), a key transcription factor regulating the expression of numerous genes.
Beyond the canonical Gs-cAMP-PKA pathway, emerging evidence suggests that EP4 can also signal through alternative pathways. These include the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK) pathways. This can occur through coupling to the Giα subunit or via β-arrestin-mediated signaling, which can lead to the transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). This signaling diversity underscores the complexity of EP4 function and highlights the importance of comprehensively assessing its downstream effects.
Western blotting is a powerful and widely used technique to investigate these signaling events. By using antibodies specific to the phosphorylated (activated) forms of key downstream effector proteins such as CREB, ERK, and Akt, researchers can quantitatively assess the impact of EP4 agonists or antagonists on these critical cellular pathways.
Data Presentation: Quantitative Analysis of EP4 Downstream Signaling
The following table summarizes quantitative data from a representative study investigating the role of EP4 in regulating the phosphorylation of CREB. The data demonstrates the utility of Western blotting with densitometric analysis to assess the downstream consequences of modulating EP4 signaling.
In a study by Jiang et al. (2021), the effect of EP4 knockdown on the phosphorylation of CREB at serine 133 (p-CREB) was quantified in HTR-8/SVneo and JEG-3 trophoblast cell lines. The results, obtained through Western blot analysis, showed a significant decrease in the levels of p-CREB relative to total CREB upon EP4 silencing, indicating a reduction in the activity of the cAMP/PKA signaling pathway.[2]
| Cell Line | Treatment | Target Protein | Change in Phosphorylation (relative to control) | Reference |
| HTR-8/SVneo | EP4 siRNA | p-CREB (Ser133) | -41.8% | [2] |
| JEG-3 | EP4 siRNA | p-CREB (Ser133) | -59.7% | [2] |
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways downstream of the EP4 receptor and the general experimental workflow for assessing these effects using Western blot.
References
- 1. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 Receptor 4 (EP4) Affects Trophoblast Functions via Activating the cAMP-PKA-pCREB Signaling Pathway at the Maternal-Fetal Interface in Unexplained Recurrent Miscarriage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: EP4 Inhibition in Combination with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Rationale
The tumor microenvironment (TME) is a complex ecosystem that plays a critical role in cancer progression and response to therapy. A key immunosuppressive molecule often abundant in the TME is Prostaglandin E2 (PGE2).[1][2] PGE2 is produced by cyclooxygenase (COX) enzymes and exerts its effects through four E-type prostanoid (EP) receptors, EP1-4. The EP4 receptor, a G-protein coupled receptor, is a major transducer of PGE2-mediated immunosuppression.[3][4][5]
Activation of the EP4 receptor on various immune cells impairs anti-tumor immunity by:
-
Suppressing the function and proliferation of effector CD8+ T cells and Natural Killer (NK) cells.[1][2]
-
Promoting the differentiation and recruitment of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and M2-polarized macrophages.[1][6]
-
Inhibiting the maturation and antigen-presenting capacity of dendritic cells.[6]
Immune checkpoint inhibitors (ICIs), such as antibodies targeting PD-1 (Programmed cell death protein 1) or CTLA-4 (Cytotoxic T-lymphocyte-associated protein 4), have revolutionized cancer treatment by reinvigorating the patient's own T cells to fight cancer.[7][8][9] However, many tumors, particularly those with a non-inflamed or "cold" TME, are resistant to ICI therapy.[2] High levels of PGE2 are a significant contributor to this resistance.[1]
The strategic combination of an EP4 inhibitor (designated here as EP4-IN-1, representing the class of selective EP4 antagonists) with a checkpoint inhibitor is based on the rationale that blocking the PGE2-EP4 axis can remodel the immunosuppressive TME into a more inflamed, T-cell favorable environment.[1][10][11] This "primes" the tumor for a more robust and effective response to checkpoint blockade, offering a synergistic anti-tumor effect.[1][11]
Signaling Pathway and Mechanism of Action
The EP4 receptor primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels and subsequently activates Protein Kinase A (PKA).[3][5][12][13] Emerging evidence also points to EP4 signaling through the PI3K/Akt pathway, which promotes cell survival.[4][13][14] An EP4 inhibitor competitively binds to the EP4 receptor, preventing PGE2 from initiating these downstream immunosuppressive signaling cascades.
The combination of an EP4 inhibitor and a checkpoint inhibitor (e.g., anti-PD-1) creates a synergistic anti-tumor response by targeting distinct but complementary immunosuppressive mechanisms.
Preclinical Data Summary
Preclinical studies in various syngeneic mouse tumor models have demonstrated the potent synergy of combining EP4 antagonists with checkpoint inhibitors.[1][10][11] This combination leads to enhanced tumor growth inhibition and improved survival compared to either agent alone.
Table 1: Representative In Vivo Antitumor Efficacy
| EP4 Antagonist | Checkpoint Inhibitor | Tumor Model | Key Efficacy Outcome | Reference |
| E7046 | Anti-PD-1 | CT26 (Colon Carcinoma) | Combination therapy led to pronounced tumor growth inhibition, with 40% of mice rendered tumor-free, versus only occasional tumor-free animals with single agents. | [10][11] |
| E7046 | Anti-CTLA-4 | 4T1 (Breast Cancer) | Combination therapy significantly inhibited tumor growth and lung metastasis compared to single agents. | [10] |
| MF-766 | Anti-PD-1 | CT26 (Colon Carcinoma) | Combination therapy synergistically improved efficacy, leading to significant tumor regression. | [1] |
| MF-766 | Anti-PD-1 | EMT6 (Breast Cancer) | Potent anti-tumor activity was observed with the combination treatment. | [1] |
Table 2: Immunophenotyping of the Tumor Microenvironment
| EP4 Antagonist | Checkpoint Inhibitor | Tumor Model | Key Immunomodulatory Effects of Combination Therapy | Reference |
| E7046 | Anti-PD-1 | CT26 & 4T1 | Robust accumulation and activation of CD8+ cytotoxic T cells (CTLs). | [10] |
| E7046 | Anti-PD-1 | CT26 & 4T1 | Significantly improved ratio of activated GZMB+CD8+ CTLs vs. CD4+CD25+Foxp3+ Treg cells. | [10] |
| MF-766 | Anti-PD-1 | CT26 & EMT6 | Increased infiltration of CD8+ T cells, Natural Killer (NK) cells, and conventional Dendritic Cells (cDCs). | [1] |
| MF-766 | Anti-PD-1 | CT26 & EMT6 | Induced M1-like macrophage reprogramming and reduced granulocytic MDSCs. | [1] |
Table 3: Cytokine and Functional Modulation
| EP4 Antagonist | System | Effect | Outcome | Reference | | :--- | :--- | :--- | :--- | | MF-766 | In vitro human T-cells | Reversed PGE2-mediated suppression | Restored IFN-γ production in CD8+ T-cells. |[1] | | MF-766 | Ex vivo primary human tumors | Enhanced T-cell function | Increased production of IFN-γ, IL-2, and TNF-α upon stimulation. |[1] |
Experimental Protocols
Protocol 1: Evaluating In Vivo Antitumor Efficacy in a Syngeneic Mouse Model
This protocol provides a general framework for assessing the efficacy of an EP4 inhibitor in combination with an anti-PD-1 antibody.
Objective: To determine if the combination of this compound and anti-PD-1 antibody results in superior anti-tumor activity compared to each monotherapy in a syngeneic mouse model.
Materials:
-
Animals: 6-8 week old female BALB/c or C57BL/6 mice.
-
Cell Line: Syngeneic tumor cell line (e.g., CT26, EMT6, MC38).
-
Reagents:
-
Equipment: Calipers, syringes, needles for subcutaneous and intraperitoneal injections, cell culture equipment.
Procedure:
-
Tumor Cell Implantation: Culture and harvest tumor cells during their exponential growth phase. Subcutaneously inject an appropriate number of cells (e.g., 0.5 x 10^6 CT26 cells) in 100 µL of PBS into the right flank of each mouse.[1][15]
-
Tumor Growth Monitoring: Allow tumors to establish for 7-10 days until they reach an average volume of 75-125 mm³.[1][15]
-
Randomization: Randomize mice into four treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle + Isotype Control IgG
-
Group 2: this compound + Isotype Control IgG
-
Group 3: Vehicle + Anti-PD-1 Antibody
-
Group 4: this compound + Anti-PD-1 Antibody
-
-
Treatment Administration:
-
Data Collection: Measure tumor dimensions with a caliper every 2-3 days and calculate tumor volume using the formula: Volume = 0.5 × (length × width²).[1][15] Monitor body weight and animal health.
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Objective: To quantify the changes in immune cell populations within the TME following treatment.
Procedure:
-
Tumor Dissociation: Harvested tumors are mechanically minced and enzymatically digested (e.g., using collagenase/DNase) to generate a single-cell suspension.
-
Cell Staining:
-
Perform a live/dead stain to exclude non-viable cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorescently conjugated antibodies targeting cell surface markers (e.g., CD45, CD3, CD8, CD4, FoxP3, CD11b, Ly6G/Ly6C, F4/80, CD206, MHC-II).
-
-
Intracellular Staining (if required): For intracellular targets like FoxP3 (Tregs) or Granzyme B (activated CTLs), fix and permeabilize the cells after surface staining, followed by incubation with intracellular antibodies.
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Use appropriate software to gate on specific cell populations (e.g., gate on live CD45+ cells, then on T-cells (CD3+), myeloid cells (CD11b+), etc.) to quantify the percentage and absolute number of each immune subset.
Clinical Perspective and Future Directions
The promising preclinical data has led to the investigation of EP4 antagonists in combination with checkpoint inhibitors in clinical trials. For example, a phase I/II study combined the EP4 antagonist vorbipiprant with the anti-PD-1 antibody balstilimab in patients with metastatic gastrointestinal cancers.[16][17] These studies aim to determine the safety and efficacy of this combination in patients who are often resistant to ICI monotherapy.
The combination of EP4 inhibitors with checkpoint blockade represents a promising strategy to overcome immune resistance in a variety of solid tumors. Future research will likely focus on identifying biomarkers (such as tumor PGE2 levels or EP4 expression) to select patients most likely to benefit from this therapeutic approach.
References
- 1. Combination of EP4 antagonist MF-766 and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are EP4 modulators and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Combination of PD-1/PD-L1 and CTLA-4 inhibitors in the treatment of cancer - a brief update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Combination of PD-1/PD-L1 and CTLA-4 inhibitors in the treatment of cancer – a brief update [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Combination of EP4 antagonist and checkpoint inhibitors promotes anti-tumor effector T cells in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prostaglandin E2 receptor EP4 as the common target on cancer cells and macrophages to abolish angiogenesis, lymphangiogenesis, metastasis, and stem-like cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ichor.bio [ichor.bio]
- 16. ascopubs.org [ascopubs.org]
- 17. The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite-Stable Metastatic Colorectal Cancer: A Phase Ib/IIa Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Design of EP4 Antagonist Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E-type prostanoid receptor 4 (EP4) is a G protein-coupled receptor (GPCR) activated by prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation and various physiological processes.[1][2] The EP4 receptor is implicated in a wide range of pathologies, including inflammation, pain, cancer, and autoimmune diseases.[3][4] Its integral role in disease progression has made it a promising therapeutic target for the development of selective antagonists.[4][5]
These application notes provide a comprehensive guide for the preclinical evaluation of EP4 receptor antagonists. Detailed protocols for essential in vitro and in vivo assays are outlined to assess the binding affinity, functional activity, and therapeutic efficacy of novel compounds.
EP4 Receptor Signaling Pathways
The EP4 receptor primarily couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, which in turn catalyzes the production of cyclic AMP (cAMP).[6][7] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), triggering downstream signaling cascades that regulate cellular processes such as inflammation, cell proliferation, and immune responses.[1][2] Evidence also suggests that the EP4 receptor can couple to alternative pathways, including the Gi alpha subunit (Gαi) and β-arrestin, highlighting the complexity of its signaling network.[1][6]
Data Presentation: In Vitro Activity of Select EP4 Antagonists
The following table summarizes the inhibitory potency (IC50) of various EP4 antagonists determined through in vitro functional assays.
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| E7046 (ER-886046) | cAMP Reporter Assay | HEK293 | 13.5 | [7] |
| Compound 36 | cAMP Functional Assay | HEK293-hEP4 | 4.3 | [7] |
| RQ-15986 | cAMP Assay | 66.1 Mammary Tumor Cells | Blocks PGE2-induced cAMP | [8] |
| ACT-1002-4391 | cAMP Assay | HEK293-hEP4 | 22.2 | [5] |
| CJ-023,423 | TNF-α Production | Human Whole Blood | 1560 | [4] |
| CJ-042,794 | TNF-α Production | Human Whole Blood | 840 | [4] |
Experimental Protocols
In Vitro Assays
This assay determines the binding affinity of a test compound to the EP4 receptor by measuring its ability to displace a radiolabeled ligand.[2]
Protocol:
-
Membrane Preparation: Homogenize HEK293 cells stably expressing the human EP4 receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) and centrifuge to pellet the membranes.[9] Resuspend the pellet in a fresh buffer and store at -80°C.[9]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, [3H]-PGE2 at a concentration near its Kd, and serial dilutions of the test compound in binding buffer.[2] For non-specific binding, use a high concentration of a non-radiolabeled EP4 ligand.[2]
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[2]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from unbound radioligand.[2]
-
Washing: Wash the filters multiple times with an ice-cold wash buffer.[2]
-
Detection: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[2]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the competition binding curves and then determine the inhibitory constant (Ki) using the Cheng-Prusoff equation.
This assay measures the ability of an EP4 antagonist to inhibit the PGE2-induced production of cyclic AMP (cAMP) in cells expressing the EP4 receptor.[6]
Protocol:
-
Cell Culture: Culture HEK293 cells expressing the human EP4 receptor in a suitable medium.
-
Assay Setup: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the EP4 antagonist for a specified time (e.g., 15-30 minutes).
-
Stimulation: Stimulate the cells with a fixed concentration of PGE2 (typically the EC80) for 15-30 minutes at 37°C.[4]
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Measure the cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration to generate a dose-response curve and determine the IC50 value.
This colorimetric assay assesses the effect of EP4 antagonists on the proliferation and viability of cancer cells.[10]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., CT-26, HCA-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the EP4 antagonist for 24, 48, or 72 hours.[10]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]
In Vivo Models
This model is used to evaluate the anti-inflammatory and disease-modifying effects of EP4 antagonists in a model of rheumatoid arthritis.[3]
Protocol:
-
Induction of Arthritis: Immunize male DBA/1 mice with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) at the base of the tail.[3] After 21 days, administer a booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA).[3]
-
Drug Administration: Begin oral administration of the EP4 antagonist at desired doses either prophylactically (before disease onset) or therapeutically (after disease onset).[3]
-
Disease Assessment: Monitor the mice regularly for signs of arthritis, including paw swelling and clinical scoring of joint inflammation.
-
Endpoint Analysis: At the end of the study, collect tissues for histopathological analysis of joint damage and measure cytokine levels in draining lymph nodes or serum.[3]
This model is used to assess the anti-tumor efficacy of EP4 antagonists in a syngeneic mouse model of colon cancer.[7]
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject CT-26 colon carcinoma cells into the flank of BALB/c mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Drug Administration: Once tumors reach a palpable size, begin treatment with the EP4 antagonist, administered orally or via another appropriate route.[7]
-
Efficacy Evaluation: Continue treatment for a specified period and measure tumor growth inhibition.[11] At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry or flow cytometry, to evaluate changes in the tumor microenvironment.
Data Presentation: In Vivo Efficacy of an EP4 Antagonist
The following table presents representative in vivo efficacy data for an EP4 antagonist in a preclinical cancer model.
| Compound | Animal Model | Dosing Regimen | Outcome | Reference |
| Compound 36 | CT-26 Colon Cancer Xenograft | 75 mg/kg and 150 mg/kg, orally | Dose-dependent tumor growth inhibition | [7] |
| E7046 | CT-26 Colon Cancer Model | Not specified | Antitumor efficacy and prolonged survival | [7] |
| RQ-15986 | 66.1 Mammary Tumor Model | 100 mg/kg, twice daily, orally | ~50% reduction in tumor volume | [8] |
Conclusion
The experimental designs and protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of EP4 receptor antagonists. By systematically assessing the binding affinity, functional antagonism, and in vivo efficacy, researchers can effectively identify and characterize promising drug candidates for a variety of inflammatory and oncologic indications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual antagonist of EP2 and EP4 receptors shows strong immune-mediated antitumor efficacy in vivo | BioWorld [bioworld.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Measuring cAMP Levels After EP4 Inhibition: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, accurately quantifying cyclic adenosine (B11128) monophosphate (cAMP) levels following the inhibition of the prostaglandin (B15479496) E2 receptor 4 (EP4) is crucial for understanding its signaling pathways and for the development of novel therapeutics. The EP4 receptor, a G protein-coupled receptor (GPCR), primarily signals through the Gs alpha subunit (Gαs) to activate adenylyl cyclase, leading to an increase in intracellular cAMP.[1][2][3][4] However, evidence also suggests its potential coupling to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase and reduces cAMP levels.[2][4][5] This dual functionality underscores the importance of precise cAMP measurement to elucidate the effects of EP4 inhibitors.
These application notes provide an overview of common methodologies for measuring cAMP, detailed protocols for selected assays, and examples of data presentation.
Introduction to EP4 Signaling and cAMP Modulation
The EP4 receptor is a key player in various physiological and pathophysiological processes, including inflammation, pain, cancer, and immune responses.[2][3] Its activation by the endogenous ligand prostaglandin E2 (PGE2) initiates a signaling cascade that prominently features the modulation of intracellular cAMP levels.[3][6][7] EP4 antagonists are being investigated for their therapeutic potential, and a primary method of characterizing their efficacy is by measuring their ability to block PGE2-induced cAMP production.[8][9][10]
Below is a diagram illustrating the canonical EP4 signaling pathway leading to cAMP production.
Methodologies for Measuring cAMP Levels
Several robust methods are available for the quantification of intracellular cAMP. The choice of assay depends on factors such as the required sensitivity, throughput, and whether real-time measurements in live cells are necessary.
1. Competitive Immunoassays (ELISA): These assays are based on the competition between cAMP in the sample and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.[11][12][13] The signal is inversely proportional to the amount of cAMP in the sample.
2. Homogeneous Time-Resolved Fluorescence (HTRF): This technology uses a competitive immunoassay format with a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP.[14][15][16][17] When these are in close proximity, Förster Resonance Energy Transfer (FRET) occurs. Unlabeled cAMP from the sample competes with the d2-labeled cAMP, leading to a decrease in the FRET signal.
3. LANCE® TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Similar to HTRF, LANCE (Lanthanide Chelate Excite) assays are competitive immunoassays that utilize a europium chelate-labeled cAMP tracer and a ULight™-labeled anti-cAMP antibody.[18][19][20][21] The TR-FRET signal decreases with increasing intracellular cAMP.
4. Live-Cell cAMP Biosensors: Genetically encoded biosensors, such as cADDis (cAMP Difference Detector in situ), allow for the real-time measurement of cAMP dynamics in living cells.[22][23][24][25][26] These sensors are often based on fluorescent proteins that change their conformation and fluorescence upon binding to cAMP.
Experimental Protocols
The following are detailed protocols for commonly used cAMP assays to assess the effect of EP4 inhibitors.
Protocol 1: Competitive ELISA for cAMP Measurement
This protocol is adapted from commercially available cAMP enzyme immunoassay kits.[11][12]
Materials:
-
Cells expressing the EP4 receptor
-
EP4 agonist (e.g., PGE2)
-
EP4 antagonist (test compound)
-
Cell lysis buffer
-
cAMP EIA Kit (containing anti-cAMP antibody-coated plate, cAMP-alkaline phosphatase conjugate, cAMP standards, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate and culture overnight.
-
Pre-treat cells with various concentrations of the EP4 antagonist for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an EC80 concentration of an EP4 agonist (e.g., PGE2) for a predetermined duration (e.g., 15-30 minutes). Include a non-stimulated control and an agonist-only control.
-
-
Cell Lysis:
-
Aspirate the media and lyse the cells according to the kit manufacturer's instructions.
-
-
cAMP Immunoassay:
-
Add samples, standards, and controls to the anti-cAMP antibody-coated microplate.
-
Add the cAMP-alkaline phosphatase conjugate to each well.
-
Incubate the plate as recommended by the manufacturer (e.g., 2 hours at room temperature).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the substrate solution and incubate until color develops (e.g., 1 hour).
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known cAMP concentrations.
-
Calculate the cAMP concentration in the samples based on the standard curve. The intensity of the color is inversely proportional to the cAMP concentration.
-
Protocol 2: HTRF cAMP Assay
This protocol is a generalized procedure based on commercially available HTRF cAMP assay kits.[14][15][17]
Materials:
-
Cells expressing the EP4 receptor
-
EP4 agonist (e.g., PGE2)
-
EP4 antagonist (test compound)
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
HTRF cAMP Assay Kit (containing cAMP-d2 and anti-cAMP cryptate)
-
Low-volume 384-well microplate
-
HTRF-compatible microplate reader
Procedure:
-
Cell Preparation:
-
Harvest and resuspend cells in stimulation buffer to the desired concentration.
-
-
Assay Protocol:
-
Dispense a small volume of the cell suspension (e.g., 5 µL) into the wells of a 384-well plate.
-
Add the EP4 antagonist at various concentrations.
-
Add the EP4 agonist (e.g., PGE2 at a final EC80 concentration).
-
Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the cAMP concentration based on a standard curve. A decrease in the HTRF signal indicates an increase in intracellular cAMP.
-
Data Presentation
Quantitative data from cAMP assays are typically presented in tables and graphs to facilitate comparison and interpretation.
Table 1: Effect of an EP4 Antagonist on PGE2-Stimulated cAMP Production
This table shows hypothetical data from a competitive ELISA.
| Treatment | cAMP Concentration (pmol/well) | % Inhibition |
| Vehicle Control | 5.2 ± 0.8 | - |
| PGE2 (10 nM) | 85.6 ± 7.3 | 0% |
| PGE2 (10 nM) + Antagonist (1 µM) | 20.1 ± 3.1 | 81.5% |
| PGE2 (10 nM) + Antagonist (100 nM) | 45.3 ± 5.5 | 50.1% |
| PGE2 (10 nM) + Antagonist (10 nM) | 70.8 ± 6.9 | 18.4% |
Data are presented as mean ± standard deviation.
Table 2: IC50 Values of EP4 Antagonists Determined by HTRF
This table provides a format for comparing the potency of different EP4 inhibitors.
| Compound | IC50 (nM) |
| Antagonist A | 8.5 |
| Antagonist B | 25.3 |
| Antagonist C | 150.1 |
IC50 values were determined from dose-response curves of the inhibition of PGE2-stimulated cAMP production.
Conclusion
The accurate measurement of cAMP levels is fundamental to the study of EP4 receptor signaling and the development of EP4-targeted drugs. The choice of assay technology, from traditional ELISAs to advanced live-cell imaging, will depend on the specific research question and experimental context. The protocols and data presentation formats provided here offer a foundation for researchers to design and execute robust experiments to investigate the impact of EP4 inhibition on this critical second messenger.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are EP4 modulators and how do they work? [synapse.patsnap.com]
- 4. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The Roles of EP4 Prostanoid Receptors in Cancer Malignancy Signaling [jstage.jst.go.jp]
- 8. Proneoplastic effects of PGE2 mediated by EP4 receptor in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cAMP酶免疫检测试剂盒 sufficient for 96 assays | Sigma-Aldrich [sigmaaldrich.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. cAMP Assay Kit (Competitive ELISA) (ab234585) | Abcam [abcam.com]
- 14. Assay in Summary_ki [bdb99.ucsd.edu]
- 15. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. bioline.ru [bioline.ru]
- 19. resources.revvity.com [resources.revvity.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. montanamolecular.com [montanamolecular.com]
- 23. mdpi.com [mdpi.com]
- 24. "Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Diffe" by Isabella Cattani-Cavalieri, Jordyn Margolis et al. [digitalcommons.chapman.edu]
- 25. Live-cell imaging of cAMP dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Real-Time cAMP Analysis With cADDis Biosensor and Automated | Technology Networks [technologynetworks.com]
Troubleshooting & Optimization
Technical Support Center: EP4 Receptor Antagonist Experiments
Welcome to the technical support center for EP4 receptor antagonist research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My EP4 receptor antagonist is not showing any effect. What are the most common initial troubleshooting steps?
A1: When an EP4 receptor antagonist fails to produce the expected effect, we recommend a systematic approach to troubleshooting:
-
Verify Compound Integrity and Activity: Confirm the identity, purity, and concentration of your antagonist. Assess its solubility and stability in your experimental media, as poor solubility can drastically reduce its effective concentration.
-
Confirm EP4 Receptor Expression: Ensure your chosen cell line or tissue model endogenously expresses the EP4 receptor at sufficient levels. Validate expression using techniques like qPCR, Western blot, or immunocytochemistry.[1][2][3]
-
Validate the Agonist Response: Before testing the antagonist, confirm that your system responds robustly to an EP4 agonist (e.g., Prostaglandin (B15479496) E2 - PGE2). This ensures the signaling pathway is functional.
-
Optimize Antagonist Concentration and Incubation Time: Perform a dose-response curve to determine the optimal concentration range for your antagonist. Also, optimize the pre-incubation time with the antagonist before adding the agonist.
-
Check Assay Viability: Ensure the assay itself is working correctly by using appropriate positive and negative controls. For instance, in a cAMP assay, use a known activator of adenylyl cyclase like forskolin (B1673556) as a positive control.
Q2: How can I be sure my cell model is appropriate for studying the EP4 receptor?
A2: The suitability of your cell model is critical for a successful experiment.
-
Expression Profiling: Confirm that your cells express the EP4 receptor (gene: PTGER4). Several cancer cell lines, such as the human colon cancer cell lines HCA-7 and HT-29, and various pancreatic cancer cell lines are known to express EP4.[2][3][4] However, expression levels can vary, so it is crucial to verify this in your specific cells.[1][2][3] Commercially available cell lines stably overexpressing the EP4 receptor, such as HEK293-EP4, can also be used as a reliable model system.[5]
-
Functional Validation: The most definitive way to validate your model is to demonstrate a functional response to an EP4-selective agonist. Stimulation with PGE2 or a specific EP4 agonist should lead to a measurable downstream effect, typically an increase in intracellular cyclic AMP (cAMP).[6][7]
Q3: My antagonist is not blocking the PGE2-induced cAMP increase. What could be the issue?
A3: If you observe a robust PGE2-induced cAMP response that is not inhibited by your antagonist, consider the following possibilities:
-
Receptor Subtype Specificity: PGE2 can bind to other prostanoid receptors (EP1, EP2, EP3) that may be present on your cells.[8][9] The EP2 receptor, like EP4, is coupled to Gαs and also stimulates cAMP production.[4][6][7] If your cells co-express EP2 and EP4, the cAMP response may be mediated by EP2, especially if your antagonist is highly selective for EP4. Consider using an EP2 antagonist as a control.
-
Antagonist Potency and Selectivity: Verify the IC50 value and selectivity profile of your specific antagonist. Some antagonists may have off-target effects or insufficient potency to block the PGE2 response at the concentrations used.[10]
-
Complex Signaling Crosstalk: There can be reciprocal control and crosstalk between EP2 and EP4 signaling pathways.[6][7] Simultaneous stimulation might lead to complex cAMP dynamics that are not straightforward to inhibit with a single antagonist.
Q4: Are there alternative signaling pathways for the EP4 receptor besides the Gαs-cAMP pathway?
A4: Yes, the EP4 receptor exhibits signaling diversity. While it predominantly couples to the Gαs protein to increase cAMP levels, it can also couple to other pathways, which may explain unexpected results.[11][12][13]
-
Gαi Coupling: The EP4 receptor has been reported to couple to the inhibitory Gαi protein, which would lead to a decrease in cAMP production.[6][7][11]
-
PI3K/Akt Pathway: EP4 can activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and proliferation.[2][4][14]
-
β-arrestin Recruitment: Like many GPCRs, the EP4 receptor can signal through β-arrestin pathways, which can mediate distinct cellular responses.[11][12]
If your experimental endpoint is not cAMP, your antagonist might be effective at blocking one pathway (e.g., Gαs) but not another (e.g., PI3K), or the primary pathway in your cell type might not be the canonical cAMP route.
Troubleshooting Guides
Guide 1: Troubleshooting Lack of Antagonist Effect
Use the following table to diagnose and resolve issues where the EP4 antagonist is not producing the expected inhibitory effect.
| Potential Problem | Possible Cause | Recommended Solution |
| Compound-Related Issues | Poor solubility of the antagonist in assay buffer. | Check the manufacturer's data sheet for solubility information.[10] Prepare a concentrated stock in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low and consistent across all wells. |
| Degradation of the antagonist. | Prepare fresh solutions for each experiment. Store stock solutions at the recommended temperature (e.g., -20°C or -80°C) and protect from light if necessary. | |
| Incorrect antagonist concentration. | Perform a dose-response experiment with a wide range of concentrations to determine the IC50. Verify the concentration of your stock solution. | |
| Cell Model Issues | Low or absent EP4 receptor expression. | Validate EP4 mRNA and protein expression using qPCR and Western Blot, respectively. Consider using a cell line with known high EP4 expression or a stably transfected cell line.[1][5] |
| Receptor desensitization or internalization. | Upon prolonged agonist stimulation, EP4 receptors can internalize, becoming unavailable to the antagonist.[6] Optimize agonist stimulation time. | |
| Assay-Related Issues | PGE2 concentration is too high. | In antagonist mode, use an agonist concentration that elicits 50-80% of the maximal response (EC50-EC80).[15] An excessively high agonist concentration can overcome competitive antagonism. |
| Crosstalk from other PGE2 receptors (e.g., EP2). | If cells co-express EP2, the cAMP signal may be partially or wholly EP2-mediated. Use selective antagonists for other EP receptors to dissect the signaling. | |
| Incorrect downstream readout. | The primary signaling pathway in your model may not be cAMP-dependent. Investigate other pathways like PI3K/Akt or ERK phosphorylation.[2][4] |
Guide 2: Quantitative Data Summary
This table provides reference values for common reagents used in EP4 receptor experiments. Note that optimal concentrations can vary significantly between cell types and experimental conditions.
| Compound | Type | Typical Concentration Range | IC50 / EC50 | Notes |
| Prostaglandin E2 (PGE2) | Agonist | 1 nM - 10 µM | EC50 typically in the low nM range | Natural ligand for all EP receptors. |
| ONO-AE1-329 | EP4-Selective Agonist | 1 nM - 1 µM | ~1-10 nM | Often used to specifically probe EP4-mediated responses.[9] |
| EP4 receptor antagonist 1 | Antagonist | 1 nM - 10 µM | IC50: ~6.1 nM (Ca2+ flux) | Highly selective for EP4 over EP1, EP2, and EP3.[10] |
| Grapiprant (CJ-023423) | EP4-Selective Antagonist | 10 nM - 10 µM | Ki: ~13 nM | Approved for veterinary use; investigated for human applications.[16][17] |
| L-161,982 | EP4-Selective Antagonist | 100 nM - 10 µM | IC50: ~30 nM | A commonly used tool compound in research.[4][9] |
| Forskolin | Adenylyl Cyclase Activator | 1 µM - 50 µM | N/A | Used as a positive control in cAMP assays to bypass the GPCR. |
Experimental Protocols
Protocol 1: Validating EP4 Receptor Expression via Western Blot
-
Cell Lysis: Culture cells to ~80-90% confluency. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per well onto a 10% SDS-polyacrylamide gel. Include a positive control lysate (e.g., from HEK293-EP4 cells) if available.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against the EP4 receptor overnight at 4°C.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: Measuring cAMP Levels using a Luminescence-Based Assay (e.g., cAMP-Glo™)
This protocol is adapted from commercially available kits like the Promega cAMP-Glo™ Assay.[18][19]
-
Cell Seeding: Seed cells in a white, opaque 96-well or 384-well plate suitable for luminescence readings. Allow cells to attach and grow overnight.
-
Cell Treatment (Antagonist Mode):
-
Aspirate the culture medium.
-
Add induction buffer containing a range of concentrations of your EP4 antagonist. Include a "vehicle-only" control.
-
Pre-incubate for 15-30 minutes at 37°C.
-
Add the EP4 agonist (e.g., PGE2) at a pre-determined EC80 concentration to all wells except the negative control.
-
Incubate for the optimal stimulation time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Add cAMP-Glo™ Lysis Buffer and incubate for 15 minutes at room temperature to lyse the cells and release cAMP.
-
Add Kinase-Glo® Reagent, which contains the components for the luciferase reaction. This step depletes the remaining ATP.
-
-
Luminescence Reading:
-
Incubate for 10 minutes in the dark at room temperature.
-
Add the cAMP-Glo™ Detection Solution, which contains luciferase.
-
Incubate for 20 minutes in the dark at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: The luminescent signal is inversely proportional to the cAMP concentration. A higher signal indicates lower cAMP. Plot the signal versus antagonist concentration to determine the IC50 value.
Visualizations
EP4 Receptor Signaling Pathways
Caption: Canonical and alternative signaling pathways of the EP4 receptor.
Troubleshooting Workflow for EP4 Antagonist Experiments
References
- 1. Edition of Prostaglandin E2 Receptors EP2 and EP4 by CRISPR/Cas9 Technology in Equine Adipose Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cells-online.com [cells-online.com]
- 6. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 7. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PGE2 Signaling Through the EP4 Receptor on Fibroblasts Upregulates RANKL and Stimulates Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 14. Antagonism of the prostaglandin E receptor EP4 inhibits metastasis and enhances NK function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]
- 18. cAMP-Glo™ Assay Protocol [promega.com]
- 19. cAMP-Glo™ Assay [promega.ca]
Technical Support Center: Optimizing EP4-IN-1 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use EP4-IN-1, a potent and selective prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4) antagonist, in their experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you optimize your experimental design and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the prostanoid EP4 receptor.[1][2] The EP4 receptor is a G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, prostaglandin E2 (PGE2).[3] Activation of the EP4 receptor by PGE2 primarily leads to the stimulation of adenylyl cyclase through the Gs alpha subunit (Gαs), resulting in increased intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[3] this compound acts as a competitive antagonist, blocking the binding of PGE2 to the EP4 receptor and thereby inhibiting these downstream signaling events.[4] This inhibition can modulate various cellular processes, including inflammation, immune responses, and cell proliferation, making this compound a valuable tool for research in oncology and immunology.[1][5]
Q2: What is the recommended starting concentration for in vitro experiments with this compound?
A2: The optimal concentration of this compound will vary depending on the cell type, assay type, and experimental conditions. However, based on its potent in vitro activity, a good starting point for most cell-based assays is in the low nanomolar to low micromolar range. The reported IC50 values for "EP4 receptor antagonist 1," a compound with the same chemical structure as this compound, are 6.1 nM for human EP4 and 16.2 nM for mouse EP4 receptors.[4][5][6][7][8] For functional cellular assays, such as inhibiting PGE2-induced gene expression, a concentration of 10 µM has been shown to be effective.[9][10][11][12][13] A concentration range of 1 nM to 10 µM was effective in reversing PGE2-induced ERK phosphorylation.[4][5] We recommend performing a dose-response experiment starting from 1 nM to 10 µM to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO but insoluble in water.[1] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. For example, a 10 mM stock solution can be prepared. The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[2] When preparing your working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
Q4: Is this compound selective for the EP4 receptor?
A4: Yes, this compound is highly selective for the EP4 receptor. Studies on the analogous "EP4 receptor antagonist 1" have shown that it has minimal activity against other human prostanoid receptors, including EP1, EP2, and EP3, with IC50 values greater than 10 µM for these receptors.[4][5] This high selectivity minimizes the risk of off-target effects related to the inhibition of other EP receptors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound ("EP4 receptor antagonist 1").
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Human EP4) | 6.1 nM | Calcium flux assay in CHO-Gα16 cells | [4][5][7][8][9][11][12] |
| IC50 (Mouse EP4) | 16.2 nM | Calcium flux assay in CHO-Gα16 cells | [4][5][7][8] |
| IC50 (Human EP1, EP2, EP3) | >10 µM | Not specified | [4][5] |
| IC50 (cAMP accumulation) | 18.7 ± 0.6 nM | HEK293-EP4 cells | [4][5][8] |
| IC50 (β-arrestin recruitment) | 0.4 ± 0.1 nM | HEK293-EP4 cells | [4][5][8] |
| IC50 (CRE reporter) | 5.2 ± 0.4 nM | HEK293 cells | [4][5][8] |
| Solvent | Solubility | Reference |
| DMSO | 88 mg/mL (199.77 mM) | [1] |
| Ethanol | 22 mg/mL | [1] |
| Water | Insoluble | [1] |
Signaling Pathways and Experimental Workflows
Caption: EP4 receptor signaling pathways inhibited by this compound.
Caption: General experimental workflow for using this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibitory effect observed | Sub-optimal concentration of this compound: The concentration used may be too low for the specific cell line or assay. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 20 µM) to determine the IC50 in your system. |
| Degraded this compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. | Prepare fresh stock solutions of this compound from powder and aliquot for single use. Store aliquots at -80°C. | |
| Low EP4 receptor expression: The cell line used may not express sufficient levels of the EP4 receptor. | Confirm EP4 receptor expression in your cell line using qPCR or Western blot. Consider using a cell line known to express high levels of EP4. | |
| PGE2 concentration too high: If co-treating with PGE2, excessively high concentrations may overcome the inhibitory effect of this compound. | Optimize the PGE2 concentration to be near its EC50 or EC80 for the desired downstream effect to allow for a clear window of inhibition. | |
| High background or off-target effects | High DMSO concentration: The final concentration of the DMSO solvent in the culture medium may be causing non-specific effects or toxicity. | Ensure the final DMSO concentration is below 0.1%. Perform a vehicle control (medium with the same DMSO concentration as the highest this compound dose) to assess solvent effects. |
| Cytotoxicity of this compound: At very high concentrations, the compound may induce cell death, confounding the results of functional assays. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration range of this compound for your cell line. | |
| Inhibitor binding to plasticware: Hydrophobic compounds can sometimes adsorb to plastic surfaces, reducing the effective concentration in the medium. | Consider using low-adhesion microplates for your experiments. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or overall health can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are in a logarithmic growth phase at the time of the experiment. |
| Inaccurate pipetting: Errors in preparing serial dilutions or adding reagents can lead to significant variability. | Use calibrated pipettes and be meticulous in your pipetting technique. Prepare master mixes of reagents where possible to minimize pipetting steps. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a cAMP Assay
This protocol describes how to determine the IC50 of this compound by measuring its ability to inhibit PGE2-induced cAMP production.
Materials:
-
Cells expressing the EP4 receptor (e.g., HEK293-EP4)
-
Cell culture medium
-
This compound
-
Prostaglandin E2 (PGE2)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the EP4-expressing cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in serum-free medium containing 100 µM IBMX. A typical concentration range would be from 1 nM to 10 µM. Also, prepare a vehicle control (medium with DMSO and IBMX).
-
Cell Treatment with Inhibitor: Remove the growth medium from the cells and replace it with the prepared this compound dilutions or vehicle control. Pre-incubate the cells with the inhibitor for 30 minutes at 37°C.
-
PGE2 Stimulation: Prepare a solution of PGE2 in serum-free medium at a concentration that is 2x the final desired concentration (typically the EC80 for cAMP production). Add an equal volume of this PGE2 solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot for Inhibition of PGE2-Induced ERK Phosphorylation
This protocol details how to assess the inhibitory effect of this compound on the phosphorylation of ERK (p-ERK), a downstream target of EP4 signaling.
Materials:
-
Cells expressing the EP4 receptor
-
6-well cell culture plates
-
This compound
-
PGE2
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle control (DMSO) in serum-free medium for 1 hour.
-
PGE2 Stimulation: Stimulate the cells with PGE2 (at its EC50 for ERK phosphorylation) for 5-10 minutes. Include an unstimulated control.
-
Cell Lysis: Immediately aspirate the medium, wash the cells once with ice-cold PBS, and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total-ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total-ERK for each condition and plot the results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. EP4 receptor antagonist 1 | Prostaglandin Receptor | TargetMol [targetmol.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. EP4 Receptor Antagonist 1 | CAS 2287259-07-6 | Cayman Chemical | Biomol.com [biomol.com]
- 13. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
EP4 Antagonist Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting potential off-target effects of EP4 receptor antagonists. This guide is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with EP4 antagonists?
The primary off-target concerns for EP4 antagonists are cross-reactivity with other prostanoid receptors, particularly other EP receptor subtypes (EP1, EP2, EP3). While many newer EP4 antagonists are designed for high selectivity, some compounds may exhibit binding to other G-protein coupled receptors (GPCRs) or even other protein classes like kinases, although this is less common for highly optimized compounds. From a physiological standpoint, because EP4 signaling is involved in various processes, on-target effects in non-target tissues can also be perceived as adverse effects. Clinical trial data for some EP4 antagonists, such as vorbipiprant and LY3127760, have reported gastrointestinal issues as a common adverse event.[1][2][3]
Q2: How can I assess the selectivity of my EP4 antagonist?
A standard approach is to perform a selectivity panel screening. This typically involves:
-
Radioligand Binding Assays: Testing the ability of your compound to displace a radiolabeled ligand from a panel of other receptors, especially other prostanoid receptors.
-
Functional Assays: Assessing the functional antagonism of your compound at other receptors, for example, by measuring downstream signaling events like cAMP production or calcium mobilization.
-
Kinase Profiling: If the compound has a chemical scaffold that suggests potential kinase inhibition, screening against a panel of kinases is advisable.
Q3: My EP4 antagonist shows activity against the EP2 receptor. What are the potential consequences?
Both EP2 and EP4 receptors are coupled to Gαs, leading to an increase in intracellular cAMP.[4] Therefore, off-target antagonism of the EP2 receptor could potentiate the intended effect in tissues where both receptors are expressed and mediate similar downstream pathways. However, it could also lead to unintended effects in tissues where EP2 has distinct physiological roles. For instance, both EP2 and EP4 receptors are involved in inflammation, but their relative contributions can vary depending on the specific inflammatory context and tissue type.[5][6] Dual antagonism of EP2 and EP4 is being explored for certain therapeutic indications, such as cancer, due to the potential for a more comprehensive blockade of PGE2 signaling.[7][8]
Q4: I'm observing unexpected cellular phenotypes in my experiments. How can I determine if this is due to an off-target effect?
Here's a troubleshooting workflow:
-
Confirm On-Target Engagement: Use a positive control EP4 antagonist with a well-defined selectivity profile (e.g., grapiprant) to see if it recapitulates the observed phenotype.
-
Use a Structurally Unrelated EP4 Antagonist: If a different class of EP4 antagonist produces the same effect, it is more likely to be an on-target effect.
-
Rescue Experiment: Transfect cells with an EP4 receptor construct and see if the effect is potentiated. Conversely, use siRNA or CRISPR to knock down the EP4 receptor and see if the effect is diminished.
-
Consult Selectivity Data: Review available selectivity data for your compound. If it has known off-target activities, investigate the signaling pathways of those targets to see if they could explain the observed phenotype.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cAMP functional assays.
-
Possible Cause 1: Cell Health and Passage Number.
-
Troubleshooting: Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to altered GPCR expression and signaling.
-
-
Possible Cause 2: Agonist Concentration.
-
Troubleshooting: Use a consistent EC80 concentration of the agonist (PGE2) for stimulation. Re-determine the EC80 for each new batch of cells.
-
-
Possible Cause 3: Assay Buffer Conditions.
-
Troubleshooting: The binding affinity of some antagonists can be sensitive to pH and ion concentrations.[9] Maintain consistent buffer conditions (pH, ionic strength) across experiments.
-
Problem 2: Discrepancy between binding affinity (Ki) and functional potency (IC50).
-
Possible Cause 1: Allosteric Modulation.
-
Troubleshooting: Your compound might be an allosteric modulator rather than a competitive antagonist. This can be investigated using kinetic binding assays.
-
-
Possible Cause 2: Ligand-Biased Signaling.
-
Troubleshooting: The antagonist may preferentially block one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment). It is recommended to test the antagonist in multiple functional assays that measure different downstream signaling events.
-
-
Possible Cause 3: Assay-Specific Factors.
-
Troubleshooting: Differences in assay conditions (e.g., temperature, incubation time, cell background) between the binding and functional assays can contribute to discrepancies. Ensure conditions are as similar as possible.
-
Quantitative Data on EP4 Antagonist Selectivity
The following tables summarize publicly available data on the selectivity of various EP4 antagonists.
Table 1: Selectivity of Grapiprant (CJ-023,423) Against Other Prostanoid Receptors
| Off-Target Receptor | Binding Affinity (Ki, nM) | Fold Selectivity vs. EP4 |
| EP1 | >10,000 | >769 |
| EP2 | >10,000 | >769 |
| EP3 | >10,000 | >769 |
| DP1 | >10,000 | >769 |
| FP | >10,000 | >769 |
| IP | >10,000 | >769 |
| TP | >10,000 | >769 |
| Data based on a Ki of 13 nM for EP4.[7][8] |
Table 2: Selectivity Profile of ER-819762
| Off-Target Receptor | Functional Antagonism (IC50, nM) |
| EP1 | >10,000 |
| EP2 | >10,000 |
| EP3 | >10,000 |
| Other GPCRs (panel of 103) | No significant activity at 1 µM |
| Data from functional cAMP assays. |
Table 3: Selectivity of KF-0210
| Off-Target Receptor | Binding Affinity (IC50) | Fold Selectivity vs. EP4 |
| EP1 | >500-fold | >500 |
| EP2 | >500-fold | >500 |
| EP3 | >500-fold | >500 |
| Data based on an IC50 of 18.6 nM for EP4.[10] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Selectivity Profiling
Objective: To determine the binding affinity (Ki) of a test compound for off-target receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptors.
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Competition Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for the off-target receptor.
-
Add a range of concentrations of the unlabeled test compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration: Rapidly separate bound and free radioligand by vacuum filtration through a glass fiber filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[11]
Protocol 2: cAMP Functional Assay for Antagonist Potency
Objective: To measure the ability of a test compound to inhibit agonist-induced cAMP production.
Methodology:
-
Cell Culture: Culture cells expressing the receptor of interest in a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test antagonist for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration (typically EC80) of the corresponding agonist (e.g., PGE2 for EP receptors) and incubate for a further 15-30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[12][13][14][15][16]
-
Data Analysis: Plot the cAMP response against the antagonist concentration to determine the IC50 value.
Protocol 3: β-Arrestin Recruitment Assay
Objective: To assess if the antagonist blocks agonist-induced β-arrestin recruitment to the receptor.
Methodology:
-
Cell Line: Use a cell line engineered to express the GPCR fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment.[17]
-
Compound Incubation: Pre-incubate the cells with a dilution series of the test antagonist.
-
Agonist Stimulation: Add a fixed concentration (EC80) of the agonist to induce β-arrestin recruitment.
-
Signal Detection: After an appropriate incubation period, add the substrate for the reporter enzyme and measure the resulting signal (e.g., chemiluminescence).[18][19]
-
Data Analysis: Plot the signal against the antagonist concentration to determine the IC50 for inhibition of β-arrestin recruitment.
Visualizations
Caption: On-target signaling pathways of the EP4 receptor.
Caption: Troubleshooting workflow for suspected off-target effects.
References
- 1. LY3127760, a Selective Prostaglandin E4 (EP4) Receptor Antagonist, and Celecoxib: A Comparison of Pharmacological Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite-Stable Metastatic Colorectal Cancer: A Phase Ib/IIa Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 5. Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]
- 9. Characterization of binding affinity of CJ-023,423 for human prostanoid EP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical profile of EP4 antagonist KF-0210 reported | BioWorld [bioworld.com]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 19. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [worldwide.promega.com]
Technical Support Center: Enhancing In Vivo Delivery of EP4-IN-1
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of EP4-IN-1, a selective EP4 receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the Prostaglandin (B15479496) E2 Receptor 4 (EP4). The EP4 receptor is a G-protein coupled receptor (GPCR) that, when activated by its natural ligand Prostaglandin E2 (PGE2), primarily signals through the Gsα subunit to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][2][3] By blocking this interaction, this compound can modulate downstream cellular processes involved in inflammation, pain, and cancer progression.[4][5] The EP4 receptor can also signal through alternative pathways, including Gαi, PI3K, and β-arrestin, contributing to its diverse physiological roles.[1][2]
Q2: My this compound formulation is cloudy and appears to have precipitated. What can I do?
A2: Poor aqueous solubility is a common challenge for many small molecule inhibitors like this compound. Precipitation can lead to inaccurate dosing and low bioavailability. Here are some troubleshooting steps:
-
Formulation Optimization: The most effective approach is to utilize a suitable formulation strategy to enhance the solubility of this compound. Common and effective strategies include the use of co-solvents, surfactants, cyclodextrins, or lipid-based formulations.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly improve solubility.
-
Particle Size Reduction: If you are preparing a suspension, reducing the particle size through techniques like micronization can improve the dissolution rate.
Q3: I am observing high variability in the therapeutic effect of this compound between my experimental animals. What are the potential causes?
A3: High inter-animal variability can stem from several factors:
-
Inconsistent Formulation: If the compound is not fully solubilized or uniformly suspended, each animal may receive a different effective dose. Ensure your formulation is homogenous before and during administration.
-
Administration Technique: Improper or inconsistent administration, such as oral gavage, can lead to variability in absorption. Ensure all personnel are thoroughly trained and follow a standardized protocol.
-
Physiological Differences: Factors like age, sex, and health status of the animals can influence drug metabolism and response.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of orally administered drugs. Standardize the fasting period for all animals before dosing.
Q4: What are some common vehicles used for the in vivo delivery of poorly soluble compounds like this compound?
A4: The choice of vehicle is critical for the successful in vivo delivery of hydrophobic compounds. Commonly used vehicles and formulation strategies are summarized in the table below. It is essential to perform initial formulation screening to find the optimal vehicle for this compound.
Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Solution |
| Compound Precipitation in Vehicle | Poor aqueous solubility of this compound. | Utilize a solubilization strategy. See Table 1 for a summary of common formulation approaches. Start with a simple co-solvent system (e.g., DMSO, PEG400) and progress to more complex systems like cyclodextrins or lipid-based formulations if necessary. |
| Inconsistent Efficacy/High Variability | Inaccurate dosing due to non-homogenous formulation. Inconsistent administration technique. | Ensure the formulation is a clear solution or a uniform suspension. If a suspension, vortex immediately before dosing each animal. Standardize the administration protocol (e.g., oral gavage technique) across all users.[1][2][6] |
| No Observed Therapeutic Effect | Poor bioavailability due to low solubility and/or rapid metabolism. Incorrect dosing. | Re-evaluate the formulation to enhance solubility and absorption. Consider using a lipid-based formulation to potentially improve lymphatic uptake and reduce first-pass metabolism.[7][8][9] Verify dose calculations and the concentration of the dosing solution. |
| Adverse Events in Animals (e.g., distress after oral gavage) | Improper gavage technique leading to esophageal or tracheal injury. | Review and practice proper oral gavage technique. Ensure the gavage needle is the correct size for the animal and is inserted gently without force.[2][6][10] If fluid is observed from the nose, the compound may have entered the lungs; the animal should be closely monitored.[6] |
Data Presentation
Table 1: Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvents | A mixture of a water-miscible organic solvent (e.g., DMSO, PEG400, ethanol) with an aqueous vehicle (e.g., saline, PBS). | Simple to prepare; can significantly increase solubility. | Potential for drug precipitation upon dilution in the GI tract; potential for solvent toxicity at high concentrations. |
| Surfactants | Amphiphilic molecules that form micelles to encapsulate hydrophobic drugs (e.g., Tween 80, Cremophor EL). | Can increase solubility and improve stability of the formulation. | Potential for GI irritation and other toxicities at higher concentrations. |
| Cyclodextrins | Cyclic oligosaccharides that form inclusion complexes with hydrophobic drugs (e.g., HP-β-CD, SBE-β-CD). | High solubilizing capacity; generally well-tolerated.[11] | Can be expensive; competition for binding with other molecules in vivo. |
| Lipid-Based Formulations | Drug is dissolved in a mixture of lipids, surfactants, and co-solvents (e.g., SEDDS, SMEDDS). | Can enhance oral bioavailability by improving solubility and promoting lymphatic absorption, bypassing first-pass metabolism.[7][8][9] | More complex to formulate and characterize; potential for drug precipitation during digestion. |
Table 2: Illustrative Solubility Enhancement of a Model EP4 Antagonist
| Formulation Vehicle | Solubility Enhancement Factor (Illustrative) |
| Water | 1x |
| 10% DMSO in Saline | 10x - 50x |
| 20% HP-β-CD in Water | 50x - 500x[12][13] |
| Self-Emulsifying Drug Delivery System (SEDDS) | >1000x |
Disclaimer: The values in this table are for illustrative purposes and are based on general principles of solubility enhancement for poorly soluble drugs. The actual solubility enhancement for this compound will be compound-specific and must be determined experimentally.
Table 3: Summary of In Vivo Studies with Orally Administered EP4 Antagonists
| Compound | Species | Dosing Regimen | Vehicle/Formulation | Key Finding | Reference |
| AAT-008 | Mouse | 3, 10, 30 mg/kg/day, oral gavage | Not specified | Delayed tumor growth when combined with radiotherapy. | [14][15][16] |
| CJ-023,423 | Rat | 12.8 mg/kg, oral administration | Not specified | Reduced thermal hyperalgesia in an inflammatory pain model. | [17][18][19] |
| Compound 36 | Mouse | Oral dosing | 0.5% carboxymethyl-cellulose sodium | Inhibited tumor growth in a colon cancer xenograft model. | [20][21] |
Experimental Protocols
Detailed Protocol: Oral Gavage Administration in Mice
This protocol provides a standardized procedure for the oral administration of this compound to mice, ensuring accurate dosing and animal welfare.
Materials:
-
This compound formulation
-
Appropriately sized syringes
-
Flexible plastic or ball-tipped stainless steel gavage needles (20-22 gauge for adult mice)[22]
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Preparation:
-
Weigh each mouse to accurately calculate the required dose volume. The typical maximum oral gavage volume for mice is 10 mL/kg.[10]
-
If required by the study design, fast the animals for a standardized period (e.g., 4-6 hours) with free access to water.
-
-
Dose Preparation:
-
Prepare the this compound formulation. If it is a suspension, ensure it is thoroughly mixed by vortexing immediately before drawing it into the syringe.
-
Draw the calculated volume into the syringe. Expel any air bubbles.
-
-
Animal Restraint:
-
Proper restraint is crucial for a successful and safe gavage.[6]
-
Gently but firmly grasp the mouse by the scruff of the neck using your non-dominant hand. The head should be slightly extended to straighten the esophagus.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.[2]
-
Gently insert the gavage needle into the mouth, to one side of the tongue.
-
Advance the needle slowly and smoothly along the roof of the mouth and down the esophagus. There should be no resistance.[1][2]
-
CRITICAL: If you feel any resistance or if the animal struggles excessively, withdraw the needle immediately and reposition.[2] Forcing the needle can cause perforation of the esophagus or trachea.
-
-
Substance Administration:
-
Post-Administration Monitoring:
Mandatory Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of the EP4 receptor and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for in vivo studies using oral administration.
Logical Relationship
Caption: A decision tree for selecting an appropriate formulation for this compound.
References
- 1. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 2. research.fsu.edu [research.fsu.edu]
- 3. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib [mdpi.com]
- 4. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 5. Antagonism of the prostaglandin E receptor EP4 inhibits metastasis and enhances NK function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. instechlabs.com [instechlabs.com]
- 7. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissolution enhancement of cefdinir with hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - Manabe - Translational Cancer Research [tcr.amegroups.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CJ-023,423, a novel, potent and selective prostaglandin EP4 receptor antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of the selective EP4 antagonist, CJ-023,423 on chronic inflammation and bone destruction in rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. apexbt.com [apexbt.com]
- 20. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. animalcare.ubc.ca [animalcare.ubc.ca]
EP4 Signaling Pathway Analysis: A Technical Support Center
This guide provides troubleshooting tips and frequently asked questions for researchers studying the Prostaglandin E2 (PGE2) Receptor EP4 signaling pathway.
Section 1: Understanding the EP4 Signaling Pathway
The EP4 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathophysiological processes, including inflammation, cancer, and immune responses.[1] Its primary ligand is Prostaglandin E2 (PGE2). Upon activation, the EP4 receptor can initiate multiple intracellular signaling cascades.
The canonical pathway involves coupling to the Gs alpha subunit (Gαs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets like the cAMP-response element-binding protein (CREB).[2][3]
Beyond the canonical Gs pathway, EP4 signaling is diverse. Evidence suggests it can also couple to the Gi alpha subunit (Giα), which inhibits adenylyl cyclase, or activate other pathways like the Phosphatidylinositol 3-kinase (PI3K)/Akt and ERK signaling cascades.[2][4][5] This complexity allows the EP4 receptor to mediate a wide range of cellular responses.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by the EP4 receptor? The primary and most well-characterized pathway is the Gαs-adenylyl cyclase-cAMP-PKA cascade.[1][2] Activation of EP4 by its ligand, PGE2, stimulates the Gs protein, which in turn activates adenylyl cyclase to increase intracellular cAMP levels.[3]
Q2: Can the EP4 receptor signal through pathways other than Gαs? Yes. Emerging evidence shows the EP4 receptor can also couple to Gαi, which inhibits adenylyl cyclase.[2][6] Furthermore, it can activate the PI3K-Akt and ERK pathways, contributing to cell survival and proliferation.[2][3][7]
Q3: What are some common downstream targets used to measure EP4 activation? Commonly measured downstream markers include intracellular cAMP levels, phosphorylation of PKA substrates, and phosphorylation of the transcription factor CREB.[2][3] For non-canonical pathways, phosphorylation of Akt and ERK are frequently assessed.
Q4: What are some selective agonists and antagonists for the EP4 receptor? Selective agonists and antagonists are essential tools for studying EP4 signaling. The table below summarizes some commonly used compounds with their reported potency.
| Compound Type | Compound Name | Target | Potency (IC50/EC50/Ki) |
| Endogenous Agonist | Prostaglandin E2 (PGE2) | EP4 | EC50: ~1.3-1.9 nM[8][9] |
| Selective Agonist | ONO-AE1-329 | EP4 | EC50: ~3.1 nM[10] |
| Selective Agonist | L-902,688 | EP4 | Used to reproduce PGE2 effects[10] |
| Selective Antagonist | ONO-AE3-208 | EP4 | Ki: ~1.3 nM[11] |
| Selective Antagonist | Grapiprant (CJ-023,423) | EP4 | IC50: ~35 nM, Ki: ~24 nM[11] |
| Selective Antagonist | E7046 (Palupiprant) | EP4 | IC50: ~13.5 nM, Ki: ~23.14 nM[11][12] |
| Selective Antagonist | CJ-42794 | EP4 | IC50: ~10 nM[11] |
Potency values can vary depending on the cell type and assay conditions.
Section 3: Troubleshooting Experimental Assays
cAMP Accumulation Assays
Assays measuring intracellular cAMP are the most direct method for assessing the canonical Gαs-mediated EP4 signaling.
Q: Why am I not observing an increase in cAMP after stimulating with an EP4 agonist?
A: There are several potential causes for this issue, ranging from reagent integrity to cellular factors.
Troubleshooting Steps:
-
Potential Cause 1: Inactive Agonist. PGE2 and other agonists can degrade with improper storage or multiple freeze-thaw cycles.
-
Solution: Prepare fresh agonist dilutions from a new or validated stock. Ensure proper storage conditions.
-
-
Potential Cause 2: Low or Absent EP4 Receptor Expression. The cell line used may not endogenously express sufficient levels of the EP4 receptor, or expression may decrease with high passage numbers.
-
Solution: Confirm EP4 mRNA or protein expression using qPCR or Western blotting. Consider using a cell line recombinantly overexpressing EP4.
-
-
Potential Cause 3: Assay Conditions are Not Optimal.
-
Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP. Their activity can mask the signal produced by EP4 activation.
-
Solution: Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer.
-
-
Stimulation Time: The kinetics of cAMP production can be transient.
-
Solution: Perform a time-course experiment (e.g., 5, 10, 15, 30 minutes) to identify the peak response time.[8]
-
-
Assay Sensitivity: The cAMP level may be below the detection limit of your assay kit.
-
Solution: Increase the number of cells per well or switch to a more sensitive detection technology (e.g., HTRF, BRET).[13]
-
-
Western Blotting for Phosphorylated Proteins
Western blotting is used to detect the activation of downstream kinases like PKA, Akt, and ERK via phospho-specific antibodies.
Q: Why can't I detect an increase in phosphorylated CREB (pCREB) or other targets after EP4 stimulation?
A: This can be due to issues with sample preparation, protein transfer, or antibody incubations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Transient Phosphorylation: The signal is missed because it's rapid and transient. | Perform a time-course experiment (e.g., 2, 5, 15, 30 min) to find the optimal stimulation time. |
| Inefficient Lysis: Phosphatases in the lysate dephosphorylate the target protein. | Use a lysis buffer containing fresh phosphatase and protease inhibitors. Keep samples on ice at all times.[14] | |
| Poor Antibody Performance: The primary antibody has low affinity or is not specific. | Use an antibody validated for Western blotting. Optimize the primary antibody concentration by running a reagent gradient.[15] | |
| High Background | Insufficient Blocking: Non-specific antibody binding obscures the signal. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk, as milk contains phosphoproteins).[15] |
| Antibody Concentration Too High: Both primary and secondary antibodies can cause background if too concentrated. | Titrate both primary and secondary antibodies to find the optimal signal-to-noise ratio.[14][16] | |
| Incorrect Band Size | Protein Aggregation: Membrane proteins like GPCRs can aggregate if boiled. | For detecting the EP4 receptor itself, try sample denaturation at a lower temperature (e.g., 37-70°C) instead of boiling at 95-100°C.[17] |
| Post-Translational Modifications: Glycosylation can cause the protein to run higher than its predicted molecular weight. | Check literature for expected molecular weight with modifications. Enzymatic deglycosylation can confirm this.[14] |
qPCR for Target Gene Expression
qPCR is used to measure changes in the transcription of genes downstream of EP4 signaling, such as c-Fos or genes regulated by CREB.
Q: Why am I not seeing a change in my target gene expression after EP4 stimulation?
A: qPCR issues often stem from experimental design, RNA quality, or reaction conditions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Late Amplification | Poor RNA Quality: Degraded RNA will lead to inefficient cDNA synthesis. | Check RNA integrity (e.g., using a Bioanalyzer). Always use RNase-free reagents and workspace. |
| Inefficient cDNA Synthesis: Low yield of cDNA from the reverse transcription step. | Use a sufficient amount of high-quality RNA. Try different reverse transcription primers (e.g., random hexamers vs. oligo(dT)).[18] | |
| Suboptimal Primer Design: Primers have low efficiency or form dimers. | Design primers with a Tm of ~60°C and a GC content of 40-60%. Validate primer efficiency with a standard curve.[19][20] | |
| High Variability Between Replicates | Pipetting Inaccuracy: Small volume errors are magnified in qPCR. | Use calibrated pipettes and prepare a master mix for all reactions to minimize pipetting variability.[18][21] |
| Poorly Homogenized Sample: Inconsistent starting material across replicates. | Ensure complete cell lysis and thorough mixing of the RNA sample before aliquoting. | |
| No Change in Gene Expression | Incorrect Time Point: The transcriptional response may occur earlier or later than tested. | Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to capture the transcriptional dynamics. |
| Gene is Not Regulated by EP4: The chosen gene may not be a direct target in your cell type. | Consult literature to confirm the gene is a known EP4 target. Use a positive control treatment known to regulate the gene. |
Section 4: Key Experimental Protocols
Protocol: Intracellular cAMP Assay
This protocol provides a general framework for a cell-based cAMP assay using a competitive immunoassay format (e.g., ELISA, HTRF).
-
Cell Plating: Seed cells (e.g., HEK293-T expressing EP4) in a 96-well plate at a density that will result in a 90-95% confluent monolayer on the day of the experiment. Incubate for 24 hours.
-
Pre-incubation: Gently wash the cells with 1X PBS. Add stimulation buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add varying concentrations of the EP4 agonist (e.g., PGE2) to the wells. For antagonist experiments, pre-incubate with the antagonist for 15-30 minutes before adding a fixed concentration of agonist (e.g., EC80 of PGE2).
-
Incubation: Incubate for the predetermined optimal time (e.g., 10-15 minutes) at 37°C.[8]
-
Cell Lysis: Aspirate the stimulation buffer and add the lysis buffer provided with the cAMP assay kit. Incubate as per the manufacturer's instructions to ensure complete lysis.
-
Detection: Proceed with the detection protocol for your specific assay kit (e.g., add detection reagents, incubate, and read fluorescence or luminescence on a plate reader).
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in each sample and plot the dose-response curve to determine EC50 or IC50 values.
Protocol: Western Blot for Phospho-CREB
-
Cell Culture and Stimulation: Grow cells to 80-90% confluency. Starve cells in serum-free media for 4-6 hours. Treat with EP4 agonist for the optimal time determined in a time-course experiment (typically 5-30 minutes).
-
Lysis: Immediately place the plate on ice. Aspirate media and wash once with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes (Note: avoid boiling if probing for the receptor itself).[16]
-
SDS-PAGE: Load samples onto a polyacrylamide gel (e.g., 10% or 12%) and run electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Use a 0.2 µm pore size membrane for smaller proteins.[15]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Add ECL substrate and image the blot using a chemiluminescence detector.
-
Stripping and Re-probing: To normalize, the blot can be stripped and re-probed for total CREB or a loading control like GAPDH.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines [frontiersin.org]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 17. researchgate.net [researchgate.net]
- 18. pcrbio.com [pcrbio.com]
- 19. blog.biosearchtech.com [blog.biosearchtech.com]
- 20. bio-rad.com [bio-rad.com]
- 21. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: EP4 Receptor Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EP4 receptor inhibitors. Inconsistent results can arise from various factors, from experimental design to the inherent biological complexity of the EP4 receptor signaling pathways. This guide aims to address common issues and provide solutions to ensure the generation of reliable and reproducible data.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding inconsistent results with EP4 receptor inhibitors.
Q1: Why am I observing variable IC50 values for my EP4 inhibitor across different experiments?
A1: Fluctuations in IC50 values are a common issue and can be attributed to several factors:
-
Cell Line Variability: Different cell lines, even those endogenously expressing the EP4 receptor, can have varying receptor expression levels, coupling efficiencies to downstream signaling pathways, and presence of interacting proteins.[1] Genetic variability in the EP4 receptor gene itself can also lead to differences in promoter activity and receptor expression.[2] It is crucial to characterize and maintain consistency in the cell line used.
-
Assay Conditions: Minor variations in assay conditions can significantly impact results. These include:
-
PGE2 Concentration: The concentration of the agonist (PGE2) used to stimulate the receptor will directly affect the apparent potency of the antagonist. It is recommended to use a concentration of PGE2 at or near its EC80 for antagonist profiling.[3]
-
Serum Presence: Serum contains various factors that can interact with the inhibitor or the receptor, potentially altering the inhibitor's effective concentration or signaling response.[4] For some assays, using charcoal-stripped serum to reduce the presence of lipids can be beneficial.
-
Incubation Time and Temperature: Inconsistent incubation times and temperatures can lead to variability, especially in enzymatic assays like cAMP measurement.[5][6]
-
-
Ligand Stability: Prostaglandin (B15479496) E2 (PGE2) can be unstable and prone to degradation.[7][8][9][10] Ensure that PGE2 aliquots are stored correctly and that fresh dilutions are made for each experiment.
-
Cell Passage Number: The passage number of your cell line can influence receptor expression and signaling. It is advisable to use cells within a defined passage number range for all experiments.
Q2: My EP4 inhibitor shows different potency in a binding assay compared to a functional assay (e.g., cAMP). Why is this?
A2: A discrepancy between binding affinity (Ki) and functional potency (IC50) is not uncommon and can be explained by:
-
Receptor Reserve: In functional assays, a maximal response may be achieved when only a fraction of the receptors are occupied by the agonist. This phenomenon, known as receptor reserve, can lead to a rightward shift in the antagonist's dose-response curve, resulting in a higher IC50 value compared to its Ki from a binding assay.
-
Complex Signaling Pathways: The EP4 receptor primarily signals through the Gs-cAMP pathway, but can also couple to other pathways, such as those involving Gi or β-arrestin.[11][12] An inhibitor might have different effects on these different pathways (biased antagonism), leading to varied functional readouts that do not directly correlate with simple receptor occupancy.
-
Assay-Specific Factors: The conditions of the binding assay (e.g., using membrane preparations) are different from those of a whole-cell functional assay, which can influence inhibitor binding and efficacy.
Q3: I suspect my EP4 inhibitor has off-target effects. How can I confirm this and what are the common off-targets?
A3: Off-target effects are a significant source of inconsistent and difficult-to-interpret data.
-
How to Confirm: The most direct way to assess off-target effects is to profile your inhibitor against a panel of related receptors and other potential targets. For EP4 inhibitors, this should include:
-
Other Prostanoid Receptors: Screen against EP1, EP2, EP3, and other prostaglandin receptors (e.g., DP, FP, IP, TP).[13]
-
Kinase Panels: Many small molecule inhibitors can have unintended effects on protein kinases. A broad kinase panel screen can identify such interactions.
-
-
Common Off-Targets: The most common off-targets for EP4 inhibitors are the other EP receptor subtypes.[14] Depending on the chemical scaffold of the inhibitor, other GPCRs or enzymes could also be affected.
Q4: I am having trouble with the solubility of my EP4 inhibitor for in vitro or in vivo experiments. What can I do?
A4: Poor solubility is a frequent challenge. Here are some troubleshooting steps:
-
For In Vitro Assays:
-
Solvent Choice: While DMSO is a common solvent, ensure the final concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Solubility Testing: Perform a formal solubility test in your assay buffer.
-
Use of Pluronic F-127 or other surfactants: These can sometimes help to increase the solubility of hydrophobic compounds in aqueous solutions.
-
-
For In Vivo Studies:
-
Formulation: For oral administration, inhibitors are often formulated in vehicles like 0.5% methylcellulose.[15] For other routes, different formulations may be necessary. The amphoteric nature of some inhibitors can provide diverse formulation options.[16]
-
Salt Forms: If your inhibitor has ionizable groups, creating a salt form can sometimes improve solubility.
-
Particle Size Reduction: Micronization or nano-milling can increase the surface area of the compound and improve its dissolution rate.
-
II. Troubleshooting Guides
This section provides detailed troubleshooting for common assays used in the study of EP4 receptor inhibitors.
cAMP Functional Assay
The measurement of cyclic AMP (cAMP) is a primary method for assessing the functional activity of EP4 receptor inhibitors, as the receptor canonically couples to Gs, leading to an increase in intracellular cAMP.[17]
Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background or low signal-to-noise ratio | - High basal cAMP levels in cells. - Suboptimal cell number. - Reagent or plate interference. | - Reduce cell seeding density. - Optimize cell number per well to find the best assay window.[18] - Ensure all reagents are at the correct temperature and properly mixed. - Check for autofluorescence or quenching from the plate or compounds. |
| Inconsistent standard curve | - Pipetting errors. - Improper dilution of standards. - Degradation of cAMP standard. | - Use calibrated pipettes and proper technique. - Prepare fresh serial dilutions of the cAMP standard for each assay. - Store the cAMP standard as recommended by the manufacturer.[19] |
| No or weak response to PGE2 | - Low EP4 receptor expression in cells. - Inactive PGE2. - Phosphodiesterase (PDE) activity degrading cAMP. | - Verify EP4 receptor expression by qPCR or Western blot. - Use a fresh, validated stock of PGE2. - Include a PDE inhibitor (e.g., IBMX) in the assay buffer.[19] |
| Variable inhibitor potency (IC50) | - Inconsistent PGE2 stimulation. - Cell health and passage number variation. - Inaccurate inhibitor concentrations. | - Use a consistent EC50-EC80 concentration of PGE2 for stimulation.[3] - Maintain a consistent cell culture protocol and use cells within a defined passage range. - Prepare fresh dilutions of the inhibitor for each experiment. |
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the EP4 receptor and is used to determine the binding affinity (Ki) of an inhibitor.[10]
Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High non-specific binding | - Radioligand is "sticky" and binds to the filter or other components. - Too much receptor protein in the assay. - Inadequate washing. | - Use filters pre-soaked in a blocking agent like polyethyleneimine (PEI). - Reduce the amount of membrane preparation per well. - Optimize the number and volume of washes with ice-cold buffer.[20] |
| Low specific binding | - Low receptor expression in the membrane preparation. - Degraded radioligand. - Assay not at equilibrium. | - Use a cell line with higher EP4 expression or prepare membranes from a richer source. - Check the age and storage of the radioligand. - Determine the time to reach equilibrium by performing an association kinetics experiment.[21] |
| Poor reproducibility | - Inconsistent membrane preparation. - Pipetting errors. - Temperature fluctuations during incubation. | - Prepare a large, single batch of membranes for a series of experiments. - Use calibrated pipettes and ensure thorough mixing. - Use a temperature-controlled incubator or water bath.[20] |
III. Quantitative Data Summary
The following tables summarize the reported potency of various EP4 receptor antagonists. Note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
Table 1: In Vitro Potency of Selected EP4 Receptor Antagonists
| Inhibitor | Assay Type | Cell Line/System | Target | IC50 / Ki | Reference |
| Compound 36 | cAMP Functional Assay | HEK293-hEP4 | Human EP4 | 4.3 nM (IC50) | [13] |
| Binding Assay | Human EP4 | 65.9 ± 20.4 nM (Ki) | [13] | ||
| cAMP Functional Assay | Human EP1 | >10,000 nM (IC50) | [13] | ||
| cAMP Functional Assay | Human EP2 | >10,000 nM (IC50) | [13] | ||
| cAMP Functional Assay | Human EP3 | >10,000 nM (IC50) | [13] | ||
| E7046 | cAMP Reporter Assay | Human EP4 | 10.19 nM (IC50) | [13] | |
| Grapiprant (CJ-023,423) | Binding Assay | Human EP4 | 13 nM (Ki) | [22] | |
| RQ-15986 | cAMP Functional Assay | HEK293-mEP4 | Murine EP4 | pA2 = 8.7 | [1] |
| AH 23848 | Binding Assay | Human EP4 | 6975 nM (IC50) | [3] | |
| L-161,982 | Calcium Flux Assay | CHO-hEP4-Gα16 | Human EP4 | 6.1 nM (IC50) | [23] |
| Calcium Flux Assay | Human EP1 | >10,000 nM (IC50) | [23] | ||
| Calcium Flux Assay | Human EP2 | >10,000 nM (IC50) | [23] | ||
| Calcium Flux Assay | Human EP3 | >10,000 nM (IC50) | [23] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of EP4 receptor inhibitors.
cAMP Functional Assay Protocol
This protocol is for measuring the ability of an EP4 antagonist to inhibit PGE2-stimulated cAMP production in whole cells.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor.[5]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
PGE2 stock solution.
-
EP4 antagonist stock solution.
-
PDE inhibitor (e.g., 1 mM IBMX).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates.
Procedure:
-
Cell Seeding: Seed HEK293-hEP4 cells into 384-well plates at a pre-optimized density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the EP4 antagonist in assay buffer. Also, prepare a solution of PGE2 at 2x the final EC80 concentration.
-
Assay: a. Remove culture medium from the cells and add assay buffer containing the PDE inhibitor. b. Add the EP4 antagonist dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C. c. Add the PGE2 solution to stimulate the cells and incubate for a further 15-30 minutes at 37°C. d. Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen detection kit.
-
Data Analysis: Plot the cAMP signal against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Radioligand Binding Assay Protocol
This protocol describes a competitive binding assay to determine the affinity of an EP4 antagonist for the receptor.
Materials:
-
Membrane preparation from cells expressing the EP4 receptor.
-
Radioligand (e.g., [3H]-PGE2).
-
EP4 antagonist stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (pre-soaked in 0.5% PEI).
-
Scintillation fluid.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, the membrane preparation, serial dilutions of the EP4 antagonist, and a fixed concentration of the radioligand (typically at or near its Kd). For determining non-specific binding, use a high concentration of a non-labeled ligand.
-
Incubation: Incubate the plate at room temperature for a pre-determined time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[20]
-
Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay Protocol
This assay measures the recruitment of β-arrestin to the activated EP4 receptor, providing insight into G-protein independent signaling.
Materials:
-
Cells co-expressing the EP4 receptor and a β-arrestin-reporter fusion protein (e.g., from a PathHunter assay).[9]
-
Cell culture medium.
-
PGE2 stock solution.
-
EP4 antagonist stock solution.
-
Assay buffer.
-
Detection reagents for the reporter system.
-
384-well white microplates.
Procedure:
-
Cell Seeding: Seed the engineered cells into 384-well plates and incubate overnight.[9]
-
Compound Addition: Add serial dilutions of the EP4 antagonist to the wells and incubate.
-
Agonist Stimulation: Add PGE2 at its EC80 concentration to stimulate β-arrestin recruitment and incubate for a specified time (e.g., 60-90 minutes).
-
Detection: Add the detection reagents according to the assay kit manufacturer's protocol and measure the signal (e.g., luminescence or fluorescence).
-
Data Analysis: Plot the signal against the logarithm of the antagonist concentration and fit the curve to determine the IC50 for inhibition of β-arrestin recruitment.
V. Visualizations
The following diagrams illustrate key concepts related to EP4 receptor signaling and experimental design.
References
- 1. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. EP4 Receptor (rat) Activation Assay Kit (cAMP) - Applications - CAT N°: 600410 [bertin-bioreagent.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Pharmacokinetics of grapiprant, a selective EP4 prostaglandin PGE2 receptor antagonist, after 2 mg/kg oral and i.v. administrations in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Discovery and characterization of a potent and selective EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP2 and EP4 receptor antagonists: Impact on cytokine production and β2 -adrenergic receptor desensitization in human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 18. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. caymanchem.com [caymanchem.com]
EP4-IN-1 stability issues in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues that may be encountered when working with the EP4 antagonist, EP4-IN-1, in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. It is insoluble in water. For in vitro experiments, creating a concentrated stock solution in 100% DMSO is the recommended first step.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for both the solid compound and solutions are provided in the table below. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q3: My this compound solution appears to have precipitated after dilution in aqueous media. What should I do?
A3: Precipitation is a common issue with hydrophobic compounds like this compound when diluted into aqueous solutions such as cell culture media or phosphate-buffered saline (PBS). This happens because the compound is poorly soluble in water. To resolve this, you can try warming the solution to 37°C and vortexing or sonicating for a few minutes. To prevent this, it is crucial to follow a careful dilution protocol.
Q4: What is the recommended final concentration of DMSO in cell culture experiments?
A4: To minimize cytotoxicity and avoid solvent effects on your experimental results, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, with 0.1% being a widely accepted and preferred concentration.[2] It is essential to include a vehicle control with the same final DMSO concentration in your experiments to account for any potential effects of the solvent.
Data Presentation: Solubility and Storage of this compound
| Parameter | Recommendation | Source |
| Solubility | ||
| DMSO | 88 mg/mL (199.77 mM) | [1] |
| Ethanol | 22 mg/mL | [1] |
| Water | Insoluble | [1] |
| Storage Conditions | ||
| Powder (from date of receipt) | 3 years at -20°C | Selleck Chemicals |
| Stock Solution in Solvent | 1 year at -80°C | Selleck Chemicals |
| 1 month at -20°C | Selleck Chemicals |
Note on DMSO: Moisture-absorbing DMSO can reduce the solubility of this compound. It is recommended to use fresh, anhydrous DMSO to prepare stock solutions.[1]
Experimental Protocols
Preparation of this compound Stock and Working Solutions for In Vitro Assays
This protocol provides a general guideline for preparing this compound solutions to minimize stability issues such as precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) cell culture medium or physiological buffer
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Prepare a High-Concentration Stock Solution:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.405 mg of this compound (Molecular Weight: 440.49 g/mol ) in 1 mL of DMSO.
-
Ensure the compound is fully dissolved by vortexing thoroughly. If needed, brief sonication in a water bath can be used to aid dissolution.[3]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage of Stock Solution:
-
Aliquot the high-concentration stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).
-
-
Preparation of Working Solution (Stepwise Dilution):
-
Intermediate Dilution (in DMSO): Before diluting into your final aqueous buffer or media, perform an intermediate dilution of your stock solution in DMSO. For example, dilute the 10 mM stock to 1 mM in DMSO.
-
Final Dilution (in Aqueous Media): Pre-warm your complete cell culture medium or desired buffer to 37°C.[2] To prepare your final working concentration, add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing. For instance, to achieve a 1 µM final concentration with 0.1% DMSO, add 1 µL of the 1 mM intermediate stock to 1 mL of medium.
-
Immediate Use: It is recommended to prepare the final working solution immediately before use to minimize the risk of precipitation or degradation in the aqueous environment.[1]
-
-
Final Check:
-
After the final dilution, visually inspect the working solution for any signs of cloudiness or precipitation. If the solution is not clear, you may need to adjust your dilution strategy by lowering the final concentration or slightly increasing the final DMSO concentration (while remaining within a cell-tolerated range).
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution in aqueous media. | The concentration of this compound exceeds its solubility limit in the aqueous solution. The rapid change in solvent polarity causes the compound to "crash out". | - Perform a stepwise dilution: First, create an intermediate dilution of your DMSO stock in a smaller volume of pre-warmed (37°C) media or buffer. Then, add this to the final volume. - Add dropwise while vortexing: Slowly add the this compound stock solution to the aqueous medium while continuously and gently vortexing to ensure rapid and even dispersion. - Lower the final concentration: If precipitation persists, the desired final concentration may be too high for the aqueous solution. Try lowering the final concentration. |
| Solution is cloudy or contains visible particles after storage. | The compound may have precipitated out of the stock solution due to temperature fluctuations or moisture absorption by the DMSO. | - Warm and sonicate: Gently warm the stock solution to 37°C and sonicate for a few minutes to try and redissolve the precipitate. - Use fresh DMSO: Always use anhydrous DMSO to prepare stock solutions as absorbed water can decrease solubility.[1] - Filter the solution: If the precipitate cannot be redissolved, you may need to filter the solution through a 0.22 µm syringe filter to remove the undissolved compound, though this will reduce the effective concentration. |
| Inconsistent experimental results. | This could be due to partial precipitation of the compound in the working solution, leading to a lower effective concentration, or degradation of the compound over time. | - Prepare fresh working solutions: Always prepare the final working solution immediately before adding it to your experiment. Do not store this compound in aqueous solutions for extended periods.[1] - Ensure complete dissolution: Before each use, visually inspect your stock solution to ensure the compound is fully dissolved. If necessary, warm and vortex. - Include proper controls: Always run a vehicle control (media with the same final DMSO concentration) to ensure that any observed effects are due to the compound and not the solvent. |
| Cell toxicity observed at expected therapeutic concentrations. | The final DMSO concentration may be too high for your specific cell line, or the compound itself may have cytotoxic effects at higher concentrations. | - Reduce final DMSO concentration: Aim for a final DMSO concentration of ≤ 0.1%. Perform a DMSO toxicity curve for your cell line to determine its tolerance. - Perform a dose-response curve: Determine the optimal, non-toxic working concentration of this compound for your cell line and assay. |
Mandatory Visualizations
EP4 Signaling Pathway
Caption: EP4 receptor signaling pathways.
Troubleshooting Workflow for this compound Stability Issues
Caption: Workflow for addressing this compound precipitation.
References
Technical Support Center: Minimizing Toxicity of EP4 Antagonists in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing the toxicity of EP4 antagonists during in vivo experiments in mice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for EP4 receptor antagonists?
EP4 receptor antagonists are selective inhibitors of the E-type prostanoid receptor 4 (EP4), a G-protein coupled receptor (GPCR) activated by prostaglandin (B15479496) E2 (PGE2).[1] By blocking the binding of PGE2, these antagonists primarily inhibit the downstream Gαs protein-coupled signaling pathway, which leads to a reduction in intracellular cyclic AMP (cAMP) and protein kinase A (PKA) activation.[1][2] This modulation of the PGE2-EP4 axis is the basis for their therapeutic potential in inflammation, pain, and cancer.[3]
Q2: What are the known signaling pathways affected by EP4 receptor antagonism?
Beyond the canonical Gαs-cAMP-PKA pathway, EP4 receptors can also signal through alternative pathways. Evidence suggests coupling to Gαi, which can activate phosphoinositide 3-kinase (PI3K) signaling, and β-arrestin-mediated pathways.[1][2][4] Therefore, an EP4 antagonist can inhibit a complex network of signaling events, leading to varied and sometimes unexpected biological outcomes.[4][5][6]
Q3: What is the expected safety profile of selective EP4 antagonists compared to NSAIDs?
Selective EP4 receptor antagonists are generally expected to have a better safety profile than non-steroidal anti-inflammatory drugs (NSAIDs).[1] NSAIDs inhibit cyclooxygenase (COX) enzymes, leading to a broad reduction in the production of all prostaglandins, which can cause gastrointestinal bleeding and cardiovascular side effects.[7] By targeting a specific downstream receptor, EP4 antagonists may offer a more focused therapeutic effect with a lower risk of these adverse events.[7]
Q4: Are there any known general toxicities associated with EP4 antagonists in mice?
Preclinical studies have identified some potential toxicities. At high doses, the main findings in mice and other species have been gastrointestinal effects.[8] One metabolomics study in mice treated with an EP4 antagonist revealed metabolic shifts in several organs, including accelerated fatty acid oxidation and oxidative stress in the liver, and inhibition of glycolysis and cell membrane damage in the kidney, spleen, and myocardium.[9] However, some highly selective antagonists, like AAT-008, have been reported to have no hematological safety concerns in in vivo studies.[10][11]
Q5: Can EP4 antagonists have opposing effects in different experimental contexts?
Yes, the role of PGE2-EP4 signaling can be context-dependent, leading to dual or opposing effects of EP4 antagonists. For instance, in a mouse model of experimental autoimmune encephalomyelitis (EAE), administration of an EP4 antagonist during the immunization phase suppressed disease progression, but its administration throughout the entire experimental period was less effective, suggesting a protective role for EP4 signaling in the later phase of the disease.[12] Researchers should be aware of the potential for such paradoxical effects depending on the disease model and the timing of administration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High mortality or unexpected clinical signs (e.g., significant weight loss, lethargy) at doses predicted to be safe. | Dose Miscalculation: Errors in calculating the dose or preparing the dosing solution. | Double-check all calculations and the concentration of the stock and dosing solutions.[1] |
| Formulation/Solubility Issues: The antagonist may have poor solubility in the vehicle, leading to inconsistent dosing or precipitation. | Ensure the compound is fully dissolved. Test the solubility of the antagonist in different biocompatible vehicles. For some antagonists, solvents like DMSO or DMF are required for stock solutions, which should be diluted to a final concentration with low toxicity for in vivo use.[1][13] | |
| Route of Administration: The chosen route (e.g., oral gavage, intraperitoneal injection) may lead to unexpected local or systemic toxicity. | Ensure the chosen route is appropriate for the vehicle and compound. Consider alternative administration routes if toxicity is observed.[1] For instance, some mice may experience stress or injury from oral gavage.[11] | |
| Animal Health Status: Pre-existing health conditions can increase susceptibility to toxic effects. | Use healthy, age- and weight-matched animals for all experimental groups and allow for a proper acclimation period of at least 5 days before the study begins.[1] | |
| Inconsistent or highly variable results between animals or experiments. | Inconsistent Dosing: Due to poor solubility or improper mixing of the dosing solution. | Prepare fresh dosing solutions for each experiment and ensure thorough mixing before administration. |
| Biological Variability: Differences in animal age, weight, or microbiome can influence drug metabolism and response. | Standardize animal characteristics as much as possible and randomize animals into treatment groups.[1] | |
| Timing of Administration: The effect of the EP4 antagonist may be dependent on the disease stage. | Conduct a time-course experiment to determine the optimal window for administration to achieve the desired effect.[12] | |
| Lack of discernible biological effect. | Sub-therapeutic Dose: The administered dose may be too low to achieve sufficient receptor occupancy. | Perform a dose-response study with a range of concentrations to identify an effective dose. |
| Compound Instability: The antagonist may be unstable in the dosing solution or metabolized too rapidly in vivo. | Check the stability of your compound in the chosen vehicle. Refer to pharmacokinetic data if available to select an appropriate dosing frequency. | |
| Redundant Signaling Pathways: In some models, the EP2 receptor may compensate for the blockade of EP4, as both can signal through cAMP. | Consider the use of a dual EP2/EP4 antagonist if redundancy is suspected to be a factor.[12] | |
| Observed gastrointestinal issues (e.g., diarrhea, intestinal inflammation). | On-target Effect: EP4 signaling is involved in gastrointestinal homeostasis. | This may be an on-target toxicity. Monitor for signs of colitis.[13] Consider reducing the dose or dosing frequency. |
| Unexpected immunological effects (e.g., exacerbation of inflammation). | Dual Role of EP4: EP4 signaling can be both pro- and anti-inflammatory depending on the context. | Carefully characterize the immune cell populations and cytokine profiles in your model to understand the antagonist's effect on the immune microenvironment.[12] |
Data Presentation
Summary of In Vivo Dosing for Efficacy Studies in Mice
| EP4 Antagonist | Mouse Model | Dose | Route of Administration | Frequency | Reference |
| ONO-AE3-208 | Experimental Autoimmune Encephalomyelitis (C57BL/6 mice) | 10 mg/kg | Oral gavage | Daily | [12] |
| AAT-008 | Colon Cancer (CT26WT in Balb/c mice) | 3-30 mg/kg | Oral gavage | Once or twice daily | [14] |
| RQ-15986 | Metastatic Breast Cancer (66.1 cells in BALB/cByJ mice) | 100 mg/kg | Not specified | Twice a day | [3] |
| E7046 | Pancreatic Cancer (Pan02 in C57BL/6 mice) | 150 mg/kg | Oral | Daily | [15] |
| "EP4 receptor antagonist 1" | Colon Cancer (CT-26 in BALB/c mice) | 16, 50, and 150 mg/kg | Oral | Once daily | [16] |
Preclinical Safety and Toxicity Data for Grapiprant
| Species | Study Duration | Doses Administered (oral gavage) | Key Findings | Reference |
| Mouse | 1 month | Up to 2000 mg/kg/day | Gastrointestinal effects were the main finding, increasing in severity with dose. | [8] |
| Rat | 1 month | Up to 2000 mg/kg/day | Gastrointestinal effects were the main finding, increasing in severity with dose. No genotoxic potential was observed. | [8] |
Experimental Protocols
Protocol: 14-Day General Tolerability Study in Mice
This protocol provides a general framework for assessing the toxicity of a novel EP4 antagonist.
-
Animal Selection: Use a standard mouse strain (e.g., C57BL/6 or BALB/c), with an equal number of male and female animals per group. Animals should be healthy and age-matched.
-
Acclimation: Acclimate animals to the housing facility for at least 5 days before the start of the study.[1]
-
Group Assignment: Randomly assign animals to at least four groups (n=5-10 per sex per group):
-
Group 1: Vehicle control
-
Group 2: Low dose of EP4 antagonist
-
Group 3: Mid dose of EP4 antagonist
-
Group 4: High dose of EP4 antagonist
-
-
Dosing: Administer the EP4 antagonist or vehicle daily for 14 consecutive days via the intended clinical route (e.g., oral gavage).[1]
-
Clinical Observations:
-
Perform and record clinical observations at least once daily. Note any changes in behavior (e.g., lethargy, decreased motor activity), appearance (e.g., piloerection), or other signs of toxicity.[1][17]
-
Measure and record body weights before the first dose and at least twice weekly thereafter.[1]
-
Measure and record food consumption weekly.[1]
-
-
Clinical Pathology: At the end of the 14-day study period, collect blood samples for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology:
-
Perform a full gross necropsy on all animals.
-
Collect and preserve selected organs (e.g., liver, kidneys, spleen, heart, gastrointestinal tract) for histopathological examination.[1]
-
Mandatory Visualizations
Signaling Pathways
Caption: Simplified EP4 receptor signaling pathways.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicines.health.europa.eu [medicines.health.europa.eu]
- 9. globethesis.com [globethesis.com]
- 10. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - Manabe - Translational Cancer Research [tcr.amegroups.org]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. Dual roles of PGE2-EP4 signaling in mouse experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating EP4 Antagonist Specificity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of EP4 receptor antagonists. Below you will find frequently asked questions, detailed troubleshooting guides, and key experimental protocols to ensure the accuracy and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to validate the specificity of an EP4 antagonist?
Q2: What are the primary off-targets for an EP4 antagonist?
A2: The primary off-targets are the other prostaglandin (B15479496) E2 receptor subtypes: EP1, EP2, and EP3.[1] These receptors share the same endogenous ligand (PGE2) and can have overlapping expression patterns with EP4.[1] Therefore, a thorough validation process must include a selectivity assessment against these related receptors.
Q3: What are the main signaling pathways activated by the EP4 receptor?
A3: The EP4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαs subunit.[2] Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2] However, evidence also suggests that EP4 can couple to other pathways, including Gαi (which inhibits adenylyl cyclase) and β-arrestin, which can trigger downstream signaling cascades like the PI3K/Akt and ERK pathways. A comprehensive validation should ideally assess the antagonist's effect on these different signaling branches.
Q4: What is the difference between a binding assay and a functional assay for antagonist validation?
A4:
-
Binding Assays (e.g., radioligand binding) directly measure the ability of a compound to physically interact with and displace a known ligand from the receptor. These assays are used to determine the antagonist's affinity (Ki) for the receptor but do not provide information about whether the compound inhibits or activates the receptor's function.
-
Functional Assays (e.g., cAMP accumulation or β-arrestin recruitment assays) measure the biological response following receptor activation. For an antagonist, these assays quantify its ability to block the signal transduction induced by an agonist (like PGE2). They determine the antagonist's potency (IC50) and efficacy in a cellular context.
Experimental Workflows and Signaling Pathways
To achieve robust validation, a multi-faceted approach combining binding and functional assays is recommended. The following workflow outlines the key steps.
A typical workflow for validating EP4 antagonist specificity.
The EP4 receptor's primary signaling cascade involves the Gαs-cAMP pathway. Understanding this pathway is crucial for designing functional assays.
The canonical Gαs-cAMP signaling pathway of the EP4 receptor.
Quantitative Data Summary
The following table summarizes the potency and selectivity of several common EP4 receptor antagonists against human prostanoid receptors. Lower Ki or IC50 values indicate higher potency.
| Compound | Alternative Names | EP4 Potency (Ki / IC50) | Selectivity vs. EP1 (Ki / IC50) | Selectivity vs. EP2 (Ki / IC50) | Selectivity vs. EP3 (Ki / IC50) | Reference(s) |
| Grapiprant | CJ-023,423, AAT-007 | 13 nM (Ki) / 12 nM (IC50) | >200-fold selective | ~30-fold selective | >200-fold selective | [3][4][5] |
| ONO-AE3-208 | AE 3-208 | 1.3 nM (Ki) | >10,000 nM (Ki) | >10,000 nM (Ki) | 30 nM (Ki) | [6][7][8][9] |
| E7046 | Palupiprant, ER-886046 | 23.14 nM (Ki) / 13.5 nM (IC50) | >1500-fold selective | >1500-fold selective | >1500-fold selective | [10][11] |
| ER-819762 | - | 70 nM (IC50, binding) / 59 nM (IC50, functional) | No antagonism at 1 µM | No antagonism at 1 µM | No antagonism at 1 µM | [12] |
Note: Potency and selectivity values can vary depending on the specific assay conditions and cell systems used.
Detailed Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test antagonist for the human EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor.
-
Cell membrane preparation buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).
-
Radioligand: [3H]-PGE2.
-
Non-specific binding control: High concentration of unlabeled PGE2 (e.g., 5 µM).
-
Test antagonist at various concentrations.
-
GF/C filter plates and scintillation fluid.
Methodology:
-
Membrane Preparation: Harvest HEK293-hEP4 cells and homogenize in ice-cold buffer. Centrifuge to pellet membranes and resuspend in binding buffer.
-
Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of [3H]-PGE2 (e.g., 1.8 nM), and serial dilutions of the test antagonist.[12] Include wells for total binding (no antagonist) and non-specific binding (with excess unlabeled PGE2).
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow the binding reaction to reach equilibrium.[12]
-
Filtration: Transfer the binding reactions to a pre-coated filter plate and wash rapidly with ice-cold wash buffer to separate bound from free radioligand.[12]
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total and competitor-well counts. Plot the percent specific binding against the log concentration of the antagonist and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Antagonist Assay
Objective: To measure the potency (IC50) of a test antagonist in blocking PGE2-induced cAMP production.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor.
-
Cell culture medium, with and without serum.
-
PGE2 (agonist).
-
Test antagonist at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Methodology:
-
Cell Plating: Seed HEK293-hEP4 cells into a 96-well plate and allow them to attach overnight.
-
Antagonist Pre-incubation: Remove the culture medium and replace it with medium containing serial dilutions of the test antagonist. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add PGE2 at a concentration that elicits a submaximal response (EC80 is common, e.g., 0.34 nM) to all wells except the basal control.[3]
-
Incubation: Incubate for 20-30 minutes at 37°C to allow for cAMP production.[3]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis: Normalize the data, with the PGE2-only wells representing 0% inhibition and basal wells representing 100% inhibition. Plot the percent inhibition against the log concentration of the antagonist and fit to a four-parameter logistic equation to determine the IC50 value.
Troubleshooting Guide
Q: My radioligand binding assay shows a high level of non-specific binding (>30% of total binding). What can I do?
A:
-
Problem: High non-specific binding can be caused by the radioligand sticking to the filter plate, cell membranes, or other components.
-
Solution 1 (Filter Plate): Ensure the filter plate is adequately pre-treated. Soaking the filter plate in a solution like 0.33% polyethyleneimine for 30 minutes before use can significantly reduce non-specific binding.[12]
-
Solution 2 (Buffer Composition): Optimize the wash buffer. A common wash buffer contains 50 mM HEPES (pH 7.4) and 0.5% BSA. Ensure washes are performed quickly and with ice-cold buffer.
-
Solution 3 (Radioligand Concentration): While less common, using a lower concentration of the radioligand might help, but this could also reduce your signal window. Ensure the radioligand is of high purity.
Q: In my cAMP functional assay, the signal window between the basal and the PGE2-stimulated response is very small.
A:
-
Problem: A small assay window makes it difficult to accurately determine the IC50 of an antagonist. This could be due to low receptor expression, high basal cAMP levels, or issues with cell health.
-
Solution 1 (Phosphodiesterase Inhibitor): Include a phosphodiesterase (PDE) inhibitor, such as IBMX, in your assay buffer. PDEs degrade cAMP, and inhibiting them will amplify the signal produced upon agonist stimulation.
-
Solution 2 (Optimize Agonist Concentration): Re-run a full PGE2 dose-response curve to confirm you are using an appropriate EC80 concentration for stimulation. Cell responsiveness can change with passage number.
-
Solution 3 (Cell Line Check): Verify the expression level of the EP4 receptor in your cell line (e.g., via qPCR or Western blot). Passage number can affect receptor expression; it is best to use cells within a defined passage range.
Q: My antagonist shows potency at the EP4 receptor, but I'm seeing unexpected biological effects in my cellular model. How can I confirm its specificity?
A:
-
Problem: The antagonist may have off-target effects on other receptors or signaling pathways.
-
Solution 1 (Selectivity Panel): The most direct approach is to test the antagonist in binding or functional assays against the other EP receptors (EP1, EP2, EP3). This will provide a quantitative measure of its selectivity.[3]
-
Solution 3 (Genetic Knockdown/Knockout): The gold standard for confirming on-target activity is to use siRNA, shRNA, or CRISPR to reduce or eliminate EP4 expression in your cell model. If the antagonist's effect is diminished or abolished in the EP4-deficient cells, it confirms the effect is on-target.
References
- 1. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 3. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ONO AE3 208 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to EP4 Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with E-type prostanoid receptor 4 (EP4) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming resistance to EP4 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for EP4 receptor signaling?
The prostaglandin (B15479496) E2 (PGE2) receptor EP4 is a G-protein coupled receptor (GPCR). Its primary signaling pathway involves coupling to the Gs alpha subunit (Gαs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][2] However, unlike the EP2 receptor, EP4 can also activate parallel signaling pathways, including the PI3K/Akt pathway, which promotes cell survival, and the ERK pathway, which is involved in cell migration and proliferation.[1][3][4] In some contexts, EP4 can also couple to the inhibitory Gαi protein.[5]
Q2: What are the known mechanisms of resistance to EP4 inhibition in cancer?
Resistance to EP4 inhibition is often not cell-autonomous but is heavily influenced by the tumor microenvironment (TME). Key mechanisms include:
-
Immunosuppressive TME: High levels of PGE2 in the TME suppress anti-tumor immunity by acting on EP4 receptors expressed on various immune cells.[6][7] This leads to the inhibition of Natural Killer (NK) cells and cytotoxic T-lymphocytes (CD8+ T cells) and promotes the function of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[6][8][9][10]
-
Signaling Crosstalk: Cancer cells can develop resistance by relying on alternative survival and growth pathways. For instance, crosstalk between EP4 and other receptor tyrosine kinases, like the Insulin-like Growth Factor 1 Receptor (IGF-1R), can sustain pro-tumorigenic signaling even when EP4 is blocked.[11]
-
Dual EP2 and EP4 Signaling: PGE2 can also signal through the EP2 receptor, which shares the cAMP/PKA pathway with EP4. In some tumor models, inhibiting EP4 alone may be insufficient, and dual blockade of both EP2 and EP4 is required to fully abrogate PGE2-mediated immunosuppression and tumor growth.[12][13]
Q3: Why is combination therapy often required to overcome resistance?
Combination therapy is a key strategy because resistance is multifactorial. By targeting parallel pathways, researchers can create a synergistic anti-tumor effect.
-
Immune Checkpoint Inhibitors (ICIs): Combining EP4 antagonists with ICIs like anti-PD-1 or anti-CTLA-4 is highly effective.[8][14] EP4 inhibition remodels the TME from an immunosuppressive to an immune-active state by reducing MDSCs and increasing the infiltration and function of CD8+ T cells and NK cells, thereby sensitizing the tumor to the effects of ICIs.[6][8][9][15]
-
Chemotherapy: Combining EP4 antagonists with chemotherapeutic agents like gemcitabine (B846) or capecitabine (B1668275) has shown significantly enhanced tumor growth inhibition.[16][17]
-
Targeting Redundant Pathways: In cases where both EP2 and EP4 contribute to immunosuppression, a dual EP2/EP4 antagonist may be more effective than a selective EP4 inhibitor alone.[12][13]
Q4: What are potential biomarkers for predicting response or resistance to EP4 inhibitors?
Identifying predictive biomarkers is an area of active research. Potential candidates include:
-
High PGE2 Levels: Tumors with high concentrations of PGE2 in the TME may be more dependent on the EP4 signaling axis for immune evasion.[8]
-
COX-2 Expression: Cyclooxygenase-2 (COX-2) is the enzyme responsible for producing PGE2. High COX-2 expression in tumor biopsies may indicate a "PGE2-driven" tumor that is more likely to respond to EP4 blockade.[3][18][19]
-
Immune Cell Infiltration: The baseline immune profile of the tumor, such as a low infiltration of CD8+ T cells (a "cold" tumor), may predict a favorable response to EP4 inhibition, especially in combination with ICIs, as the therapy aims to convert it to an immune-inflamed ("hot") tumor.[6]
Signaling Pathways and Workflows
References
- 1. Prostaglandin E2 receptor EP4 as the common target on cancer cells and macrophages to abolish angiogenesis, lymphangiogenesis, metastasis, and stem-like cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Roles of EP4 Prostanoid Receptors in Cancer Malignancy Signaling [jstage.jst.go.jp]
- 3. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
- 4. EP4 as a Therapeutic Target for Aggressive Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 6. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action [frontiersin.org]
- 8. Combination of EP4 antagonist MF-766 and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of EP2/EP4 signaling abrogates IGF-1R-mediated cancer cell growth: Involvement of protein kinase C-θ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. domaintherapeutics.com [domaintherapeutics.com]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis [mdpi.com]
- 19. tempesttx.com [tempesttx.com]
EP4-IN-1 experimental controls and best practices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals using EP4-IN-1, a selective EP4 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4). The EP4 receptor is a G protein-coupled receptor (GPCR) that, when activated by its endogenous ligand PGE2, typically couples to the Gs alpha subunit (Gαs) to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] By blocking this interaction, this compound inhibits the downstream signaling pathways associated with EP4 activation. In the tumor microenvironment, PGE2-elicited EP4 signaling has an immunosuppressive effect; antagonism of this pathway by inhibitors like this compound can restore anti-tumor immunity.[3][4]
Q2: What are the main downstream signaling pathways affected by this compound?
A2: The primary pathway inhibited is the Gαs-adenylyl cyclase-cAMP-PKA cascade.[2][5][6] However, EP4 signaling can be complex and may also involve Gαi coupling or β-arrestin-mediated pathways.[7][8] Activation of the EP4 receptor can also lead to the activation of PI3K/AKT/mTOR, ERK, and p38 MAPK pathways.[9] Therefore, this compound can modulate these alternative signaling cascades as well.
Q3: Is this compound selective for the EP4 receptor?
A3: Yes, this compound is designed to be a highly selective antagonist for the EP4 receptor. For instance, a representative potent and selective EP4 receptor antagonist demonstrated IC50 values of 6.1 nM and 16.2 nM for human and mouse EP4 receptors, respectively, while having IC50s >10 μM for human EP1, EP2, and EP3 receptors.[10]
Troubleshooting Guide
Problem 1: Unexpected or inconsistent results in in vitro assays.
-
Possible Cause: Issues with compound solubility or stability in media.
-
Solution: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your cell culture media. It is also important to check the stability of the compound in your specific media over the time course of your experiment.
-
Possible Cause: Cell line expresses low or variable levels of the EP4 receptor.
-
Solution: Confirm EP4 receptor expression in your cell line at both the mRNA and protein level. It's important to note that EP4 is broadly expressed in multiple cell types, including immune and tumor cells.[11]
-
Possible Cause: Off-target effects.
-
Solution: While this compound is highly selective, it's good practice to include appropriate controls, such as a structurally unrelated EP4 antagonist or using a cell line with EP4 knocked out, to confirm that the observed effects are on-target.
Problem 2: Lack of in vivo efficacy.
-
Possible Cause: Poor pharmacokinetic properties.
-
Solution: Review the pharmacokinetic data for this compound. A representative EP4 antagonist was shown to have good oral bioavailability (F=48.0%) and a favorable half-life (t1/2) of 4.7 hours in mice when administered orally at 5 mg/kg.[10] Ensure your dosing regimen is appropriate to maintain sufficient plasma concentrations.
-
Possible Cause: Tumor model is not dependent on the PGE2-EP4 pathway.
-
Solution: Confirm the expression of COX-2 (which produces PGE2) and EP4 in your tumor model. Both are expressed in a majority of human cancer types, with higher expression in colorectal, esophageal, pancreatic, bladder, and lung tumors.[11]
Quantitative Data
Below is a summary of the in vitro potency and in vivo pharmacokinetic parameters for a representative selective EP4 receptor antagonist, hereafter referred to as this compound.
| Parameter | Species | Value |
| In Vitro Potency | ||
| IC50 (EP4) | Human | 6.1 nM |
| IC50 (EP4) | Mouse | 16.2 nM |
| IC50 (EP1, EP2, EP3) | Human | >10 µM |
| In Vivo Pharmacokinetics | ||
| Clearance (CL) | Mouse | 1.7 L/h/kg (1 mg/kg, IV) |
| Half-life (t1/2) | Mouse | 4.1 h (1 mg/kg, IV) |
| Bioavailability (F) | Mouse | 48.0% (5 mg/kg, PO) |
| Half-life (t1/2) | Mouse | 4.7 h (5 mg/kg, PO) |
Data is for a representative EP4 receptor antagonist and is intended for guidance.[10]
Experimental Protocols
In Vitro cAMP Functional Assay
This protocol outlines a method to measure the antagonistic potency of this compound in blocking the canonical Gs signaling pathway.
Materials:
-
HEK293 cells overexpressing the human EP4 receptor (HEK293-hEP4)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PGE2
-
This compound
-
cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit)
-
384-well white opaque plates
Methodology:
-
Cell Seeding: Seed HEK293-hEP4 cells in 384-well white opaque plates at a density of 2,500 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Antagonist Incubation: Add the diluted this compound to the cells and incubate for 20 minutes at room temperature.
-
Agonist Stimulation: Add PGE2 at a final concentration of 10 nM to all wells except the negative control and incubate for 30 minutes at room temperature.
-
cAMP Measurement: Following the manufacturer's instructions for your chosen cAMP assay kit, add the detection reagents and measure the signal (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).
-
Data Analysis: Calculate the IC50 value of this compound by fitting the data to a four-parameter logistic equation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. What are EP4 modulators and how do they work? [synapse.patsnap.com]
- 3. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional selectivity of natural and synthetic prostaglandin EP4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Functional Selectivity of Natural and Synthetic Prostaglandin EP4 Receptor Ligands | Semantic Scholar [semanticscholar.org]
- 9. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Combination of EP4 antagonist MF-766 and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to EP4 Receptor Antagonists: EP4-IN-1 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
The E-type prostanoid receptor 4 (EP4) has emerged as a critical target in a multitude of physiological and pathological processes, including inflammation, pain, and immuno-oncology. As a G-protein coupled receptor for prostaglandin (B15479496) E2 (PGE2), its selective antagonism presents a promising therapeutic avenue. This guide provides an objective comparison of EP4-IN-1, a potent EP4 receptor antagonist, with other well-characterized antagonists: Grapiprant, ONO-AE3-208, and E7046 (Palupiprant/TPST-1120). The comparison is supported by available experimental data to aid researchers in selecting the appropriate tool for their specific needs.
Introduction to EP4 Receptor Antagonism
Prostaglandin E2 (PGE2) is a key lipid mediator that exerts its diverse biological effects through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, primarily coupled to the Gαs signaling pathway, elevates intracellular cyclic AMP (cAMP) levels upon activation, leading to a cascade of downstream effects that can influence cell proliferation, differentiation, and immune responses.[1] In the tumor microenvironment, PGE2-EP4 signaling is implicated in promoting tumor growth, metastasis, and immune evasion.[2][3] Consequently, the development of selective EP4 antagonists is a focal point of research in oncology, inflammation, and pain management.[4]
This compound, also referred to as EP4 receptor antagonist 1, is a potent and highly selective antagonist of the human and mouse EP4 receptors, showing promise in tumor immunity and anti-inflammatory research. This guide will compare its performance metrics with those of other established EP4 antagonists.
Quantitative Comparison of EP4 Receptor Antagonists
The following tables summarize the in vitro potency and selectivity of this compound against Grapiprant, ONO-AE3-208, and E7046. It is important to note that the data presented is compiled from various studies and direct comparative analysis under identical experimental conditions may not be available.
Table 1: In Vitro Potency of EP4 Receptor Antagonists
| Compound | Alternative Names | Potency (IC50) | Potency (Ki) | Species | Assay Type | Reference |
| This compound | EP4 receptor antagonist 1 | 6.1 nM | Not Reported | Human | Calcium Flux | Not Specified |
| 16.2 nM | Not Reported | Mouse | Not Specified | Not Specified | ||
| Grapiprant | CJ-023,423, AAT-007, RQ-07 | 35 nM | 24 nM | Dog | [3H]-PGE2 Binding | [5] |
| 11.7 nM | Not Reported | Not Specified | Not Specified | [6] | ||
| ONO-AE3-208 | AE 3-208 | Not Reported | 1.3 nM | Not Specified | Not Specified | [7][8] |
| E7046 | Palupiprant, TPST-1120 | 13.5 nM | 23.14 nM | Not Specified | Not Specified | [9] |
Table 2: Selectivity Profile of EP4 Receptor Antagonists
| Compound | EP1 (IC50/Ki) | EP2 (IC50/Ki) | EP3 (IC50/Ki) | Other Receptors (Ki) | Reference |
| This compound | >10 µM (IC50) | >10 µM (IC50) | >10 µM (IC50) | Not Reported | Not Specified |
| Grapiprant | Not Reported | Not Reported | Not Reported | Not Reported | Not Specified |
| ONO-AE3-208 | >10 µM (Ki) | >10 µM (Ki) | 30 nM (Ki) | FP: 790 nM, TP: 2400 nM, DP & IP: >10 µM | [7][8] |
| E7046 | Not Reported | Not Reported | Not Reported | Not Reported | Not Specified |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: PGE2/EP4 Receptor Signaling Pathway and Antagonist Inhibition.
Caption: General Experimental Workflow for EP4 Antagonist Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used in the characterization of EP4 receptor antagonists.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the EP4 receptor.
-
Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing the human EP4 receptor (e.g., HEK293 or CHO cells). The cells are homogenized in a lysis buffer and centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer.[10]
-
Binding Reaction: The prepared membranes are incubated with a constant concentration of a radiolabeled EP4 ligand (e.g., [3H]-PGE2) and a range of concentrations of the unlabeled antagonist (e.g., this compound). The incubation is typically carried out at a specific temperature (e.g., 30°C) for a set duration to reach equilibrium.[10]
-
Separation and Detection: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.[10]
-
Data Analysis: The radioactivity retained on the filters is quantified using a scintillation counter. The data are then analyzed using non-linear regression to determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]
cAMP Functional Assay
This assay measures the potency (IC50) of an antagonist in blocking the PGE2-induced increase in intracellular cAMP.
-
Cell Culture: Cells expressing the EP4 receptor (e.g., HEK293-EP4) are seeded in a multi-well plate and cultured to an appropriate confluency.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the EP4 antagonist for a defined period.
-
Agonist Stimulation: A fixed concentration of PGE2 (typically the EC50 or EC80 concentration for cAMP production) is added to the wells to stimulate the EP4 receptor.
-
cAMP Measurement: After a short incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[11][12]
-
Data Analysis: The cAMP levels are plotted against the antagonist concentration, and a dose-response curve is generated to determine the IC50 value of the antagonist.
In Vivo Applications
EP4 receptor antagonists have demonstrated significant potential in various preclinical models, particularly in oncology.
-
This compound: Has shown significant inhibition of tumor growth in BALB/c female mice.
-
Grapiprant: While primarily developed for osteoarthritis pain in dogs, its anti-inflammatory properties are well-documented.[13][14]
-
ONO-AE3-208: Has been shown to suppress cell invasion, migration, and metastasis of prostate cancer in vitro and in vivo.[15]
-
E7046 (Palupiprant): Exhibits anti-tumor activities and can reverse the immunosuppressive effects of PGE2 on myeloid cells.[9][16] In combination with radiotherapy, it has shown improved anti-tumor efficacy and prolonged survival in a mouse colon cancer model.[3]
Conclusion
This compound is a potent and selective EP4 receptor antagonist with promising preclinical activity, particularly in the context of immuno-oncology. Its high potency and selectivity make it a valuable research tool. When compared to other established EP4 antagonists such as Grapiprant, ONO-AE3-208, and E7046, this compound demonstrates comparable in vitro potency. The choice of a specific antagonist for a research project will depend on the specific experimental needs, including the target species, the desired in vivo model, and the availability of comparative data. This guide provides a foundational comparison to aid in this selection process, emphasizing the importance of considering the specific experimental context when interpreting the presented data.
References
- 1. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action [frontiersin.org]
- 4. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prostanoid EP4 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ONO AE3 208 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Grapiprant: A snapshot of the current knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An EP4 antagonist ONO-AE3-208 suppresses cell invasion, migration, and metastasis of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Preclinical EP4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The E-type prostanoid receptor 4 (EP4) is a key mediator of prostaglandin (B15479496) E2 (PGE2) signaling, playing a significant role in inflammation, cancer progression, and immune suppression. As such, it has emerged as a promising therapeutic target. This guide provides an objective comparison of several EP4 inhibitors based on publicly available preclinical data, focusing on their performance in various disease models.
Introduction to EP4 Inhibition
PGE2, often upregulated in inflammatory and tumor microenvironments, exerts its effects through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, a G-protein-coupled receptor, primarily signals through the Gαs-cAMP pathway, leading to downstream effects that promote cell proliferation, invasion, and metastasis, while also suppressing anti-tumor immunity.[1][2] Selective blockade of the EP4 receptor is a promising strategy to counteract these effects without the broader side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit PGE2 production. This guide focuses on a selection of EP4 inhibitors that have been evaluated in preclinical models of cancer and inflammation.
In Vitro Potency and Selectivity
The in vitro activity of EP4 inhibitors is a critical determinant of their therapeutic potential. Key parameters include the half-maximal inhibitory concentration (IC50) in functional assays (e.g., cAMP production) and the binding affinity (Ki) to the EP4 receptor. High selectivity for EP4 over other EP receptor subtypes is crucial to minimize off-target effects.
| Compound | In Vitro Potency (IC50/Ki) | Selectivity Profile | Reference(s) |
| Compound 36 | IC50 = 4.3 nM (hEP4 cAMP) | Highly selective over EP1, EP2, EP3 (IC50 > 10,000 nM) | [1] |
| E7046 | IC50 = 10.19 nM (hEP4 cAMP) | Selective EP4 antagonist | [1] |
| KF-0210 | IC50 = 1.06 nM (MCF-7 cAMP), 0.915 nM (Flpin-293-mEP4 cAMP), 18.6 nM (binding assay) | >500-fold selective over EP1, EP2, EP3 and other prostaglandin receptors | [3] |
| Compound 1 | IC50 ≈ 6 nM (hEP4 cAMP), Ki = 58 nM | Selective for EP4 | [4] |
| Compound 2 | IC50 ≈ 6 nM (hEP4 cAMP), Ki = 41 nM | Selective for EP4, with ~30-fold weaker affinity for EP2 (Ki = 1.2 µM) | [4] |
| Compound 3 | IC50 = 2.4 nM (hEP4 cAMP), Ki = 2.05 nM | Selective for EP4 | [4] |
| Grapiprant (CJ-023,423) | IC50 = 12 nM (hEP4 cAMP), IC50 = 35 nM, Ki = 24 nM (dog EP4 binding) | Highly selective for human EP4 over other human prostanoid receptors (>200-fold) | [4][5][6] |
| RQ-15986 (CJ-042794) | pA2 = 8.7 (murine EP4 cAMP) | High-affinity and highly selective EP4 antagonist | [7] |
Pharmacokinetic Profiles in Preclinical Models
The pharmacokinetic (PK) properties of an EP4 inhibitor, including its absorption, distribution, metabolism, and excretion, are critical for determining its dosing regimen and overall efficacy in vivo. Key PK parameters such as oral bioavailability (F%), half-life (T1/2), maximum concentration (Cmax), and area under the curve (AUC) are compared below.
| Compound | Species | Oral Bioavailability (F%) | Half-life (T1/2) | Key PK Characteristics | Reference(s) |
| Compound 36 | Rat | 76.1% | - | Low clearance and moderate volume of distribution. | [1] |
| E7046 | Mouse | >31% | ~3 hours | - | [1] |
| KF-0210 | Rat, Mouse, Dog | - | - | Good PK profile with superior plasma exposure in rats and mice compared to other EP4 antagonists. | [3] |
| Grapiprant (CJ-023,423) | Cat | 39.6% | - | Low oral bioavailability in cats. |
In Vivo Efficacy in Preclinical Cancer Models
The antitumor activity of EP4 inhibitors has been evaluated in various syngeneic mouse tumor models, often as a monotherapy or in combination with other anti-cancer agents like chemotherapy or immune checkpoint inhibitors.
| Compound | Cancer Model | Dosing | Monotherapy Efficacy | Combination Efficacy | Reference(s) |
| Compound 36 | CT-26 colon carcinoma | 75 mg/kg & 150 mg/kg, p.o., qd | TGI = 32.0% (75 mg/kg), 51.78% (150 mg/kg). Better efficacy than E7046 at 150 mg/kg. | With capecitabine, TGI up to 94.26%. | [1] |
| E7046 | CT-26 colon carcinoma | 150 mg/kg, p.o., qd | TGI = 25.9% | With anti-PD-1, led to pronounced tumor growth inhibition with 40% of mice tumor-free. With anti-CTLA-4 in 4T1 model, resulted in nearly complete tumor growth inhibition. | [1][2] |
| KF-0210 | CT-26 colorectal cancer | 10, 30, 150 mg/kg, p.o., qd | TGI = 16% (10 mg/kg), 36% (30 mg/kg), 42% (150 mg/kg). | With anti-PD-1, tumor growth was inhibited by 95%. | [3] |
| MF-766 | CT-26 & EMT6 | - | - | Synergistically improved efficacy of anti-PD-1 therapy. | [8][9] |
| ONO-AE3-208 | PC3 prostate cancer (bone metastasis model) | - | Suppressed in vivo bone metastasis. | - | [10] |
| AAT-008 | Murine colon cancer | 30 mg/kg/day, twice daily | Minimal effect alone. | Supra-additive effect when combined with radiotherapy. | [11] |
In Vivo Efficacy in Preclinical Inflammation and Pain Models
EP4 signaling is a key driver of inflammation and pain in conditions like arthritis. Several EP4 antagonists have demonstrated efficacy in rodent models of these diseases.
| Compound | Inflammation/Pain Model | Species | Efficacy | Reference(s) |
| ER-819762 | Collagen-induced arthritis (CIA) & GPI-induced arthritis | Mouse | Suppressed disease. | [12] |
| ER-819762 | CFA-induced inflammatory pain | Rat | Suppressed inflammatory pain. | [12] |
| Compound 2 | Adjuvant-induced arthritis (AIA) | Rat | Significantly inhibited paw inflammation. | [4] |
| Grapiprant (CJ-023,423) | Carrageenan-induced mechanical hyperalgesia & CFA-induced weight-bearing deficit | Rat | Reduced inflammatory pain. | [6] |
Signaling Pathways and Experimental Workflows
PGE2-EP4 Signaling Pathway
The binding of PGE2 to the EP4 receptor activates a Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that promote cell survival, proliferation, and immune suppression.
Caption: Simplified PGE2-EP4 signaling pathway leading to cellular responses.
In Vivo Tumor Growth Inhibition Study Workflow
A typical preclinical study to evaluate the in vivo efficacy of an EP4 inhibitor in a cancer model involves several key steps, from tumor cell implantation to data analysis.
Caption: General workflow for an in vivo tumor growth inhibition study.
Experimental Protocols
In Vitro cAMP Functional Assay
This assay measures the ability of a compound to inhibit PGE2-induced cAMP production in cells overexpressing the human EP4 receptor (e.g., HEK293-hEP4 cells).
-
Cell Culture: HEK293 cells stably transfected with the human EP4 receptor are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and seeded into 96-well plates.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test EP4 inhibitor or vehicle control.
-
PGE2 Stimulation: Cells are then stimulated with a fixed concentration of PGE2 (typically at its EC80) to induce cAMP production.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in the PGE2-induced cAMP response, is calculated using non-linear regression analysis.
In Vivo CT-26 Colon Carcinoma Model
This syngeneic mouse model is widely used to evaluate the efficacy of immuno-oncology agents.
-
Animal Model: Female BALB/c mice are typically used.
-
Tumor Cell Implantation: 1 x 10^6 CT-26 colon carcinoma cells are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Treatment: Mice are treated with the EP4 inhibitor (e.g., via oral gavage) daily for a specified period (e.g., 14-21 days). A vehicle control group receives the formulation buffer. For combination studies, another agent (e.g., a checkpoint inhibitor or chemotherapy) is administered according to its established protocol.
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (length x width²) / 2.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model of rheumatoid arthritis.
-
Induction of Arthritis: DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is given 21 days later.
-
Clinical Scoring: The development of arthritis is monitored by visually scoring the severity of inflammation in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling, 2=moderate swelling, 3=severe swelling, 4=joint deformity).
-
Treatment: Once arthritis is established, mice are treated daily with the EP4 inhibitor or vehicle control.
-
Efficacy Assessment: The efficacy of the treatment is assessed by monitoring the clinical score, paw thickness, and body weight over time. Histological analysis of the joints can also be performed at the end of the study to assess cartilage and bone erosion.
Conclusion
The preclinical data available for various EP4 inhibitors highlight their potential as therapeutic agents in oncology and inflammatory diseases. Compounds like Compound 36 and KF-0210 have demonstrated potent in vitro activity and significant in vivo efficacy in cancer models, particularly in combination with other therapies.[1][3] Inhibitors such as ER-819762 and Grapiprant have shown promise in models of arthritis and inflammatory pain.[6][12] The choice of an optimal EP4 inhibitor for further development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic profile, and performance in relevant disease models. This guide provides a comparative summary to aid researchers in this evaluation process.
References
- 1. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical profile of EP4 antagonist KF-0210 reported | BioWorld [bioworld.com]
- 4. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grapiprant (CJ-023423) | EP4 Receptor Antagonist | MCE [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of EP4 antagonist MF-766 and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of EP4 antagonist MF-766 and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An EP4 antagonist ONO-AE3-208 suppresses cell invasion, migration, and metastasis of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating EP4 Antagonist Efficacy In Vivo
The Prostaglandin (B15479496) E2 (PGE2) receptor E-type 4 (EP4) has emerged as a critical therapeutic target in immuno-oncology and inflammatory diseases. PGE2, often abundant in the tumor microenvironment (TME), signals through the EP4 receptor to promote tumor growth, metastasis, and immunosuppression.[1][2] Consequently, selective blockade of the PGE2-EP4 signaling pathway with small molecule antagonists represents a promising strategy for cancer treatment and managing inflammatory conditions.[1][3]
This guide provides a comparative overview of the in vivo validation of various EP4 antagonists, presenting key efficacy data, detailed experimental protocols, and visual workflows for researchers in drug development.
Comparative In Vivo Efficacy of EP4 Antagonists
The following table summarizes quantitative data from preclinical studies, showcasing the efficacy of different EP4 antagonists across various disease models.
| Antagonist | Disease Model | Animal Model | Dosage & Administration | Key Efficacy Endpoint & Result |
| E7046 | CT26 Colon Cancer | BALB/c Mice | 150 mg/kg, daily, oral (p.o.) | Significant anti-tumor activity; dependent on myeloid and CD8+ T cells.[4][5] |
| E7046 | 4T1 Breast Cancer | BALB/c Mice | 150 mg/kg, daily, p.o. | Combination with anti-CTLA-4 resulted in 12.5% complete tumor response.[6] |
| Compound 36 | CT26 Colon Cancer | BALB/c Mice | 100 mg/kg, p.o. | Combination with capecitabine (B1668275) led to Tumor Growth Inhibition (TGI) of up to 94.26%.[1][7] |
| AAT-008 | CT26 Colon Cancer | BALB/c Mice | 3-30 mg/kg/day, p.o. | Minimal effect alone, but significantly enhanced tumor growth delay when combined with radiotherapy.[8][9] |
| ER-819762 | Collagen-Induced Arthritis (CIA) | DBA/1 Mice | 30 mg/kg, daily, p.o. | Prophylactic treatment significantly suppressed the incidence and severity of arthritis.[10] |
| ER-819762 | GPI-Induced Arthritis | DBA/1 Mice | 10 or 30 mg/kg, daily, p.o. | Therapeutic administration significantly suppressed arthritis scores.[10] |
| ONO-AE3-208 | MC26 Colon Cancer (Metastasis) | BALB/c Mice | Not specified | Profoundly decreased liver metastases after intrasplenic injection of cancer cells.[2] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo efficacy studies. Below are representative protocols for common cancer and inflammation models.
Syngeneic Mouse Tumor Model (e.g., CT26 Colon Carcinoma)
This model is used to evaluate the anti-tumor effects of EP4 antagonists in immunocompetent mice, allowing for the assessment of immunomodulatory mechanisms.
-
Cell Culture: Murine CT26 colon carcinoma cells are cultured in RPMI medium supplemented with 10% fetal bovine serum in a humidified atmosphere at 37°C and 5% CO2.[8]
-
Animal Model: 6 to 8-week-old female BALB/c mice are used for this model.[8]
-
Tumor Implantation: A suspension of 5 x 10^5 CT26 cells in 100 µL of phosphate-buffered saline (PBS) is injected subcutaneously into the right flank of each mouse.[8]
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment cohorts (typically n=8-10 per group).
-
The EP4 antagonist is suspended in a vehicle such as 0.5% (w/v) methylcellulose.[8][10]
-
The compound is administered orally (p.o.) via gavage once daily at the specified dose (e.g., 150 mg/kg for E7046).[4] The control group receives the vehicle only.
-
-
Efficacy Monitoring:
-
Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Animal body weight is monitored as an indicator of toxicity.
-
-
Endpoint Analysis: At the end of the study, tumors and spleens are harvested for downstream analysis, such as flow cytometry to analyze immune cell populations (e.g., CD8+ T cells, myeloid-derived suppressor cells) or immunohistochemistry.[11]
Collagen-Induced Arthritis (CIA) Model
This is a widely used model of inflammatory arthritis that mimics many aspects of human rheumatoid arthritis.
-
Animal Model: Male DBA/1 mice are typically used as they are susceptible to CIA.[10]
-
Immunization:
-
An emulsion is prepared with bovine type II collagen (bCII) and Complete Freund's Adjuvant (CFA).
-
On day 0, mice are immunized by injecting 0.15 mL of the emulsion at the base of the tail.[10]
-
A booster injection is often given on day 21.
-
-
Treatment Protocol:
-
Efficacy Assessment:
-
Mice are visually scored for signs of arthritis in each paw (e.g., on a scale of 0-4, where 0=normal, 1=erythema, 4=severe swelling and ankylosis). The scores for all paws are summed for a total arthritis score per mouse.
-
Paw thickness is measured with calipers.
-
Visualizing Mechanisms and Workflows
EP4 Receptor Signaling Pathway
The binding of PGE2 to the EP4 receptor initiates a Gs-protein-coupled cascade that increases intracellular cyclic AMP (cAMP), activating Protein Kinase A (PKA).[1] This pathway ultimately modulates the transcription of genes involved in inflammation, cell proliferation, and immune suppression. EP4 antagonists competitively bind to the receptor, blocking this entire downstream signaling cascade.
Caption: The EP4 antagonist signaling blockade pathway.
Standard In Vivo Efficacy Experimental Workflow
A well-structured experimental workflow is essential for the successful validation of a therapeutic candidate. The following diagram illustrates the typical logical progression of an in vivo study for an EP4 antagonist.
Caption: A typical workflow for an in vivo efficacy study.
References
- 1. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - Manabe - Translational Cancer Research [tcr.amegroups.org]
- 10. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action [frontiersin.org]
Unveiling the Selectivity of EP4-IN-1: A Comparative Guide for Researchers
For researchers in pharmacology and drug development, the precise targeting of prostanoid receptors is paramount. This guide provides a detailed comparison of the selectivity of EP4-IN-1, a potent EP4 receptor antagonist, against other human prostanoid receptors. The data presented herein underscores the compound's high specificity for the EP4 receptor, a critical attribute for minimizing off-target effects and advancing therapeutic development.
High Selectivity of this compound for the Human EP4 Receptor
This compound, also known as EP4 receptor antagonist 1, demonstrates exceptional selectivity for the human EP4 receptor.[1][2][3][4] As detailed in the table below, functional assays reveal a potent inhibitory concentration (IC50) of 6.1 nM for the human EP4 receptor. In stark contrast, its activity against other EP receptor subtypes (EP1, EP2, and EP3) is negligible, with IC50 values all exceeding 10,000 nM.[1][2][3][4] This represents a selectivity of over 1600-fold for the EP4 receptor over its closest relatives within the E-series prostaglandin (B15479496) receptors.
Comparative Selectivity Profile of EP4 Antagonists
| Receptor Subtype | This compound (IC50, nM) | ONO-AE3-208 (Ki, nM) |
| EP1 | >10,000[1][2][3][4] | >10,000[5] |
| EP2 | >10,000[1][2][3][4] | >10,000[5] |
| EP3 | >10,000[1][2][3][4] | 30[5][6][7] |
| EP4 | 6.1 [1][2][4] | 1.3 [5][6][7] |
| DP | Data not available | >10,000[5] |
| FP | Data not available | 790[5][6][7] |
| IP | Data not available | >10,000[5] |
| TP | Data not available | 2400[5][6][7] |
Prostanoid Receptor Signaling Pathways
Prostanoid receptors are a family of G-protein coupled receptors (GPCRs) that mediate the diverse physiological and pathological effects of prostanoids, such as prostaglandins (B1171923) and thromboxanes. Understanding their distinct signaling pathways is crucial for appreciating the significance of selective receptor antagonism. The diagram below illustrates the primary signaling cascades associated with each prostanoid receptor subtype.
Caption: Prostanoid receptor signaling pathways.
Experimental Methodologies
The determination of the selectivity profile of compounds like this compound relies on robust and well-defined experimental protocols. Below are summaries of the key assays employed.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for each prostanoid receptor.
-
Methodology:
-
Cell membranes expressing a specific human prostanoid receptor subtype are prepared.
-
A constant concentration of a radiolabeled ligand known to bind to the receptor (e.g., [3H]-PGE2 for EP receptors) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radiolabeled ligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
Functional Assays (cAMP and Calcium Flux)
These assays measure the ability of a compound to antagonize the downstream signaling of a receptor upon activation by its natural ligand.
-
Objective: To determine the functional potency (IC50) of a test compound in blocking receptor-mediated signaling.
-
cAMP Assay (for Gs- and Gi-coupled receptors):
-
Cells expressing the receptor of interest are treated with the test compound at various concentrations.
-
The cells are then stimulated with a known agonist (e.g., PGE2 for EP receptors) to induce either an increase (Gs) or decrease (Gi) in intracellular cyclic AMP (cAMP) levels.
-
The intracellular cAMP concentration is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or bioluminescence resonance energy transfer (BRET).
-
The IC50 value is calculated as the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response.
-
-
Calcium Flux Assay (for Gq-coupled receptors):
-
Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye.
-
The cells are pre-incubated with various concentrations of the test compound.
-
The cells are then stimulated with an agonist, which, for Gq-coupled receptors, leads to an increase in intracellular calcium concentration.
-
The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a fluorometric plate reader.
-
The IC50 value is determined as the concentration of the antagonist that inhibits the agonist-induced calcium flux by 50%.
-
The workflow for a typical selectivity screening process is illustrated in the diagram below.
Caption: Experimental workflow for selectivity profiling.
References
- 1. EP4 receptor antagonist 1 | Prostaglandin Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EP4 receptor antagonist 1 - Immunomart [immunomart.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ONO-AE3-208 - Forlabs Website [forlabs.co.uk]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
A Comparative Guide to EP4 Antagonists: Experimental Data and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The E-type prostanoid receptor 4 (EP4) has emerged as a critical therapeutic target in immuno-oncology and inflammatory diseases. As a G-protein coupled receptor for prostaglandin (B15479496) E2 (PGE2), it plays a pivotal role in modulating tumor growth, metastasis, and immunosuppression within the tumor microenvironment.[1][2] This guide provides a comparative analysis of experimental data for various EP4 antagonists, details the methodologies for their evaluation, and visualizes the key pathways and workflows involved in their validation.
Comparative Efficacy of EP4 Antagonists
The following tables summarize the in vitro and in vivo experimental results for several prominent EP4 antagonists.
Table 1: In Vitro Potency and Selectivity
| Compound Name | Target | Assay Type | Species | IC50 / Ki | Selectivity | Reference |
| E7046 | EP4 | cAMP Functional Assay | Human | 10.19 nM (IC50) | >1000-fold vs other EP receptors | [1] |
| Vorbipiprant (CR6086) | EP4 | Not Specified | Not Specified | Potent and Selective | Not Specified | [3] |
| AAT-008 | EP4 | Binding Affinity | Not Specified | High Potency | >1000-fold vs other EP receptors | |
| RQ-15986 | EP4 | cAMP Functional Assay | Murine | Dose-dependent inhibition | Not Specified | [4] |
| ER-819762 | EP4 | Radioligand Binding | Human | 1.8 nM (Ki) | Selective vs other prostanoid receptors | [5] |
| Compound 36 | EP4 | cAMP Functional Assay | Human | 4.3 nM (IC50) | >1000-fold vs EP1-EP3 | [1] |
| ZY001 | EP4 | cAMP Functional Assay | Human (HEK293) | 0.51 nM (IC50) | High | [6] |
| ONO-AE3-208 | EP4 | Not Specified | Not Specified | Selective | Not Specified | [7] |
| AH23848 | EP4 | Not Specified | Not Specified | Not Specified | Not Specified | |
| Grapiprant (CJ-023,423) | EP4 | Radioligand Binding | Human | Moderate to High Affinity | Selective | [8] |
Table 2: In Vivo Efficacy in Preclinical Cancer Models
| Compound Name | Cancer Model | Animal Model | Key Findings | Reference |
| E7046 | CT26 Colon Cancer | Mouse | Increased intratumoral effector CD8+ T cells, inhibited MDSC activation, potent antitumor efficacy.[5][9] | [5][9] |
| Compound 36 | CT26 Colon Cancer | Mouse (BALB/c) | Significant tumor growth inhibition (TGI) of 32.0% at 75 mg/kg and 51.78% at 150 mg/kg.[1] Combination with capecitabine (B1668275) showed TGI up to 94.26%.[1] | [1] |
| AAT-008 | CT26 Colon Cancer | Mouse (Balb/c) | Minimal tumor growth delay alone, but enhanced radiosensitivity of colon cancer cells when combined with radiation. | [10] |
| AH23848 | 410.4 and 66.1 Mammary Tumors | Mouse | Inhibited lung colonization by 88% and 32% respectively. Reduced spontaneous metastases by 77%. | |
| RQ-15986 | 66.1 and 410.4 Mammary Tumors | Mouse | Inhibited lung colonization; this effect was lost in NK-depleted mice, indicating an immune-dependent mechanism.[4] | [4] |
Table 3: Clinical Trial Results for EP4 Antagonists
| Compound Name | Phase | Cancer Type | Key Outcomes | Reference |
| E7046 | Phase I | Advanced Solid Tumors | Manageable tolerability. Best response of stable disease in 23% of patients, with 4 of 7 having treatment duration ≥18 weeks. Recommended Phase 2 dose determined to be ≤500 mg. | [11] |
| Vorbipiprant (CR6086) | Phase Ib/IIa | Refractory Microsatellite-Stable Metastatic Colorectal Cancer (mCRC) | Well tolerated in combination with anti-PD-1 (balstilimab). Disease Control Rate (DCR) of 50%. Overall response rate of 11% with a median duration of response of 7.4 months. | [3] |
| Vorbipiprant (CR6086) | Phase I/II | Metastatic Gastrointestinal (non-colorectal) Cancers | Well tolerated with PD-1 blockade. Showed signs of activity, with partial responses in gastric and pancreatic cancer patients. | [12] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the mechanism of action and validation of EP4 antagonists.
Figure 1. EP4 Receptor Signaling Pathways.
Figure 2. General Experimental Workflow for EP4 Antagonist Validation.
Experimental Protocols
Detailed and reproducible methodologies are paramount for the cross-validation of experimental results. Below are protocols for key assays used in the characterization of EP4 antagonists.
Radioligand Binding Assay (for Receptor Affinity)
This assay determines the affinity (Ki) of a test compound for the EP4 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials :
-
Membrane preparations from cells overexpressing human EP4 receptor (e.g., from Chem-1 cells).
-
Radioligand: [3H]-PGE2.
-
Non-specific binding control: Unlabeled PGE2.
-
Test EP4 antagonist at various concentrations.
-
Binding Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA.[5]
-
Wash Buffer: 50 mM HEPES (pH 7.4), 0.5% BSA.[5]
-
GF/C 96-well filter plate, pre-coated with 0.33% polyethyleneimine.[5]
-
Scintillation counter.
-
-
Procedure :
-
In a 96-well plate, combine the EP4 receptor membranes, a fixed concentration of [3H]-PGE2 (e.g., 1.8 nM), and varying concentrations of the test antagonist. For total binding, omit the antagonist. For non-specific binding, add a high concentration of unlabeled PGE2 (e.g., 5 µM).[5]
-
Incubate the plate for 1-2 hours at room temperature with gentle agitation.[5]
-
Transfer the binding reactions to the pre-coated filter plate.
-
Rapidly wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.[5]
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
-
cAMP Functional Assay (for Antagonist Potency)
This cell-based assay measures the ability of an antagonist to block PGE2-induced production of cyclic AMP (cAMP), the primary second messenger of the canonical EP4-Gs signaling pathway.
-
Materials :
-
HEK293 cells engineered to overexpress the human EP4 receptor.
-
PGE2 (agonist).
-
Test EP4 antagonist.
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).[6]
-
-
Procedure :
-
Plate the EP4-expressing HEK293 cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with the test antagonist at various concentrations for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of PGE2 (typically the EC80, the concentration that gives 80% of the maximal response) in the presence of IBMX.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature or 37°C.[4]
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the IC50 value, representing the concentration of antagonist required to inhibit 50% of the PGE2-induced cAMP production.
-
In Vivo Murine Syngeneic Colon Cancer Model (CT26)
This model is used to evaluate the anti-tumor efficacy of EP4 antagonists in an immunocompetent host, allowing for the assessment of immunomodulatory effects.
-
Materials :
-
Procedure :
-
Subcutaneously inject a suspension of CT26 cells (e.g., 5x10^5 cells) into the flank or hind leg of BALB/c mice.[10]
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).[13]
-
Randomize mice into treatment groups (vehicle control, test antagonist at various doses).
-
Administer the antagonist orally, typically once daily, for the duration of the study (e.g., 11-19 days).[10][13]
-
Measure tumor dimensions with calipers every other day and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor animal body weight as an indicator of toxicity.[1]
-
At the end of the study, tumors can be excised for further analysis (e.g., flow cytometry to assess immune cell infiltration, such as CD8+ T cells and myeloid-derived suppressor cells).
-
In Vivo Collagen-Induced Arthritis (CIA) Model
This widely used preclinical model of rheumatoid arthritis assesses the anti-inflammatory potential of EP4 antagonists.
-
Materials :
-
Male DBA/1 mice.[5]
-
Bovine type II collagen (CII).
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
Test EP4 antagonist formulated for oral administration.
-
-
Procedure :
-
Immunization : Emulsify CII in CFA and inject intradermally at the base of the tail to induce primary immunization.[5]
-
Booster : Approximately 21 days after the primary immunization, administer a booster injection of CII emulsified in IFA.[5]
-
Treatment : Begin daily oral administration of the EP4 antagonist either prophylactically (before disease onset, e.g., day 20) or therapeutically (after disease onset).[5]
-
Scoring : Monitor mice regularly for signs of arthritis. Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that evaluates erythema and swelling. The total score per animal is the sum of scores from all four paws.
-
Histology : At the end of the study, joints can be collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage destruction.
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. [Table, Guidelines and Sample Protocol for Antagonist Assays]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. rupress.org [rupress.org]
- 8. Characterization of binding affinity of CJ-023,423 for human prostanoid EP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - Manabe - Translational Cancer Research [tcr.amegroups.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. chondrex.com [chondrex.com]
- 13. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: EP4 Receptor Antagonists vs. COX-2 Inhibitors in Inflammatory Disease and Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two major classes of anti-inflammatory agents: Prostaglandin (B15479496) E2 receptor 4 (EP4) antagonists and Cyclooxygenase-2 (COX-2) inhibitors. By examining their distinct mechanisms of action, comparative efficacy, and safety profiles, supported by experimental data and detailed protocols, this document aims to equip researchers and drug development professionals with the critical information needed to evaluate these therapeutic strategies.
Mechanism of Action: A Tale of Two Targets in the Same Pathway
Both EP4 receptor antagonists and COX-2 inhibitors target the prostaglandin E2 (PGE2) signaling cascade, a critical pathway in inflammation and pain. However, they do so at different points, leading to significant differences in their pharmacological profiles.
Cyclooxygenase-2 (COX-2) Inhibitors:
COX-2 is an inducible enzyme that is upregulated during inflammation. It catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins (B1171923), including PGE2.[1][2] COX-2 inhibitors, such as celecoxib, act "upstream" by blocking the COX-2 enzyme itself. This prevents the synthesis of PGE2 and other prostanoids (like prostacyclin, PGI2), which contributes to both their therapeutic effects and some of their side effects.[3]
EP4 Receptor Antagonists:
PGE2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[4] The EP4 receptor, in particular, has been identified as a primary mediator of PGE2-driven inflammation and pain.[5][6] Upon PGE2 binding, the EP4 receptor primarily couples to the Gsα protein, activating adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[7][8] This triggers downstream signaling through protein kinase A (PKA) and other pathways, ultimately leading to pro-inflammatory gene expression and pain sensitization.[9][10] EP4 receptor antagonists act "downstream" by selectively blocking this specific receptor, preventing PGE2 from initiating this signaling cascade.[8] This targeted approach leaves the production of PGE2 and other prostanoids intact, which may have safety advantages.[5]
Comparative Efficacy
Direct head-to-head comparisons in preclinical models of arthritis have demonstrated that EP4 receptor antagonists can achieve efficacy comparable to that of COX-2 inhibitors in reducing inflammation and pain.
| Parameter | EP4 Receptor Antagonist (CJ-023,423) | COX-2 Inhibitor (Rofecoxib) | Experimental Model | Key Findings |
| Paw Swelling Inhibition | Significant inhibition | Comparable inhibition to EP4 antagonist | Rat Adjuvant-Induced Arthritis (AIA) | Both agents effectively reduced chronic inflammation.[11] |
| Bone Destruction Inhibition | Significant inhibition | Significant inhibition | Rat Adjuvant-Induced Arthritis (AIA) | Both agents showed protective effects against bone resorption.[11] |
| Inflammatory Biomarkers | Significant reduction | Significant reduction | Rat Adjuvant-Induced Arthritis (AIA) | Both agents reduced systemic markers of inflammation.[11] |
| Analgesia | Efficacious in various models | Efficacious (as a class) | Various preclinical pain models | EP4 antagonism is effective in models of inflammatory and arthritic pain.[6] |
Comparative Safety Profile
The primary rationale for developing EP4 receptor antagonists is to provide the efficacy of NSAIDs and COX-2 inhibitors while mitigating their associated risks.
Gastrointestinal (GI) Toxicity: COX-2 inhibitors were developed to reduce the GI toxicity associated with non-selective NSAIDs. While they offer a better GI safety profile, the risk of bleeding and ulcers is not eliminated.[3][12] By not interfering with the production of cytoprotective prostaglandins in the gut, EP4 antagonists are hypothesized to have a superior GI safety profile.[8]
Cardiovascular (CV) and Renal Effects: A major concern with COX-2 inhibitors is the increased risk of cardiovascular events, such as heart attack and stroke.[3] This is partly attributed to the inhibition of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, while leaving pro-thrombotic thromboxane (B8750289) A2 production unaffected. EP4 antagonists, by selectively targeting one receptor, are not expected to interfere with prostacyclin or thromboxane biosynthesis, potentially offering a significant cardiovascular safety advantage.[5][13] However, a study with the EP4 antagonist LY3127760 showed some modest inhibition of a prostacyclin metabolite and effects on renal sodium retention similar to celecoxib, suggesting that the safety differentiation may be more complex and requires further investigation.[13]
| Side Effect | COX-2 Inhibitors | EP4 Receptor Antagonists | Rationale for Difference |
| Gastrointestinal Ulcers/Bleeding | Reduced risk vs. non-selective NSAIDs, but risk remains.[3] | Theoretically lower risk.[8] | COX-2 inhibitors can still reduce protective prostaglandins. EP4 antagonists do not inhibit prostaglandin synthesis. |
| Cardiovascular Events (e.g., MI, Stroke) | Increased risk.[3] | Theoretically lower risk.[5] | COX-2 inhibitors can create an imbalance between pro-thrombotic thromboxane and anti-thrombotic prostacyclin. EP4 antagonists do not affect this balance.[13] |
| Renal Effects (e.g., Sodium Retention) | Can cause fluid retention and hypertension.[3] | Similar effects on sodium excretion observed in one study with LY3127760 compared to celecoxib.[13] | PGE2/EP4 signaling is involved in renal homeostasis. |
Experimental Protocols and Workflows
Objective evaluation of these compounds relies on standardized and reproducible experimental models.
Experimental Workflow: In Vivo Assessment of Anti-Inflammatory Efficacy
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This is a widely used acute inflammation model to evaluate the efficacy of anti-inflammatory drugs.[14][15]
-
Animals: Male Sprague-Dawley or Wistar rats (150-200g) are used. Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into at least three groups (n=6-8 per group): Vehicle control, EP4 antagonist-treated, and COX-2 inhibitor-treated.
-
Dosing: Test compounds or vehicle (e.g., 0.5% carboxymethylcellulose) are administered orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Protocol 2: Assessment of Gastrointestinal Toxicity
This protocol is designed to evaluate the potential for compounds to cause upper GI damage.[16][17]
-
Animals: Male Wistar rats (200-250g) are fasted for 24 hours before dosing, with free access to water.
-
Grouping and Dosing: Animals are divided into groups and dosed orally with high doses of the test compounds (e.g., 3-5 times the effective anti-inflammatory dose) or vehicle daily for 4-7 days. A positive control group (e.g., Indomethacin, 10 mg/kg) is included.
-
Evaluation: On the final day, animals are euthanized 4 hours after the last dose. The stomachs are removed, opened along the greater curvature, and rinsed with saline.
-
Ulcer Scoring: The gastric mucosa is examined for lesions under a dissecting microscope. The severity of the damage is scored based on the number and severity of erosions and ulcers (e.g., Lanza score or a 0-4 scale).
-
Data Analysis: The average ulcer index for each group is calculated. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the ulcerogenic potential of the test compounds to the vehicle and positive control.
Protocol 3: In Vitro Human Whole Blood Assay for EP4 Receptor Antagonism
This assay measures the functional antagonism of the EP4 receptor in a physiologically relevant matrix.[6]
-
Blood Collection: Fresh human whole blood is collected from healthy volunteers into heparin-containing tubes.
-
Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of the EP4 receptor antagonist or vehicle control for 15-30 minutes at 37°C.
-
Stimulation: The blood is then stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce inflammatory cytokine production, followed immediately by the addition of PGE2 (e.g., 10 nM) to activate the EP4 receptor. PGE2 normally suppresses LPS-induced TNF-α production via the EP4 receptor.
-
Incubation: The samples are incubated for 4-6 hours at 37°C in a CO2 incubator.
-
Cytokine Measurement: After incubation, plasma is separated by centrifugation. The concentration of Tumor Necrosis Factor-alpha (TNF-α) in the plasma is measured using a commercially available ELISA kit.
-
Data Analysis: An effective EP4 antagonist will reverse the PGE2-mediated suppression of TNF-α. The data is plotted as TNF-α concentration versus antagonist concentration, and an IC50 value (the concentration of antagonist that causes 50% reversal of the PGE2 effect) is calculated.
Conclusion
EP4 receptor antagonists and COX-2 inhibitors represent two distinct strategies for mitigating PGE2-driven inflammation and pain.
-
COX-2 inhibitors are established and effective drugs that act by inhibiting the production of prostaglandins. Their broad action, however, is linked to significant gastrointestinal and cardiovascular side effects.[3]
-
EP4 receptor antagonists offer a more targeted approach by selectively blocking the action of PGE2 at a key pro-inflammatory receptor.[8] Preclinical data suggests they can achieve comparable efficacy to COX-2 inhibitors.[11] The primary therapeutic hypothesis is that this selectivity will translate into a superior safety profile, particularly regarding cardiovascular events, by not disrupting the balance of other homeostatic prostanoids.[5]
While the promise of EP4 antagonists is significant, further clinical data is required to fully validate their long-term safety and efficacy profile in humans and to confirm a definitive advantage over established COX-2 inhibitors. The choice between these therapeutic strategies will ultimately depend on a careful balance of efficacy, safety, and patient-specific risk factors.
References
- 1. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 2. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective EP4 Antagonist May Be Useful in Treating Arthritis and Arthritic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the selective EP4 antagonist, CJ-023,423 on chronic inflammation and bone destruction in rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NSAIDs, gastrointestinal toxicity and inflammatory bowel disease | Gastroenterología y Hepatología (English Edition) [elsevier.es]
- 13. LY3127760, a Selective Prostaglandin E4 (EP4) Receptor Antagonist, and Celecoxib: A Comparison of Pharmacological Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. benchchem.com [benchchem.com]
- 16. Assessment of non-steroidal anti-inflammatory drug (NSAID) damage in the human gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment and prevention of gastrointestinal toxicity of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of the Prostaglandin E2 Receptor 4 (EP4) in Tumor Progression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the role of the Prostaglandin (B15479496) E2 Receptor 4 (EP4), a subtype of the prostaglandin E2 (PGE2) receptor, in tumor progression. It summarizes key findings on how targeting EP4 compares with other therapeutic strategies and provides detailed protocols for essential validation experiments.
EP4 Signaling in Cancer: A Promising Therapeutic Target
The cyclooxygenase-2 (COX-2) enzyme is frequently overexpressed in various cancers, leading to increased production of PGE2. PGE2 promotes tumor growth, invasion, and metastasis by signaling through four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1] Among these, the EP4 receptor has emerged as a critical mediator of PGE2's pro-tumorigenic effects. It is commonly upregulated in cancer and activates multiple downstream signaling pathways, including ERK, cAMP/PKA, PI3K/AKT, and NF-κB, which are crucial for cell proliferation, migration, invasion, and metastasis.[1]
Targeting EP4 offers a more specific approach compared to general COX-2 inhibition, potentially avoiding some of the side effects associated with broad prostaglandin suppression. This guide will explore the experimental evidence supporting EP4 as a therapeutic target in oncology.
Comparative Efficacy of EP4 Antagonists
Experimental data from various preclinical models demonstrate the potential of selective EP4 antagonists in curbing tumor progression. These studies highlight the multifaceted role of EP4 in not only the cancer cells themselves but also in modulating the tumor microenvironment.
In Vitro Efficacy of EP4 Antagonists
The direct effects of EP4 inhibition on cancer cell behavior are typically assessed using in vitro assays that measure proliferation, migration, and invasion.
| Assay | Cell Line | Treatment | Observed Effect | Reference |
| Cell Proliferation | Murine Mammary Tumor (410.4) | EP4 antagonist (AH23848) | Dose-dependent inhibition of cell growth (8% to 24%) | [2] |
| Cell Migration | Murine Mammary Tumor (66.1) | PGE2 | Dose-dependent increase in cell migration | [2] |
| Murine Mammary Tumor (66.1) | EP4 antagonist (AH23848) | Inhibition of PGE2-induced cell migration | [2] | |
| Murine Mammary Tumor (66.1) | EP4 antagonist (RQ-15986) | Complete reversal of PGE2-induced cell migration | [3] | |
| cAMP Production | Murine Mammary Tumor (66.1) | PGE2 or EP4 agonist (PGE1-OH) | 2.1- or 2-fold increase in intracellular cAMP | [3] |
| Murine Mammary Tumor (66.1) | EP4 antagonist (RQ-15986) | Significant inhibition of PGE2/PGE1-OH-induced cAMP production | [3] |
In Vivo Efficacy of EP4 Antagonists
In vivo studies using animal models provide crucial evidence for the anti-tumor and anti-metastatic effects of EP4 antagonists.
| Cancer Model | Animal Model | Treatment | Primary Endpoint | Observed Effect | Reference |
| Breast Cancer | BALB/cByJ Mice (syngeneic) | EP4 antagonist (RQ-15986; 100 mg/kg, twice daily) | Tumor Volume & Spontaneous Metastasis | ~50% reduction in tumor volume; significant inhibition of lung metastasis | [3] |
| Breast Cancer | BALB/cByJ Mice (syngeneic) | EP4 antagonist (AH23848; 10 mg/kg) | Lung Colonization | 32-88% inhibition of lung colonization | [4] |
| Colon Cancer | BALB/c Mice (syngeneic) | EP4 antagonist (E7046) | Tumor Growth & Immune Infiltration | Potent antitumor efficacy; increased intratumoral effector CD8+ T cells | [5] |
| Colon Cancer | BALB/c Mice (syngeneic) | EP4 antagonist (AAT-008; 3, 10, 30 mg/kg/day) + Radiotherapy (9 Gy) | Tumor Growth Delay | Dose-dependent enhancement of radiosensitivity and tumor growth delay | [6] |
| Pancreatic Cancer | Nude Mice (hepatic metastasis model) | EP4 antagonist (L001) | Liver Metastasis | Remarkable anti-metastasis activity, both alone and in combination with gemcitabine | [7] |
The Role of EP4 in the Tumor Microenvironment
The efficacy of EP4 antagonists extends beyond direct effects on tumor cells. EP4 signaling plays a pivotal role in creating an immunosuppressive tumor microenvironment (TME). PGE2, through EP4, can inhibit the function of natural killer (NK) cells and dendritic cells (DCs), while promoting the activity of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[8][9]
EP4 antagonists have been shown to reverse these immunosuppressive effects, leading to:
-
Enhanced NK cell activity: EP4 antagonism protects NK cells from PGE2-mediated immunosuppression.[3]
-
Increased CD8+ T cell infiltration: Treatment with EP4 antagonists leads to a higher frequency of tumor-infiltrating effector CD8+ T cells.[5]
-
Modulation of myeloid cells: EP4 blockade inhibits the activation of MDSCs and suppresses the polarization of macrophages towards an M2-like, pro-tumor phenotype.[5]
This immunomodulatory activity suggests that EP4 antagonists may synergize with immune checkpoint inhibitors, offering a promising combination therapy strategy.[10]
Experimental Protocols
To facilitate the validation of EP4's role in tumor progression, detailed protocols for key experiments are provided below.
Immunohistochemistry for EP4 (PTGER4) in Paraffin-Embedded Tumor Tissues
This protocol outlines the steps for the immunohistochemical detection of the Prostaglandin E2 Receptor 4 (PTGER4) in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
- Immerse slides in two changes of xylene for 5 minutes each.
- Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each.
- Hydrate slides by sequential 3-minute incubations in 95% and 70% ethanol.
- Rinse slides in distilled water.
2. Antigen Retrieval:
- Immerse slides in a citrate (B86180) buffer solution (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
- Heat the slides in the buffer to 95-100°C for 20-30 minutes.
- Allow the slides to cool to room temperature in the buffer.
- Rinse slides in PBS (Phosphate Buffered Saline).
3. Staining:
- Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
- Rinse with PBS.
- Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
- Incubate with a primary antibody against PTGER4 (rabbit polyclonal or mouse monoclonal) diluted in blocking buffer overnight at 4°C.
- Rinse with PBS.
- Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) for 1 hour at room temperature.
- Rinse with PBS.
- Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
- Rinse with PBS.
4. Visualization and Counterstaining:
- Incubate sections with a DAB (3,3'-diaminobenzidine) substrate solution until the desired brown color intensity is reached.
- Rinse with distilled water.
- Counterstain with hematoxylin.
- Rinse with distilled water.
5. Dehydration and Mounting:
- Dehydrate the slides through sequential incubations in 70%, 95%, and 100% ethanol.
- Clear in two changes of xylene.
- Mount with a permanent mounting medium.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
1. Cell Seeding:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
- Incubate for 24 hours to allow for cell attachment.
2. Treatment:
- Replace the medium with fresh medium containing various concentrations of the EP4 antagonist or control vehicle.
- Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
4. Solubilization:
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
- Mix thoroughly to dissolve the formazan (B1609692) crystals.
5. Absorbance Measurement:
- Read the absorbance at 570 nm using a microplate reader.
- Background absorbance at 690 nm can be subtracted.
Cell Migration (Wound Healing/Scratch) Assay
This assay measures the rate of collective cell migration to close a "wound" created in a confluent cell monolayer.
1. Cell Seeding:
- Seed cells in a 6-well or 24-well plate and grow to a confluent monolayer.
2. Creating the Wound:
- Using a sterile 200 µL pipette tip, create a straight scratch across the center of the monolayer.
- Wash the wells with PBS to remove detached cells.
3. Treatment and Imaging:
- Replace the PBS with fresh culture medium containing the EP4 antagonist or control vehicle.
- Capture an initial image of the scratch (time 0) using a phase-contrast microscope.
- Incubate the plate at 37°C and capture images of the same field at regular intervals (e.g., every 6, 12, or 24 hours).
4. Analysis:
- Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
- Calculate the percentage of wound closure over time for each treatment condition.
In Vivo Tumor Growth and Metastasis Model (Syngeneic Mouse Model)
This protocol describes a general procedure for evaluating the efficacy of an EP4 antagonist in a syngeneic mouse model of breast cancer.
1. Cell Implantation:
- Harvest cancer cells (e.g., murine mammary carcinoma 4T1 or C3L5 cells) and resuspend in sterile PBS or Matrigel.
- Inject 1 x 10^5 to 5 x 10^5 cells subcutaneously into the mammary fat pad of female BALB/c mice.
2. Treatment:
- Once tumors are palpable or reach a certain size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
- Administer the EP4 antagonist (e.g., RQ-15986 at 100 mg/kg) or vehicle control via oral gavage, twice daily.
3. Monitoring Tumor Growth:
- Measure tumor dimensions with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- Monitor the body weight of the mice as an indicator of toxicity.
4. Endpoint and Metastasis Analysis:
- Euthanize the mice when the primary tumors reach a predetermined size or at a specific time point.
- Excise the primary tumor for weight measurement and further analysis (e.g., immunohistochemistry).
- Harvest lungs and other organs (e.g., liver, lymph nodes) to assess metastasis.
- Metastatic nodules on the surface of the lungs can be counted under a dissecting microscope.
- Tissues can be fixed and sectioned for histological confirmation of metastases.
Visualizing the Pathways and Processes
EP4 Signaling Pathway in Cancer
The following diagram illustrates the major signaling cascades activated by the EP4 receptor in cancer cells.
Caption: EP4 Signaling Pathway in Cancer.
Experimental Workflow for Validating EP4's Role in Tumor Progression
This diagram outlines a typical experimental workflow for investigating the role of EP4 in cancer.
Caption: Experimental Workflow for EP4 Validation.
References
- 1. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of the prostaglandin E receptor EP4 inhibits metastasis and enhances NK function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action [frontiersin.org]
- 10. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of EP4 Antagonist Potency for Researchers
For researchers and professionals in drug development, the selective targeting of the E-type prostanoid receptor 4 (EP4) has emerged as a promising strategy in various therapeutic areas, including inflammation, pain, and oncology. Prostaglandin E2 (PGE2), the natural ligand for EP4, is a key mediator in these processes. This guide provides a comprehensive head-to-head comparison of the potency of various EP4 antagonists, supported by experimental data and detailed protocols to aid in your research and development efforts.
Quantitative Comparison of EP4 Antagonist Potency
The potency of EP4 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) and their binding affinity (Ki). The following table summarizes the reported potency values for several selective EP4 antagonists.
| Compound Name | Human EP4 IC50 (nM) | Human EP4 Ki (nM) | Murine EP4 IC50 (nM) | Selectivity over other EP Receptors | Reference |
| EP4 receptor antagonist 1 | 6.1 | - | 16.2 | Minimal activity against EP1, EP2, and EP3 (IC50s >10 µM) | [1] |
| Compound 36 | 4.3 | 65.9 ± 20.4 | - | Highly selective over EP1, EP2, and EP3 (IC50s >10,000 nM) | [2] |
| E7046 (ER-886046) | 10.1 - 13.5 | - | - | Selective over EP1 and EP3 (>10,000 nM), less selective over EP2 (928.2 nM) | [2] |
| Grapiprant (CJ-023,423) | 11.7 | 13.0 | - | - | [3][4] |
| Compound 25 | 47.1 | 143.9 ± 55.8 | - | Selective over EP1, EP2, and EP3 (>6,400 nM) | [2] |
EP4 Receptor Signaling Pathway
The EP4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit (Gαs). Upon activation by PGE2, Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of various genes involved in inflammation and cell proliferation. The EP4 receptor can also couple to other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway. EP4 antagonists competitively block the binding of PGE2 to the receptor, thereby inhibiting these downstream signaling cascades.
Experimental Protocols
Accurate determination of antagonist potency relies on robust and well-defined experimental protocols. Below are detailed methodologies for three key assays used in the characterization of EP4 antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the EP4 receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for the EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor.
-
Membrane preparation from these cells.
-
[3H]-PGE2 (Radioligand).
-
Test compounds (EP4 antagonists).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize HEK293-hEP4 cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled PGE2 (for non-specific binding) or various concentrations of the test compound.
-
50 µL of [3H]-PGE2 (at a final concentration close to its Kd).
-
100 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][6]
cAMP Functional Assay
This assay measures the ability of an antagonist to block the PGE2-induced increase in intracellular cAMP.
Objective: To determine the functional potency (IC50) of a test compound in inhibiting EP4 receptor signaling.
Materials:
-
HEK293 cells expressing the human EP4 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
PGE2 (Agonist).
-
Test compounds (EP4 antagonists).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).
-
384-well white assay plates.
Procedure:
-
Cell Preparation: Seed the cells in 384-well plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Antagonist Incubation: Remove the cell culture medium and add the diluted test compounds to the wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add PGE2 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the measured signal (which is proportional or inversely proportional to the cAMP concentration, depending on the kit) against the logarithm of the antagonist concentration. Determine the IC50 value using a sigmoidal dose-response curve fit.[7][8][9]
β-Arrestin Recruitment Assay
This assay assesses the potential for biased signaling by measuring the recruitment of β-arrestin to the activated EP4 receptor.
Objective: To determine if an antagonist can block PGE2-induced β-arrestin recruitment to the EP4 receptor.
Materials:
-
Cells co-expressing the EP4 receptor fused to a reporter fragment and β-arrestin fused to the complementary reporter fragment (e.g., PathHunter β-arrestin cells).
-
PGE2.
-
Test compounds.
-
Assay reagents for the reporter system (e.g., chemiluminescent substrate).
Procedure:
-
Cell Plating: Plate the engineered cells in a 96-well or 384-well plate.
-
Antagonist Pre-incubation: Add serial dilutions of the test compounds to the cells and incubate.
-
Agonist Stimulation: Add PGE2 at a concentration that induces a robust β-arrestin recruitment signal (e.g., EC80).
-
Incubation: Incubate for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) according to the assay kit's instructions.
-
Data Analysis: Plot the signal against the logarithm of the antagonist concentration to determine the IC50 for the inhibition of β-arrestin recruitment.[10][11]
References
- 1. EP4 receptor antagonist 1 | Prostaglandin Receptor | TargetMol [targetmol.com]
- 2. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostanoid EP4 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. link.springer.com [link.springer.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
EP4: A Confirmed Druggable Target in the Oncologic Armamentarium
For researchers, scientists, and drug development professionals, the Prostaglandin (B15479496) E2 (PGE2) Receptor 4 (EP4) has emerged as a compelling and validated target for cancer therapy. Extensive preclinical and clinical evidence underscores the pivotal role of EP4 in tumorigenesis, metastasis, and immune evasion. This guide provides a comparative analysis of EP4's function and the performance of its antagonists, supported by experimental data and detailed methodologies, to inform ongoing and future drug development endeavors.
The rationale for targeting EP4 stems from the frequent overexpression of cyclooxygenase-2 (COX-2) in a wide range of epithelial cancers, leading to elevated levels of its product, PGE2. PGE2, a potent signaling lipid, exerts its pro-tumorigenic effects by binding to four G-protein-coupled receptors, EP1-4. Among these, EP4 is commonly upregulated in malignant tissues and plays a multifaceted role in cancer progression by promoting cell proliferation, migration, invasion, and angiogenesis, while simultaneously orchestrating an immunosuppressive tumor microenvironment.[1][2]
The EP4 Signaling Axis: A Central Node in Cancer Pathogenesis
Activation of the EP4 receptor by PGE2 initiates a cascade of downstream signaling events that are crucial for cancer cell survival and dissemination. Unlike other EP receptors, EP4 signaling is uniquely characterized by its ability to engage multiple pathways, including the Gs/cAMP/PKA, PI3K/AKT, and ERK pathways.[1][3] This complex signaling network contributes to various hallmarks of cancer.
Preclinical Validation: EP4 Antagonists Demonstrate Potent Anti-Tumor Activity
A growing body of preclinical evidence has solidified EP4 as a viable therapeutic target. Numerous small molecule EP4 antagonists have been developed and evaluated in various cancer models, consistently demonstrating their ability to curtail tumor growth and metastasis.
In Vitro Efficacy of EP4 Antagonists
The cytotoxic and anti-migratory effects of EP4 antagonists have been demonstrated across a panel of cancer cell lines.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound 36 | MCF-7 (Breast) | Cytotoxicity | 46.73 | [4] |
| 4T1 (Breast) | Cytotoxicity | 79.47 | [4] | |
| CT-26 WT (Colon) | Cytotoxicity | 41.39 | [4] | |
| ACT-1002-4391 | Human EP2 Receptor | Antagonism | 0.0101 | [5] |
| Human EP4 Receptor | Antagonism | 0.0222 | [5] | |
| KF-0210 | MCF-7 (Breast) | cAMP Production | 0.00106 | [6] |
| Flpin-293-mEP4 | cAMP Production | 0.000915 | [6] |
In Vivo Tumor Growth Inhibition
The anti-tumor efficacy of EP4 antagonists has been confirmed in multiple in vivo models, both as monotherapy and in combination with standard-of-care agents.
| Compound | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Combination Effect | Reference |
| Compound 36 | CT-26 (Colon) | 75 mg/kg | 32.0% | - | [4] |
| CT-26 (Colon) | 150 mg/kg | 51.78% | - | [4] | |
| CT-26 (Colon) | 150 mg/kg + Capecitabine (300 mg/kg) | 94.26% | Synergistic | [4] | |
| RQ-15986 | 66.1 (Breast) | 100 mg/kg (oral, twice daily) | ~50% reduction in tumor volume | - | [7] |
| KF-0210 | CT-26 (Colon) | 10 mg/kg | 16% | - | [6] |
| CT-26 (Colon) | 30 mg/kg | 36% | - | [6] | |
| CT-26 (Colon) | 150 mg/kg | 42% | - | [6] | |
| CT-26 (Colon) | 30 mg/kg + anti-PD-1 | 95% | Synergistic | [6] |
These data highlight the potential of EP4 antagonists to not only directly inhibit tumor growth but also to enhance the efficacy of chemotherapy and immunotherapy.
Clinical Landscape: EP4 Antagonists in Oncology Trials
The promising preclinical data have translated into the clinical development of several EP4 antagonists. Early-phase clinical trials have primarily focused on safety and tolerability, with encouraging signs of clinical activity.
| Compound | Phase | Cancer Types | Key Findings | Reference |
| E7046 | Phase I | Advanced Solid Tumors | Manageable tolerability; Stable disease in 23% of patients. | [8] |
| Vorbipiprant | Phase Ib/IIa | Refractory MSS Metastatic Colorectal Cancer | Well-tolerated in combination with anti-PD-1; Disease Control Rate (DCR) of 50%. | [9] |
| Grapiprant (ARY-007) | Clinical Trials | Advanced MSS Colorectal & NSCLC | Recruiting in combination with pembrolizumab. | [1] |
| BMS-986310 | Phase I | Advanced Solid Tumors | Investigated in combination with nivolumab. | [1] |
While direct comparative clinical data is not yet available, the consistent signal of disease stabilization and the potential for combination therapy are highly encouraging for the future of EP4 antagonism in oncology.
Experimental Protocols: Key Methodologies for Evaluating EP4 Antagonists
To facilitate further research and standardized comparison, detailed protocols for key in vitro and in vivo assays are provided below.
Transwell Migration/Invasion Assay
This assay is crucial for assessing the impact of EP4 antagonists on cancer cell motility and invasion, key processes in metastasis.
Protocol:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Starve cells in serum-free medium for 24 hours prior to the assay.
-
Insert Preparation: For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.
-
Cell Seeding: Harvest and resuspend the starved cells in serum-free medium. Add the cell suspension (typically 1 x 10^5 cells) to the upper chamber of the Transwell insert. Include the EP4 antagonist at the desired concentration in the cell suspension.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell line (typically 24-48 hours).
-
Fixation and Staining: After incubation, remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab. Fix the cells that have migrated to the lower surface with methanol (B129727) and stain with 0.5% crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope. The results are expressed as the average number of migrated/invaded cells per field.
Tumorsphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem-like cells, a population often driven by EP4 signaling.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of cancer cells.
-
Plating: Plate the cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment plates.
-
Culture Medium: Use a serum-free medium supplemented with growth factors such as EGF and bFGF, and the EP4 antagonist at the desired concentration.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, allowing tumorspheres to form.
-
Quantification: Count the number and measure the diameter of the tumorspheres formed in each well. The tumorsphere formation efficiency can be calculated as (number of tumorspheres / number of cells seeded) x 100%.
In Vivo Tumor Growth Inhibition Study
This study design is fundamental for evaluating the in vivo efficacy of EP4 antagonists.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or NOD/SCID) for xenograft models or syngeneic models for immunocompetent studies.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer the EP4 antagonist and/or other therapeutic agents via the appropriate route (e.g., oral gavage) and schedule. The control group receives the vehicle.
-
Data Collection: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.
-
Endpoint: Euthanize the animals when tumors in the control group reach a predetermined size or at the end of the study period. Excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100%.
Conclusion
The comprehensive body of evidence strongly supports the confirmation of EP4 as a critical and druggable target in oncology. Its central role in mediating pro-tumorigenic signaling, promoting metastasis, and suppressing anti-tumor immunity makes it an attractive target for therapeutic intervention. The preclinical and emerging clinical data for EP4 antagonists are promising, demonstrating their potential as both monotherapies and in combination with existing cancer treatments. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of novel EP4-targeted therapies, with the ultimate goal of improving outcomes for cancer patients.
References
- 1. Tumor Spheroid Formation Assay [sigmaaldrich.com]
- 2. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
- 3. oncotarget.com [oncotarget.com]
- 4. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual antagonist of EP2 and EP4 receptors shows strong immune-mediated antitumor efficacy in vivo | BioWorld [bioworld.com]
- 6. Preclinical profile of EP4 antagonist KF-0210 reported | BioWorld [bioworld.com]
- 7. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite-Stable Metastatic Colorectal Cancer: A Phase Ib/IIa Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of EP4 antagonist clinical trials
An Overview and Comparison of Prostaglandin (B15479496) E2 Receptor 4 (EP4) Antagonists in Clinical Trials
The Prostaglandin E2 (PGE2) receptor EP4 is a G-protein coupled receptor that plays a significant role in various physiological and pathological processes, including inflammation, pain, and cancer progression.[1][2][3] PGE2, often upregulated in tumor microenvironments, can promote tumor growth and suppress anti-tumor immunity.[4][5] Consequently, the development of selective EP4 antagonists has emerged as a promising therapeutic strategy, particularly in immuno-oncology and for inflammatory diseases.[2][3][6] This guide compares several EP4 antagonists that have entered clinical development, summarizing their trial data, experimental protocols, and mechanisms of action.
The EP4 Receptor Signaling Pathway
The EP4 receptor is one of four subtypes for PGE2.[1] Its activation primarily couples to a stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7][8] This in turn activates downstream effectors like Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).[1][9] Emerging evidence suggests that EP4 signaling can also be coupled to other pathways, including G(i)α and phosphatidylinositol 3-kinase (PI3K), highlighting its functional diversity.[1][8] By blocking PGE2 from binding, EP4 antagonists aim to inhibit these downstream signaling cascades that contribute to inflammation and tumor progression.[2]
Comparative Analysis of EP4 Antagonists in Clinical Trials
Several selective EP4 antagonists have been evaluated in clinical trials for various indications, primarily in oncology and pain management. The following tables summarize the publicly available data for prominent candidates.
Immuno-Oncology Trials
EP4 antagonists are particularly promising in cancer therapy due to their potential to reverse PGE2-mediated immunosuppression within the tumor microenvironment, thereby enhancing the efficacy of immune checkpoint inhibitors (ICIs).[4][5]
| Drug Name | Sponsor / Developer | Indication(s) | Phase | Dosage / Regimen | Key Outcomes / Findings |
| ONO-4578 | Ono Pharmaceutical / Bristol Myers Squibb | HER2-negative Gastric or Gastroesophageal Junction Cancer | Phase 2 (NCT06256328) | 40 mg ONO-4578 daily + nivolumab (B1139203) (360 mg q3w) + chemotherapy.[10][11] | Statistically significant prolongation of progression-free survival (PFS) compared to placebo + nivolumab + chemo. No new safety concerns were identified.[10][11][12] |
| ONO-4578 | Ono Pharmaceutical | Advanced or Metastatic Solid Tumors | Phase 1 (NCT03155061) | Monotherapy (30-100 mg daily); Combination (2-60 mg daily) with nivolumab (240 mg q2w).[13] | MTD was not reached. One partial response in a small-cell lung cancer patient (40 mg combo). Recommended Phase 2 Dose: 40 mg daily with nivolumab.[13] |
| E7046 | Eisai | Advanced Solid Tumors | Phase 1 (NCT02540291) | 125, 250, 500, and 750 mg once daily.[14] | MTD not reached. Best response was stable disease in 23% of patients (7/30), with 5 of those lasting ≥18 weeks. Recommended for further development at 250 and 500 mg doses in combination therapies.[14] |
| Vorbipiprant (CR6086) | Rottapharm Biotech | Metastatic Gastrointestinal Non-Colorectal Cancers | Phase 1/2 (NCT05205330) | 90 mg twice daily + balstilimab (anti-PD-1).[15] | Well tolerated with no treatment-related serious or grade >3 adverse events. Showed signs of activity, including partial responses in gastric and pancreatic cancer patients.[15] |
| Grapiprant (B1672139) (ARY-007) | Arrys Therapeutics / Ikena Oncology | Microsatellite Stable Colorectal Cancer; PD-1/L1 Refractory NSCLC | Phase 1/2 | In combination with pembrolizumab.[16] | Clinical trial data from these specific oncology studies is not detailed in the provided search results. |
Pain and Inflammation Trials
The role of PGE2 in mediating pain and inflammation makes the EP4 receptor an attractive target for non-steroidal anti-inflammatory drug (NSAID) alternatives.[16][17]
| Drug Name | Alias | Indication(s) | Phase | Dosage / Regimen | Key Outcomes / Findings |
| Grapiprant | CJ-023,423 | Osteoarthritis (OA) | Phase 2 | Once or twice daily.[18] | Found to be effective in relieving OA symptoms over a 4-week period. Efficacy of 100 mg daily was estimated to be equivalent to naproxen (B1676952) 500 mg twice daily.[18] |
| Grapiprant | CJ-023,423 | Stomach Ulcer Incidence vs. NSAID | Phase 1 (NCT00392080) | Not specified. | Completed Phase 1 trials for Osteoarthritis treatment.[19] This specific study compared its effect on stomach ulcers against naproxen.[19] |
Experimental Protocols and Methodologies
A summary of the methodologies used in the key clinical trials cited above provides context for the presented data.
-
ONO-4578-08 (Phase 2, Gastric Cancer): This was a multicenter, randomized trial in Japan, South Korea, and Taiwan.[10][11] It enrolled 210 chemotherapy-naïve patients with HER2-negative unresectable advanced or recurrent gastric or gastroesophageal junction cancer.[11] The experimental arm received 40 mg of ONO-4578 once daily, 360 mg of nivolumab every 3 weeks, and standard chemotherapy (S-1 + oxaliplatin (B1677828) or capecitabine (B1668275) + oxaliplatin).[10][11] The control arm received a placebo in place of ONO-4578.[10] The primary endpoint was Progression-Free Survival (PFS).[10][11] Secondary endpoints included overall survival (OS), objective response rate (ORR), and duration of response (DOR).[11]
-
E7046 First-in-Human (Phase 1, Solid Tumors): This study enrolled 30 patients with advanced tumors associated with high levels of myeloid infiltrates.[14] E7046 was administered orally once daily in escalating dose cohorts (125, 250, 500, 750 mg).[14] The primary objectives were to assess safety, tolerability, and determine the maximum tolerated dose (MTD).[14] Tumor assessments were performed every 6 weeks, and paired tumor biopsies were collected to characterize pharmacodynamics.[14]
-
Grapiprant (Phase 2, Osteoarthritis): This trial tested the analgesic effect of grapiprant in humans with osteoarthritis over a 4-week treatment period.[18] While specific inclusion/exclusion criteria are not detailed, the study compared different dosing regimens (once or twice daily) and found that 100 mg daily was comparable in efficacy to 500 mg of naproxen twice daily for symptom relief.[18]
Clinical Development Landscape
The clinical development of EP4 antagonists is diverse, with a primary focus on leveraging their immunomodulatory effects in oncology and their anti-inflammatory properties for pain management.
Conclusion
EP4 antagonists represent a targeted therapeutic approach with significant potential across multiple diseases.[2][3] In oncology, drugs like ONO-4578 are showing promise by enhancing the efficacy of checkpoint inhibitors in difficult-to-treat cancers.[10][11] In parallel, the clinical validation of grapiprant for osteoarthritis pain highlights the utility of this class as a potential alternative to traditional NSAIDs.[18] As more data from ongoing and future clinical trials become available, the therapeutic landscape for this promising class of drugs will be further defined.
References
- 1. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 3. Prostaglandin E2 Receptor 4 (EP4): A Promising Therapeutic Target...: Ingenta Connect [ingentaconnect.com]
- 4. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 10. ono-pharma.com [ono-pharma.com]
- 11. targetedonc.com [targetedonc.com]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. First-in-human study of ONO-4578, an antagonist of prostaglandin E2 receptor 4, alone and with nivolumab in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. ascopubs.org [ascopubs.org]
- 16. newdrugapprovals.org [newdrugapprovals.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. mdpi.com [mdpi.com]
- 19. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Proper Disposal of EP4-IN-1: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the potent prostanoid EP4 receptor inhibitor, EP4-IN-1, is paramount in a laboratory setting. This guide provides essential, step-by-step procedures for its proper disposal.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the precautionary principle dictates that it should be handled as a potentially hazardous chemical. All chemical waste must be treated as hazardous until confirmed otherwise.[1] Adherence to institutional, local, state, and federal regulations is mandatory. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Waste Segregation: The First Step to Safe Disposal
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2] Different waste streams should never be mixed. For this compound, the following segregation practices are recommended:
-
Solid Waste: This includes unused or expired this compound powder, as well as contaminated consumables such as weigh boats, pipette tips, and gloves.
-
Liquid Waste: This category includes solutions containing this compound. It is critical to separate halogenated and non-halogenated solvent waste.
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
Step-by-Step Disposal Procedures
1. Solid Waste Disposal:
-
Collect all solid waste contaminated with this compound in a dedicated, leak-proof container.
-
The container must be clearly labeled as "Hazardous Waste" or "Chemical Waste" and specify the contents (e.g., "Solid Waste: this compound").[2]
-
Store the sealed container in a designated and properly ventilated waste accumulation area, away from incompatible materials.
2. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a compatible, leak-proof container with a secure cap.
-
Label the container with the full chemical name ("this compound"), the solvent(s) used, and the approximate concentration.
-
Never dispose of chemical waste, including solutions containing this compound, down the drain.[1]
-
Store the liquid waste container in secondary containment to prevent spills.
3. Sharps Waste Disposal:
-
Immediately place all sharps contaminated with this compound into a designated, puncture-resistant sharps container.
-
Do not overfill the sharps container.
-
Once the container is full, seal it and arrange for its collection by your institution's EHS department.
4. Decontamination of Empty Containers:
-
An empty container that has held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste.[3]
-
After thorough rinsing, the container's label must be defaced or removed before it can be disposed of as regular trash or recycled, in accordance with institutional policies.[3]
Waste Collection and Final Disposal
Follow your institution's established procedures for chemical waste pickup. This typically involves contacting the EHS department to schedule a collection. Ensure all waste containers are properly labeled and sealed before collection.
Quantitative Data Summary
| Waste Type | Container Requirement | Labeling Information | Disposal Method |
| Solid Waste | Leak-proof, dedicated container | "Hazardous Waste" or "Chemical Waste", "Solid Waste: this compound" | Collection by EHS for incineration |
| Liquid Waste | Compatible, leak-proof container with secure cap | "this compound", solvent(s), and concentration | Collection by EHS for incineration |
| Sharps Waste | Puncture-resistant sharps container | Biohazard symbol, "Sharps Waste" | Collection by EHS for autoclaving/incineration |
| Empty Containers | Original container | Deface or remove original label after decontamination | Regular trash or recycling after triple-rinsing |
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound from generation to final disposal.
References
Essential Safety and Logistics for Handling EP4-IN-1
Disclaimer: A specific Safety Data Sheet (SDS) for EP4-IN-1 was not located during the search. The following safety and handling information is based on guidance for a similar compound, EP4 Receptor Antagonist 1, and general laboratory safety protocols for handling non-hazardous chemical compounds. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to perform a risk assessment before handling any new chemical.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to establish a foundation for safe laboratory practices and responsible chemical disposal.
Physical and Chemical Properties
A summary of the known quantitative data for this compound is presented below. This information is critical for accurate experimental planning and safe handling.
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₄N₂O₄ | Cambridge Bioscience |
| Molecular Weight | 440.49 g/mol | Cambridge Bioscience |
| Purity | 99.94% | Cambridge Bioscience |
| CAS Number | 2455480-28-9 | Cambridge Bioscience |
| Solubility in DMSO | 88 mg/mL (199.77 mM) | Selleck Chemicals[1] |
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against chemical exposure. The following PPE is recommended when handling this compound.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields | Protects eyes from splashes. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational plan minimizes the risk of exposure and ensures experimental reproducibility.
1. Preparation:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that an appropriate chemical spill kit is readily available.
-
Confirm that all necessary PPE is clean, in good condition, and readily accessible.
2. Weighing and Aliquoting:
-
Perform all manipulations of solid this compound within a certified chemical fume hood to avoid inhalation of any airborne powder.
-
Use anti-static weigh boats or paper to prevent dispersal of the powder.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
3. In-Experiment Handling:
-
Keep all containers of this compound, both solid and in solution, clearly labeled and sealed when not in use.
-
Transport containers in a secondary, shatter-proof container between work areas.
4. Post-Experiment:
-
Decontaminate all work surfaces with an appropriate solvent and then a cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, then the lab coat, and finally eye protection.
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
1. Waste Identification and Segregation:
-
While EP4 Receptor Antagonist 1 is not classified as hazardous, it is best practice to treat all chemical waste as hazardous until confirmed otherwise by your institution's EHS department.[2]
-
Solid Waste: Collect unused or expired solid this compound, along with contaminated consumables (e.g., gloves, weigh boats, paper towels), in a designated, leak-proof container. This container should be clearly labeled as "Chemical Waste" and specify the contents.[2]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container. Do not mix with other solvent wastes unless compatibility is certain.[2]
-
Sharps Waste: Any sharps (e.g., needles, syringes) contaminated with this compound must be disposed of in a designated sharps container.[2]
2. Waste Container Labeling and Storage:
-
All waste containers must be accurately and clearly labeled with the full chemical name ("this compound"), the concentration (if in solution), and the date the waste was first added.
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated area, away from incompatible materials.
3. Final Disposal:
-
Do Not Dispose Down the Drain: Never dispose of chemical waste, including solutions containing this compound, in the sanitary sewer.[2]
-
Institutional Procedures: Follow your institution's established procedures for chemical waste pickup. This typically involves contacting the EHS department to schedule a collection.[2]
Visualizing Key Processes
To further clarify the biological context and procedural flow, the following diagrams have been generated.
EP4 Receptor Signaling Pathway
The prostaglandin (B15479496) E2 (PGE2) receptor EP4 is a G protein-coupled receptor that can signal through multiple pathways. Upon activation by its ligand, PGE2, the EP4 receptor primarily couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase (AC), which in turn increases intracellular cyclic AMP (cAMP) levels.[3][4] This increase in cAMP activates Protein Kinase A (PKA).[3][4] The EP4 receptor can also couple to the Gi alpha subunit (Gαi), which can activate the Phosphoinositide 3-kinase (PI3K) pathway, leading to the activation of Akt and ERK.[5][6]
Caption: EP4 receptor signaling pathways.
Experimental Workflow for Handling this compound
This workflow outlines the key steps and decision points for safely handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: General workflow for handling this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Lab Management | protocols [lowepowerlab.ucdavis.edu]
- 3. [PDF] The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 4. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
